2-Methylpentane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14/c1-4-5-6(2)3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFABGHUZZDYHJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14, Array | |
| Record name | ISOHEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8754 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | METHYL PENTANE | |
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| URL | https://cameochemicals.noaa.gov/chemical/1125 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-METHYLPENTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |
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| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4029143 | |
| Record name | 2-Methylpentane | |
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Molecular Weight |
86.18 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Watery liquid with a gasoline-like odor, Floats on water. Produces an irritating vapor. (USCG, 1999), Methyl pentane appears as colorless liquid. Isomers (2-methyl, 3-methyl) are possible and present in technical mixtures or singly for research purposes. Used in organic synthesis and as a solvent., Liquid, Colorless liquid with a faint petroleum odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquids with mild, gasoline-like odors. | |
| Record name | ISOHEXANE | |
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| Record name | METHYL PENTANE | |
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| Record name | Pentane, 2-methyl- | |
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Boiling Point |
140.5 °F at 760 mmHg (USCG, 1999), 60.21 °C, 60 °C, 122-145 °F | |
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| Record name | 2-METHYLPENTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Flash Point |
-20 °F (USCG, 1999), -23 °C, <20 °F (<-7 °C) (Closed cup), -32 °C c.c., -54 to 19 °F | |
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| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8754 | |
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| Record name | 2-Methylpentane | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | 2-METHYLPENTANE | |
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Solubility |
In water, 14 mg/L, Soluble in ethanol, diethyl ether; miscible in acetone, benzene, chloroform, Solubility in water: none | |
| Record name | 2-METHYLPENTANE | |
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| Record name | 2-METHYLPENTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
0.653 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6550 g/cu cm at 25 °C, Relative density (water = 1): 0.65, 0.65-0.66 | |
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Vapor Density |
3.00 (Air = 1), Relative vapor density (air = 1): 3.0 | |
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Vapor Pressure |
310.2 mmHg (USCG, 1999), 211.0 [mmHg], VP: 40 mm Hg at 41.6 °C, 211 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 23, 310.2 mmHg | |
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| Record name | 2-Methylpentane | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Colorless liquid, Liquid or oil | |
CAS No. |
107-83-5, 43133-95-5, 64742-49-0, 73513-42-5 | |
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| Record name | METHYL PENTANE | |
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| Record name | 2-Methylpentane | |
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| Record name | Naphtha (petroleum), hydrotreated light | |
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| Record name | methylpentane | |
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| Record name | 2-METHYLPENTANE | |
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Melting Point |
-244.6 °F (USCG, 1999), -153.6 °C, -153 °C, -245 to -148 °F | |
| Record name | ISOHEXANE | |
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Foundational & Exploratory
2-methylpentane physical and chemical properties
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Methylpentane
Abstract
This compound, also known as isohexane, is a branched-chain alkane that holds significant importance in both industrial and research settings. As a structural isomer of hexane, its unique physical and chemical characteristics, driven by its molecular structure, distinguish it from its linear counterpart. This guide provides a comprehensive overview of this compound, detailing its physical, thermodynamic, and spectroscopic properties. It further explores its chemical reactivity, common applications, and critical safety protocols, offering a technical resource for researchers, chemists, and drug development professionals.
Molecular Structure and Identification
This compound is a saturated hydrocarbon with the chemical formula C₆H₁₄.[1][2] Its structure consists of a five-carbon pentane chain with a methyl group bonded to the second carbon atom.[1] This branching is fundamental to its distinct properties compared to other hexane isomers.
-
IUPAC Name: this compound[3]
-
CAS Number: 107-83-5[3]
-
Molecular Formula: C₆H₁₄[1]
-
Molecular Weight: 86.178 g·mol⁻¹[1]
Caption: Molecular structure of this compound (Isohexane).
Physical and Thermodynamic Properties
The physical properties of this compound are characteristic of a volatile, non-polar liquid. It is a colorless liquid with a faint, gasoline-like odor.[2][4][5] Its branching lowers its boiling point compared to n-hexane due to reduced intermolecular van der Waals forces.
Table 1: Key Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [1][5] |
| Odor | Odorless to gasoline-like | [1][5][6] |
| Melting Point | -154 °C to -160 °C | [1][3][5] |
| Boiling Point | 60 to 62 °C | [1][5] |
| Density | 0.653 g/mL at 25 °C | [1][5][7] |
| Vapor Pressure | 213 mmHg (28.2 kPa) at 25 °C | [2] |
| Vapor Density | 3.0 (vs air) | [2][7] |
| Refractive Index | n20/D 1.371 | [5][7] |
| Solubility | Immiscible in water; Miscible with alcohol, ether, acetone, chloroform | [2][5] |
Table 2: Thermodynamic Properties of this compound
| Property | Value | Source(s) |
| Enthalpy of Vaporization | 29.93 kJ/mol | [3] |
| Molar Heat Capacity (Liquid) | 192.63 J/(mol·K) | [3] |
| Critical Temperature | 224.55 °C | [3] |
| Critical Pressure | 30.4 bar | [3] |
| Flash Point | < -29 °C | [2] |
| Autoignition Temperature | 264 °C | [3] |
Spectroscopic Characterization
Spectroscopic analysis provides a definitive fingerprint for the identification and structural elucidation of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is complex due to its asymmetry. It exhibits five distinct signals, corresponding to the five non-equivalent proton environments in the molecule.[8] The integrated signal ratio is 6:1:2:2:3, which directly corresponds to the number of protons in each unique environment.[8]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characteristic of a saturated alkane. It is dominated by strong C-H stretching absorption bands between 2880 and 2940 cm⁻¹.[9] Additionally, C-H deformation (bending) vibrations appear in the 1365 to 1480 cm⁻¹ range.[9] The region from approximately 400 to 1500 cm⁻¹ is known as the fingerprint region and is unique to the molecule's specific vibrational modes.[9] The absence of absorptions for other functional groups (like O-H or C=O) confirms its identity as a pure alkane.[9]
Mass Spectrometry
Under electron ionization (EI), this compound produces a molecular ion (M⁺) peak at an m/z ratio of 86.[10] The fragmentation pattern is key to its identification. The most abundant fragment, or base peak, typically appears at m/z = 43, corresponding to the stable isopropyl cation ([CH(CH₃)₂]⁺) or propyl cation ([CH₂CH₂CH₃]⁺) formed by C-C bond cleavage.[10] Other significant fragments can be observed at m/z = 57 and m/z = 71, resulting from the loss of ethyl and methyl radicals, respectively.[10]
Chemical Properties and Reactivity
As a saturated alkane, this compound is relatively unreactive under standard conditions. Its chemistry is dominated by free-radical reactions and combustion.
-
Combustion: Like all alkanes, this compound undergoes complete combustion in the presence of sufficient oxygen to produce carbon dioxide and water.[5]
-
2 C₆H₁₄(l) + 19 O₂(g) → 12 CO₂(g) + 14 H₂O(g)
-
-
Reactivity Profile: The compound is generally stable but reacts violently with strong oxidizing agents, creating a fire and explosion hazard.[11] It is non-hydrolyzable as it lacks a suitable functional group.[5]
-
Halogenation: In the presence of UV light, this compound can undergo free-radical halogenation. This reaction is typically non-selective and results in a mixture of mono- and poly-halogenated isomers.
-
Reactions of Derivatives: While this compound itself is inert to nucleophiles, its halogenated derivatives are useful substrates. For example, 2-chloro-2-methylpentane reacts with a strong base like sodium methoxide to yield a mixture of substitution (Sₙ2) and elimination (E2) products, including 2-methoxy-2-methylpentane and various methylpentene isomers.[12][13]
Experimental Workflow and Protocols
General Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for analyzing or reacting with a liquid sample like this compound.
Caption: A generalized workflow for chemical synthesis and analysis.
Protocol: Determination of Boiling Point
This protocol describes a standard method for determining the boiling point of this compound, emphasizing the causality behind each step for accuracy and safety.
-
Safety First: Before starting, review the Safety Data Sheet (SDS). This compound is highly flammable. Ensure the work is performed in a well-ventilated fume hood, away from any ignition sources.[11] Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14]
-
Apparatus Setup: Assemble a distillation apparatus using a round-bottom flask, a condenser, and a collection flask. The choice of a closed system prevents the escape of flammable vapors.[11] Add a few boiling chips to the flask to ensure smooth boiling and prevent bumping, which can lead to inaccurate temperature readings.
-
Sample Addition: Place approximately 15-20 mL of this compound into the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle. Direct flame heating is avoided due to the high flammability of the substance.[14]
-
Temperature Measurement: Place a thermometer so that the bulb is just below the level of the side arm leading to the condenser. This positioning ensures the measurement of the vapor temperature as it enters the condenser, which corresponds to the true boiling point at that atmospheric pressure.
-
Observation: Record the temperature at which a steady stream of distillate is collected and the temperature reading remains constant. This stable temperature is the boiling point.
-
Post-Experiment: Allow the apparatus to cool completely before disassembly to prevent ignition of residual hot vapors upon contact with air.
Safety, Handling, and Storage
-
Hazards: this compound is a highly flammable liquid and vapor (Category 2).[15] It causes skin irritation and may cause drowsiness or dizziness upon inhalation.[15][16] A significant hazard is that it may be fatal if swallowed and enters the airways due to a high risk of aspiration.[15] It is also toxic to aquatic life with long-lasting effects.[15]
-
Handling: All work should be conducted in a well-ventilated area or fume hood.[11] Keep the substance away from heat, sparks, open flames, and other ignition sources.[14] Use non-sparking tools and explosion-proof electrical equipment.[11][14] It is critical to ground and bond containers and receiving equipment to prevent the buildup of electrostatic charges.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.[16] If vapors or aerosols are generated, respiratory protection may be required.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] The storage area should be fireproof and separate from strong oxidants.[11]
Applications
Due to its volatility and solvent properties, this compound has several industrial and laboratory applications:
-
Solvent: It is used as a solvent for rubber, vegetable oil extraction, adhesives, and paints.[2][5][17]
-
Organic Synthesis: It serves as a raw material or intermediate in organic synthesis.[5][17]
-
Fuel Component: It occurs naturally in petroleum and is a component of gasoline.[2][5] Its Research Octane Number (RON) is 75.[1]
-
Analytical Chemistry: It is used as a solvent in chromatography and spectroscopy due to its low boiling point and good solvent properties for organic compounds.[18]
Conclusion
This compound is a versatile branched-chain alkane with a well-defined set of physical, chemical, and spectroscopic properties. Its branched structure results in a lower boiling point and different reactivity compared to its linear isomer, n-hexane. A thorough understanding of its properties, reactivity, and especially its significant safety hazards is essential for its proper handling and application in scientific research and industrial processes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. chem-casts.com [chem-casts.com]
- 4. This compound | Rupa Health [rupahealth.com]
- 5. This compound | 107-83-5 [chemicalbook.com]
- 6. This compound | Occupational Safety and Health Administration [osha.gov]
- 7. 2-甲基戊烷 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 this compound: isohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. infrared spectrum of this compound prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of this compound: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. echemi.com [echemi.com]
- 12. 2chloro2methylpentane on reaction with sodium methoxide class 12 chemistry CBSE [vedantu.com]
- 13. 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yi.. [askfilo.com]
- 14. fishersci.com [fishersci.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. wileyco.com [wileyco.com]
- 18. Exploring this compound's Use in Analytical Chemistry Procedures [eureka.patsnap.com]
An In-Depth Technical Guide to 2-Methylpentane: Nomenclature, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-methylpentane, a branched-chain alkane of significant interest in various scientific and industrial fields. From its fundamental nomenclature to its detailed physicochemical properties and diverse applications, this document serves as a technical resource for professionals requiring in-depth knowledge of this compound.
Chemical Identity: IUPAC Nomenclature and Synonyms
The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), ensuring unambiguous communication of chemical structures. For the compound with the molecular formula C6H14, featuring a five-carbon chain with a methyl group on the second carbon, the preferred IUPAC name is This compound .[1][2]
This name is derived following a logical set of rules designed to describe the molecule's structure. The process for naming this alkane is illustrated in the workflow below.
Caption: IUPAC Naming Workflow for this compound.
Beyond its systematic name, this compound is also known by several synonyms. The most common trivial name is isohexane .[1][3][4] This name is often used in industrial contexts. Other synonyms include:
A comprehensive list of identifiers is provided in the table below for reference.
| Identifier Type | Value |
| CAS Number | 107-83-5[1] |
| PubChem CID | 7892[1][3] |
| EC Number | 203-523-4[1] |
| UN Number | 1208[1][2] |
| InChI Key | AFABGHUZZDYHJO-UHFFFAOYSA-N[3] |
| SMILES | CCCC(C)C[1][3] |
Physicochemical Properties
This compound is a colorless and highly flammable liquid with a characteristic gasoline-like odor.[2][4][5] Its branched structure significantly influences its physical properties when compared to its straight-chain isomer, n-hexane.
Structural Isomerism and its Impact on Physical Properties
This compound is a structural isomer of hexane, meaning it shares the same molecular formula (C6H14) but has a different arrangement of atoms.[1] This difference in structure leads to variations in physical properties such as boiling point and melting point. The branching in this compound results in a more compact molecule, leading to weaker van der Waals forces between molecules compared to the linear n-hexane. This generally results in a lower boiling point.
| Property | This compound | n-Hexane |
| Boiling Point | 60-62 °C[1] | 69 °C |
| Melting Point | -154 °C[5][6] | -95 °C |
| Density | 0.653 g/mL at 25 °C[5][6] | 0.659 g/mL at 25 °C |
The lower melting point of this compound is a consequence of its irregular shape, which hinders efficient packing in the solid crystal lattice.[7]
Key Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C6H14[1][5] |
| Molar Mass | 86.18 g/mol [1][2] |
| Appearance | Colorless liquid[1][2] |
| Odor | Gasoline-like[2][4] |
| Boiling Point | 60 to 62 °C[1] |
| Melting Point | -154 °C[5][6] |
| Density | 0.653 g/mL at 25 °C[5][6] |
| Vapor Pressure | 46.7 kPa (at 37.7 °C)[1] |
| Flash Point | -7 °C (19 °F)[1] |
| Autoignition Temperature | 306 °C (583 °F)[1] |
| Solubility in Water | Immiscible[3][5] |
| Solubility in Organic Solvents | Miscible with alcohol, ether, acetone, and chloroform[3][5] |
| Refractive Index (nD) | 1.371[1] |
Applications in Research and Industry
The unique properties of this compound make it a valuable compound in a variety of applications, from a solvent in industrial processes to a component in fuel formulations.
Solvent Applications
Due to its non-polar nature and ability to dissolve a wide range of organic compounds, this compound is widely used as a solvent.[5][7] Its applications in this area include:
-
Adhesives and Cements : It serves as a solvent in the formulation of various adhesives.[3][8][9]
-
Extraction : It is employed as a solvent for extracting vegetable oils.[3][5][8]
-
Cleaning Agents : Its solvent properties make it effective in degreasers and other cleaning agents.[4][10]
-
Paints and Coatings : It is used as a solvent in the manufacturing of paints and coatings.[9]
Fuel and Fuel Additive
This compound is a component of gasoline and other fuel blends.[4][7] Its branched structure gives it a higher octane rating compared to its linear isomer, n-hexane, making it more resistant to engine knocking.[7] This property improves engine efficiency and performance.[7] The research octane number (RON) for this compound is 75, and its motor octane number (MON) is 77.[1]
Organic Synthesis
In a laboratory setting, this compound is used as a raw material and intermediate in organic synthesis.[3][5][8] It can participate in various chemical reactions, including functionalization of aliphatic C-H bonds.[5]
Other Applications
Other notable applications of this compound include:
-
Aerosols : It is used as a component in aerosol products.[9][10]
-
Pharmaceuticals and Cosmetics : It finds application in the food, preservative, cosmetic, and pharmaceutical industries.[3][5][8]
Safety and Handling
This compound is a highly flammable liquid and vapor.[5][11] It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area and away from ignition sources. It can cause skin and eye irritation, and inhalation of high concentrations of its vapor may lead to dizziness, headache, and other central nervous system effects.[12] As a volatile organic compound (VOC), its release into the atmosphere can contribute to the formation of ground-level ozone and photochemical smog.[7]
Conclusion
This compound, systematically named under IUPAC nomenclature, is a branched-chain alkane with a diverse range of applications driven by its specific physicochemical properties. Its role as a solvent, a component of high-octane fuels, and a reagent in organic synthesis underscores its importance in both industrial and research settings. A thorough understanding of its properties and safe handling procedures is essential for professionals working with this versatile compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H14 | CID 7892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 99+% | Fisher Scientific [fishersci.ca]
- 4. This compound | Rupa Health [rupahealth.com]
- 5. This compound | 107-83-5 [chemicalbook.com]
- 6. 2-メチルペンタン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fiveable.me [fiveable.me]
- 8. Uses of this compound (Isohexane) - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 9. univarsolutions.com [univarsolutions.com]
- 10. Applications of Isohexane in Our Daily Life - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
An In-Depth Technical Guide to the Synthesis of 2-Methylpentane from 1-Bromopropane
Abstract
This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 2-methylpentane, a branched-chain alkane, commencing from the primary alkyl halide, 1-bromopropane. This document is intended for an audience of researchers, chemists, and professionals in drug development and fine chemical synthesis. We will explore two primary, field-proven synthetic strategies: a multi-step approach via a Grignard reagent intermediate and a more direct route utilizing the Corey-House synthesis. The guide delves into the underlying chemical principles, provides detailed, step-by-step experimental protocols, and offers a comparative analysis of the two pathways to inform strategic synthetic planning. All procedural and mechanistic discussions are grounded in authoritative chemical literature to ensure scientific integrity and reproducibility.
Introduction: The Synthetic Challenge
The conversion of a linear C3 precursor, 1-bromopropane, into a branched C6 alkane, this compound, necessitates the formation of a new carbon-carbon bond and a rearrangement of the carbon skeleton. This task presents a classic problem in organic synthesis, requiring a strategic disconnection that can be practically executed in a laboratory setting. The target molecule, this compound, possesses an isobutyl group attached to an ethyl group. Our starting material, 1-bromopropane, provides a propyl unit. Therefore, the core challenge lies in coupling a propyl fragment with an isopropyl fragment or building the C6 skeleton through sequential additions.
This guide will meticulously detail two effective strategies to overcome this challenge:
-
Strategy A: The Grignard Reagent Pathway. A versatile, multi-step approach involving the formation of a tertiary alcohol intermediate.
-
Strategy B: The Corey-House Synthesis. An elegant and direct cross-coupling reaction for forging the target alkane.
Strategy A: Grignard Reagent Pathway
This synthetic route leverages the robust nucleophilicity of Grignard reagents to construct the required C6 carbon skeleton. The synthesis proceeds through three distinct stages: (I) Formation of a tertiary alcohol via Grignard reaction, (II) Dehydration of the alcohol to form a mixture of alkenes, and (III) Catalytic hydrogenation to yield the final saturated alkane.
Logical Workflow: Grignard Pathway
Caption: Workflow for the Grignard-based synthesis of this compound.
Stage I: Synthesis of 2-Methyl-2-pentanol via Grignard Reaction
The cornerstone of this stage is the reaction between propylmagnesium bromide and acetone. The Grignard reagent, prepared from 1-bromopropane and magnesium metal, acts as a potent propyl nucleophile, attacking the electrophilic carbonyl carbon of acetone.[1][2]
Mechanism Deep Dive: Grignard Reaction
The reaction begins with the formation of the Grignard reagent, where magnesium undergoes oxidative insertion into the carbon-bromine bond.[3] This reverses the polarity of the attached carbon atom, transforming it from an electrophilic center into a highly nucleophilic one (a carbanion equivalent). The subsequent nucleophilic attack on the ketone's carbonyl carbon, followed by acidic workup, yields the tertiary alcohol.[3][4]
Caption: Mechanism of propylmagnesium bromide addition to acetone.
Experimental Protocol: Stage I
-
Apparatus Setup: All glassware must be rigorously dried in an oven overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[5] The setup should consist of a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 molar equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface. A solution of 1-bromopropane (1.0 molar equivalent) in anhydrous diethyl ether is placed in the dropping funnel. Add a small portion of the bromide solution to initiate the reaction, which is indicated by bubbling and a grayish color. Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.[1] After the addition is complete, continue to stir for 30-60 minutes to ensure full consumption of the magnesium.
-
Reaction with Acetone: Cool the freshly prepared Grignard solution to 0 °C in an ice bath. Add a solution of anhydrous acetone (1.0 molar equivalent) in anhydrous diethyl ether dropwise from the funnel.[5] This reaction is exothermic; maintain the temperature below 10 °C.
-
Work-up and Isolation: After complete addition, allow the mixture to warm to room temperature and stir for 30 minutes. Quench the reaction by slowly pouring the mixture over ice, followed by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) to hydrolyze the magnesium alkoxide salt.[5] Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield crude 2-methyl-2-pentanol.[6]
Stage II: Dehydration of 2-Methyl-2-pentanol
The tertiary alcohol is converted to a mixture of alkenes via an acid-catalyzed dehydration (elimination) reaction.
Mechanism Deep Dive: E1 Dehydration
This reaction proceeds via an E1 mechanism. The hydroxyl group is first protonated by a strong acid (e.g., H₂SO₄) to form a good leaving group (water). Loss of water generates a stable tertiary carbocation. A weak base (water or HSO₄⁻) then abstracts a proton from an adjacent carbon. According to Zaitsev's rule, the thermodynamically more stable, more substituted alkene is the major product.[7]
Experimental Protocol: Stage II
-
Reaction Setup: Place the crude 2-methyl-2-pentanol into a round-bottom flask equipped for simple distillation. Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Distillation: Gently heat the mixture. The lower-boiling point alkenes will distill as they are formed, driving the equilibrium toward the products.[8] Collect the distillate in a receiver cooled in an ice bath.
-
Work-up: Wash the collected distillate with a dilute sodium bicarbonate solution to neutralize any residual acid, followed by a water wash. Dry the organic layer over anhydrous calcium chloride (CaCl₂) and perform a final fractional distillation to separate the alkene mixture from any unreacted alcohol.
Stage III: Catalytic Hydrogenation of Alkenes
The final step involves the saturation of the carbon-carbon double bonds in the alkene mixture to produce this compound.
Mechanism Deep Dive: Heterogeneous Catalysis
This reaction involves the syn-addition of hydrogen across the double bond on the surface of a metal catalyst, such as palladium on carbon (Pd/C) or platinum (Pt).[9] Both 2-methyl-2-pentene and 2-methyl-1-pentene will be reduced to the same alkane product, this compound.[10][11]
Experimental Protocol: Stage III
-
Reaction Setup: Dissolve the alkene mixture in a suitable solvent like ethanol or ethyl acetate in a high-pressure reaction vessel (Parr hydrogenator).
-
Hydrogenation: Add a catalytic amount of 10% Palladium on Carbon (Pd/C). Seal the vessel, flush with nitrogen, and then pressurize with hydrogen gas (typically 2-3 atm).
-
Reaction and Work-up: Stir the mixture vigorously at room temperature until hydrogen uptake ceases. Monitor the reaction by gas chromatography (GC). Once complete, carefully vent the hydrogen and flush the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[11] Remove the solvent by distillation to yield the final product, this compound. Further purification can be achieved by fractional distillation if required.
Strategy B: Corey-House Synthesis
The Corey-House synthesis provides a more direct and often higher-yielding route for coupling two different alkyl groups.[12] This pathway involves the reaction of a lithium dialkylcuprate (a Gilman reagent) with an alkyl halide.[13][14] To form this compound, we must couple a propyl group with an isopropyl group. For optimal yield, the reaction should involve a primary alkyl halide reacting with the Gilman reagent.[15] Therefore, the most effective approach is the reaction of lithium diisopropylcuprate with 1-bromopropane.
Logical Workflow: Corey-House Pathway
Caption: Workflow for the Corey-House synthesis of this compound.
Mechanism Deep Dive: Corey-House Reaction
The synthesis begins with the preparation of the Gilman reagent. First, 2-bromopropane is converted to isopropyllithium using lithium metal.[16] This organolithium species is then treated with copper(I) iodide to form the lithium diisopropylcuprate.[14] The Gilman reagent then reacts with 1-bromopropane. The proposed mechanism involves an oxidative addition of the alkyl halide to the copper(I) center to form a transient copper(III) intermediate, which then undergoes reductive elimination to form the new carbon-carbon bond and regenerate a copper(I) species.[17]
Experimental Protocol
-
Apparatus Setup: As with the Grignard synthesis, strict anhydrous and anaerobic conditions are paramount. Use flame- or oven-dried glassware assembled under a dry nitrogen or argon atmosphere.
-
Gilman Reagent Preparation:
-
In a three-necked flask, prepare isopropyllithium by adding 2-bromopropane (2.0 molar equivalents) dropwise to a suspension of lithium metal (4.0 molar equivalents) in anhydrous diethyl ether at -10 °C.
-
In a separate flask, create a suspension of copper(I) iodide (CuI, 1.0 molar equivalent) in anhydrous diethyl ether at -78 °C (dry ice/acetone bath).
-
Slowly transfer the prepared isopropyllithium solution via cannula into the CuI suspension at -78 °C. Allow the mixture to warm slightly to form a clear, colorless, or slightly yellow solution of lithium diisopropylcuprate.[16]
-
-
Coupling Reaction: Cool the Gilman reagent solution back to -78 °C. Add 1-bromopropane (1.0 molar equivalent) dropwise.[12] After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours.
-
Work-up and Isolation: Quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride.[17] This will decompose any remaining organometallic reagents and dissolve the copper salts. Separate the organic layer, extract the aqueous layer with ether, combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter, and carefully remove the ether by distillation. The resulting crude product, this compound, can be purified by fractional distillation.
Data and Reagent Summary
| Strategy | Step | Starting Material(s) | Key Reagent(s) | Solvent | Typical Temp. | Product |
| A: Grignard | 1 | 1-Bromopropane, Acetone | Mg, I₂ (cat.) | Diethyl Ether | 0 to 35 °C | 2-Methyl-2-pentanol |
| 2 | 2-Methyl-2-pentanol | H₂SO₄ (cat.) | None (Neat) | >100 °C (Distill) | 2-Methyl-2-pentene | |
| 3 | Alkene Mixture | H₂, 10% Pd/C | Ethanol | Room Temp. | This compound | |
| B: Corey-House | 1 | 2-Bromopropane | Li, CuI | Diethyl Ether | -78 to 0 °C | Lithium Diisopropylcuprate |
| 2 | Gilman Reagent, 1-Bromopropane | - | Diethyl Ether | -78 to RT | This compound |
Comparative Analysis and Conclusion
Both strategies represent viable pathways for the synthesis of this compound from 1-bromopropane. The choice between them depends on laboratory capabilities, desired purity, and overall synthetic goals.
-
Grignard Reagent Pathway:
-
Pros: Utilizes common and well-understood reactions. Grignard reagents are generally easier and safer to prepare and handle than organolithium reagents.
-
Cons: It is a longer, three-stage process, which can lead to a lower overall yield due to material loss at each step. The dehydration step is governed by Zaitsev's rule and produces a mixture of products that must be carried forward.[7]
-
-
Corey-House Synthesis:
-
Pros: It is a more direct, two-step (in-situ) synthesis, often resulting in higher overall yields. It is a powerful method for forming specific C-C bonds.[15]
-
Cons: Requires the use of organolithium reagents, which are more pyrophoric and require more stringent handling techniques than Grignard reagents. Copper(I) iodide must be pure, and copper byproducts must be carefully removed during work-up.
-
References
- 1. n-Propylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 2. How do Grignard reagent react with an acetone class 12 chemistry CBSE [vedantu.com]
- 3. adichemistry.com [adichemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. odinity.com [odinity.com]
- 7. homework.study.com [homework.study.com]
- 8. brainly.com [brainly.com]
- 9. m.youtube.com [m.youtube.com]
- 10. brainly.com [brainly.com]
- 11. homework.study.com [homework.study.com]
- 12. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Corey-House_synthesis [chemeurope.com]
- 15. byjus.com [byjus.com]
- 16. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
- 17. chem.libretexts.org [chem.libretexts.org]
spectroscopic data of 2-methylpentane (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methylpentane
This guide provides a comprehensive analysis of the spectroscopic data of this compound (isohexane), a branched-chain alkane with the chemical formula C₆H₁₄.[1][2][3][4] As a common component in commercial hexanes and a fundamental structure in organic chemistry, a thorough understanding of its spectroscopic signature is crucial for researchers, scientists, and professionals in drug development and chemical analysis. This document offers field-proven insights into the interpretation of its Mass, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra, grounded in authoritative data and established experimental protocols.
This compound is a structural isomer of hexane.[1] Its branched nature significantly influences its physical properties and spectroscopic output compared to its straight-chain counterpart. Spectroscopic analysis provides an unambiguous "fingerprint" of the molecule, allowing for its identification and structural elucidation. This guide delves into the three primary spectroscopic techniques used for this purpose, explaining the causality behind the observed data and the experimental choices that ensure data integrity.
The overall workflow for the spectroscopic analysis of a sample like this compound is a multi-faceted approach, starting with sample preparation and proceeding through the acquisition of distinct spectroscopic data, each providing unique structural clues.
Caption: General workflow for spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For volatile, non-polar compounds like this compound, Electron Ionization (EI) is the standard method.
The Causality of Electron Ionization
In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV).[5] This energy is significantly higher than the ionization energies of organic molecules (5-15 eV), ensuring efficient ionization.[5] The process involves the ejection of an electron from the molecule, creating a positively charged radical cation known as the molecular ion ([M]•⁺).[5][6]
[M(g) + e⁻ → [M]•⁺(g) + 2e⁻]
The excess energy imparted to the molecular ion often causes it to fragment into smaller, more stable ions and neutral radicals. The fragmentation pattern is highly reproducible and characteristic of the molecule's structure. For branched alkanes, fragmentation is favored at the branching points due to the increased stability of the resulting secondary or tertiary carbocations.[7][8]
Experimental Protocol: Electron Ionization GC-MS
A self-validating protocol for analyzing this compound involves Gas Chromatography-Mass Spectrometry (GC-MS), which separates the compound from any impurities before it enters the MS detector.
-
Sample Introduction : A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected into the GC.
-
Chromatographic Separation : The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5). The column temperature is programmed to ensure good separation.
-
Ionization : As this compound elutes from the GC column, it enters the EI source of the mass spectrometer. The standard electron energy is set to 70 eV.[5]
-
Mass Analysis : The generated ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection : An electron multiplier detects the ions, and a computer generates the mass spectrum.
Data Interpretation for this compound
The mass spectrum of this compound is characterized by a molecular ion and several key fragment ions.[6][9] The molecular weight of this compound is 86.18 g/mol .[1][2][3][4]
-
Molecular Ion Peak (m/z = 86) : This peak corresponds to the intact radical cation, [C₆H₁₄]•⁺. In branched alkanes, this peak is often weak or absent because the molecular ion readily fragments.[9][10]
-
m/z = 71 : This prominent peak results from the loss of a methyl radical (•CH₃, mass 15) from the molecular ion. This cleavage is favored as it can produce a stable secondary carbocation.[6][9]
-
m/z = 57 : This peak arises from the loss of an ethyl radical (•C₂H₅, mass 29), also leading to a secondary carbocation.
-
Base Peak (m/z = 43) : This is typically the most abundant ion in the spectrum.[6][11] It corresponds to the formation of a highly stable secondary carbocation, the isopropyl cation ([CH(CH₃)₂]⁺), or the propyl cation ([CH₂CH₂CH₃]⁺).[6][9][11] The stability of this fragment makes it the most likely fragmentation pathway.
Caption: Key fragmentation pathways of this compound.
| m/z Ratio | Proposed Fragment | Identity | Relative Abundance |
| 86 | [C₆H₁₄]•⁺ | Molecular Ion | Low |
| 71 | [C₅H₁₁]⁺ | Loss of •CH₃ | Prominent |
| 57 | [C₄H₉]⁺ | Loss of •C₂H₅ | Prominent |
| 43 | [C₃H₇]⁺ | Isopropyl/Propyl Cation | Base Peak (100%) |
| 29 | [C₂H₅]⁺ | Ethyl Cation | Prominent |
| Table 1: Summary of Key Mass Spectrometry Data for this compound.[6][9][11] |
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational energy levels of molecules. When a molecule absorbs IR radiation, specific bonds stretch and bend at characteristic frequencies. This technique is excellent for identifying the types of chemical bonds present, which for an alkane are C-H and C-C bonds.
The Causality of Molecular Vibrations
Only vibrations that result in a change in the molecule's dipole moment are IR-active. In this compound, the C-H stretching and bending vibrations are the most prominent features of the spectrum. The C-C bond vibrations are generally weak and fall in the complex "fingerprint region."
Experimental Protocol: Fourier Transform IR (FT-IR)
Modern IR spectroscopy is performed using Fourier Transform instruments, which offer superior speed and signal-to-noise ratio.[12]
-
Sample Preparation : For a liquid like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr), creating a thin film. Alternatively, a solution can be prepared using an IR-transparent solvent like carbon tetrachloride (CCl₄) or cyclohexane.[13][14]
-
Background Spectrum : A background spectrum of the empty sample holder (or the pure solvent) is recorded first. This is crucial for a self-validating system, as it allows the instrument to subtract absorbances from the atmosphere (CO₂, H₂O) and the sample matrix.
-
Sample Spectrum : The prepared sample is placed in the IR beam path, and the spectrum is recorded. The instrument performs a Fourier transform on the resulting interferogram to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[12]
Data Interpretation for this compound
The IR spectrum of this compound is simple and characteristic of a saturated hydrocarbon.[15]
-
C-H Stretching (2850-3000 cm⁻¹) : This region shows strong, sharp absorption bands corresponding to the stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups. The peaks are typically just below 3000 cm⁻¹.[15][16]
-
C-H Bending/Deformation (1365-1480 cm⁻¹) : This region contains absorptions from the bending vibrations of C-H bonds.
-
A peak around 1465 cm⁻¹ is due to CH₂ scissoring and asymmetrical CH₃ bending.
-
A characteristic peak around 1380 cm⁻¹ is indicative of a symmetrical CH₃ "umbrella" bend. The presence of an isopropyl group, as in this compound, often results in a split peak or a distinct doublet around 1385 and 1365 cm⁻¹.[16]
-
-
Fingerprint Region (< 1500 cm⁻¹) : This part of the spectrum contains complex, overlapping vibrations (C-C stretches, rocking motions) that are unique to the molecule as a whole, serving as a "fingerprint" for identification.[15][16]
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~2960-2870 | C-H Stretch | Strong, sharp peaks from methyl and methylene groups. |
| ~1465 | C-H Bend | CH₂ scissoring and asymmetrical CH₃ deformation. |
| ~1380 | C-H Bend | Symmetrical CH₃ deformation (umbrella mode). |
| Table 2: Summary of Key Infrared Absorption Bands for this compound.[15][16] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. It provides information about the electronic environment and connectivity of NMR-active nuclei, primarily ¹H (proton) and ¹³C.[17]
The Causality of Nuclear Spin and Shielding
¹H and ¹³C nuclei possess a quantum mechanical property called spin. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating two energy states.[17][18] The absorption of radiofrequency (RF) energy can cause a nucleus to transition to the higher energy state. The precise energy (and thus frequency) required for this resonance is highly sensitive to the local electronic environment. Electrons surrounding a nucleus shield it from the external magnetic field, so nuclei in electron-rich environments require a lower frequency to resonate (they are "upfield" or shielded), while those near electron-withdrawing groups are "downfield" or deshielded.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation : A small amount of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).[17][19] Deuterated solvents are used to avoid a large, interfering solvent signal in ¹H NMR.
-
Internal Standard : A small amount of tetramethylsilane (TMS) is added. The protons and carbon in TMS are highly shielded, and its signal is defined as 0.00 ppm, serving as a universal reference point.[19][20]
-
Data Acquisition : The sample tube is placed in the NMR spectrometer's magnetic field.
-
For ¹H NMR , a series of short RF pulses are applied, and the resulting free induction decay (FID) signal is recorded. Parameters like pulse angle and relaxation delay are optimized for quantitative results.[21][22]
-
For ¹³C NMR , because the ¹³C isotope has a low natural abundance (1.1%), more scans are required to achieve a good signal-to-noise ratio.[21] Spectra are typically acquired with proton decoupling, which collapses all C-H spin-spin coupling, resulting in a single sharp peak for each unique carbon atom.[23]
-
-
Data Processing : The FID is converted into a spectrum via a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to TMS. For ¹H NMR, the signals are integrated to determine the relative number of protons each signal represents.[21]
Data Interpretation for this compound
The structure of this compound has five distinct sets of hydrogen atoms and five distinct carbon atoms, leading to five signals in both the ¹H and ¹³C NMR spectra.[19][20]
Caption: Unique proton (lowercase) and carbon (uppercase) environments.
¹H NMR Spectrum Analysis The ¹H NMR spectrum shows five signals, all in the upfield alkyl region (typically 0.8-1.6 ppm).[19]
-
Signal (d) : The six equivalent protons on the two methyl groups attached to C2 are the most shielded and appear as a doublet due to coupling with the single proton on C2.
-
Signal (e) : The three protons of the terminal methyl group (C1) appear as a triplet, split by the two adjacent CH₂ protons at C2.
-
Signal (a, b) : The two methylene (CH₂) groups are non-equivalent and will appear as complex multiplets due to coupling with their neighbors.
-
Signal (c) : The single proton on the branched carbon (C2) is the most deshielded. It will appear as a complex multiplet, split by the nine protons on the adjacent carbons.
| Signal Label | Chemical Shift (δ, ppm) (Approx.) | Integration | Multiplicity | Assignment |
| e | ~0.88 | 3H | Triplet (t) | -CH₂-CH₃ |
| d | ~0.86 | 6H | Doublet (d) | -CH(CH₃ )₂ |
| a, b | ~1.2-1.4 | 4H | Multiplet (m) | -CH₂ -CH₂ - |
| c | ~1.5 | 1H | Multiplet (m) | -CH (CH₃)₂ |
| Table 3: Summary of ¹H NMR Data for this compound.[19][20] |
¹³C NMR Spectrum Analysis The proton-decoupled ¹³C NMR spectrum shows five distinct signals for the five unique carbon environments.[20]
-
Signal (D) : The two magnetically equivalent methyl carbons attached to the C2 carbon appear as a single, often more intense, peak.[20]
-
Signals (A, B, C, E) : The remaining four carbons appear as distinct signals. Chemical shifts for alkanes are influenced by branching, with quaternary and tertiary carbons appearing further downfield than secondary and primary carbons.
| Signal Label | Chemical Shift (δ, ppm) (Approx.) | Assignment |
| E | ~14.1 | C H₃-CH₂- |
| D | ~22.5 | -CH(C H₃)₂ |
| B | ~22.7 | CH₃-CH₂-C H₂- |
| C | ~27.9 | -C H(CH₃)₂ |
| A | ~41.8 | CH₃-C H₂-CH₂- |
| Table 4: Summary of ¹³C NMR Data for this compound.[20][23] |
Conclusion
The combined application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a complete and unambiguous structural determination of this compound. MS confirms the molecular weight and reveals the characteristic fragmentation pattern of a branched alkane. IR spectroscopy identifies the presence of C-H bonds within methyl and methylene groups. Finally, ¹H and ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton and the electronic environment of each atom, confirming the precise connectivity and isomeric identity. This guide serves as a foundational reference for the interpretation of this fundamental organic molecule, underscoring the synergy of these core analytical techniques.
References
- 1. Pentane, 2-methyl- [webbook.nist.gov]
- 2. Pentane, 2-methyl- [webbook.nist.gov]
- 3. Pentane, 2-methyl- [webbook.nist.gov]
- 4. Pentane, 2-methyl- [webbook.nist.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of this compound: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 9. Consider the following spectrum of this compound below and answer the f.. [askfilo.com]
- 10. youtube.com [youtube.com]
- 11. homework.study.com [homework.study.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Pentane, 2-methyl- [webbook.nist.gov]
- 14. leap.epa.ie [leap.epa.ie]
- 15. infrared spectrum of this compound prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 18. NMR Spectroscopy [www2.chemistry.msu.edu]
- 19. This compound low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 this compound: isohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of this compound: isohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. benchchem.com [benchchem.com]
- 22. sites.bu.edu [sites.bu.edu]
- 23. youtube.com [youtube.com]
thermodynamic properties of 2-methylpentane
An In-depth Technical Guide to the Thermodynamic Properties of 2-Methylpentane
Abstract
This compound (isohexane), a branched-chain alkane with the chemical formula C₆H₁₄, is a vital component in various industrial applications, including its use as a solvent, a constituent in gasoline, and in the formulation of consumer products like glues and cleaning agents.[1][2] A thorough understanding of its thermodynamic properties is paramount for the design, optimization, and safe operation of chemical processes in research and manufacturing. This guide provides a comprehensive overview of the core , detailing critically evaluated data, the experimental methodologies for their determination, and the authoritative sources that underpin this knowledge. This document is intended for researchers, chemical engineers, and drug development professionals who require reliable data and a deep understanding of the principles governing the behavior of this compound.
Introduction: The Significance of this compound
This compound is a structural isomer of hexane, characterized by a methyl group attached to the second carbon of a pentane chain.[2] This branching distinguishes its physical and chemical behavior from its straight-chain counterpart, n-hexane, influencing properties such as boiling point and viscosity. In industrial settings, particularly in pharmaceuticals and specialty chemicals, precise control over process variables like temperature and pressure is critical. This control is fundamentally reliant on accurate thermodynamic data. Whether designing a distillation column for solvent purification, modeling reaction kinetics, or ensuring safe storage and transport, the enthalpy, entropy, heat capacity, and phase behavior of this compound are indispensable parameters.
This guide moves beyond a simple tabulation of values. It aims to provide a field-proven perspective on why these properties are crucial, how they are reliably measured, and where to source the most trustworthy data, thereby grounding theoretical knowledge in practical application.
Core Thermodynamic and Physical Properties
The behavior of this compound in any system is governed by a set of fundamental properties. The data presented here are drawn from critically evaluated sources to ensure the highest degree of accuracy for modeling and design purposes.
Fundamental Constants and Phase Behavior
These properties define the state and phase transitions of this compound under various conditions. They are the initial parameters required for nearly all process simulations and safety assessments.
| Property | Value | Source |
| Molecular Weight | 86.1754 g/mol | [NIST[3]] |
| Normal Boiling Point | 60.2 - 62 °C (333.3 - 335.15 K) | [Chemcasts[4], Sigma-Aldrich, ChemicalBook[5]] |
| Melting Point | -154 °C (119.15 K) | [Sigma-Aldrich, ChemicalBook[5], Chemcasts[4]] |
| Density (liquid, 25°C) | 0.653 g/mL | [Sigma-Aldrich, ChemicalBook[5]] |
| Vapor Density (vs. air) | 3.0 | [Sigma-Aldrich, PubChem[6]] |
Critical Properties
The critical point represents the terminus of the vapor-liquid equilibrium curve. Above the critical temperature and pressure, a distinct liquid and gas phase do not exist. This data is essential for applications involving supercritical fluids and for developing accurate equations of state.
| Property | Value | Source |
| Critical Temperature (Tc) | 224.55 °C (497.7 K) | [Chemcasts[4], NIST[7]] |
| Critical Pressure (Pc) | 30.4 bar (3.04 MPa) | [Chemcasts[4]] |
| Critical Volume (Vc) | 0.368 m³/kmol | [Chemcasts[4]] |
| Acentric Factor (ω) | 0.2797 | [Chemcasts[4]] |
Enthalpy, Entropy, and Heat Capacity
These properties are central to the First and Second Laws of Thermodynamics, governing energy balances, reaction spontaneity, and thermal responses.
Standard Enthalpy of Formation (ΔfH°) The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states (298.15 K and 1 bar). It is the cornerstone for calculating the heat of any chemical reaction.
| Phase | ΔfH° (kJ/mol) | Source |
| Gas | -174.4 ± 0.8 | [NIST[8]] |
| Liquid | -204.3 ± 1.0 | [NIST[3][9]] |
Standard Molar Entropy (S°) Standard molar entropy quantifies the degree of molecular disorder for one mole of a substance at standard conditions. It is used with enthalpy to calculate the Gibbs Free Energy and predict the equilibrium position of a reaction.
| Phase | S° (J/mol·K) | Source |
| Liquid | 290.58 | [NIST[3][9]] |
Molar Heat Capacity (Cp) Heat capacity is the amount of heat required to raise the temperature of a substance. As it is temperature-dependent, it is crucial for calculating enthalpy and entropy changes over a range of process temperatures.
| Phase | Temperature (K) | Cp (J/mol·K) | Source |
| Gas | 298.15 | 142.2 ± 0.2 | [NIST[8]] |
| Gas | 400 | 183.51 | [NIST[8]] |
| Gas | 500 | 219.83 | [NIST[8]] |
| Liquid | 298.15 | 192.63 | [Chemcasts[4]] |
Enthalpy of Vaporization (ΔvapH) This is the energy required to transform one mole of liquid into gas at a given pressure. It is a critical parameter for designing evaporators, condensers, and distillation processes. At 25°C, the enthalpy of vaporization is 27.89 kJ/mol.[6]
Experimental Determination: A Methodological Overview
The trustworthiness of thermodynamic data is directly linked to the rigor of the experimental methods used for its measurement. This section outlines the principles and workflows for determining key properties of this compound, reflecting the self-validating systems required for scientific integrity.
Calorimetry: Measuring the Heat of Reactions
Calorimetry is the science of measuring heat flow associated with chemical reactions or physical changes.[10][11] The choice of calorimeter depends on the process being studied.
Protocol: Determining Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation of an organic compound like this compound is not measured directly. Instead, it is calculated from its experimentally determined enthalpy of combustion using Hess's Law. A constant-volume "bomb" calorimeter is the instrument of choice for this measurement.[11][12]
-
Step 1: Calibration. The heat capacity (Ccal) of the calorimeter is determined by combusting a substance with a precisely known enthalpy of combustion, typically benzoic acid. This step is critical as it accounts for the heat absorbed by the entire apparatus.
-
Step 2: Sample Preparation. A known mass of high-purity this compound is placed in a crucible inside the steel "bomb," which is then sealed and pressurized with pure oxygen.
-
Step 3: Combustion and Data Acquisition. The bomb is submerged in a known volume of water in an insulated container. The sample is ignited electrically, and the temperature of the water is meticulously recorded over time until it reaches a maximum and begins to cool.
-
Step 4: Calculation of Heat of Combustion (ΔcU). The heat released by the reaction (qrxn) is calculated from the measured temperature change (ΔT) and the calorimeter's heat capacity: q_rxn = -C_cal * ΔT. This value represents the change in internal energy (ΔU) because the process occurs at constant volume.
-
Step 5: Conversion to Enthalpy of Combustion (ΔcH). The enthalpy change is calculated from the internal energy change using the relation ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.
-
Step 6: Application of Hess's Law. The standard enthalpy of formation of this compound is calculated using its combustion reaction and the known standard enthalpies of formation of CO₂(g) and H₂O(l).
-
C₆H₁₄(l) + 9.5 O₂(g) → 6 CO₂(g) + 7 H₂O(l)
-
ΔcH° = [6 * ΔfH°(CO₂) + 7 * ΔfH°(H₂O)] - [ΔfH°(C₆H₁₄) + 9.5 * ΔfH°(O₂)]
-
Since ΔfH°(O₂) is zero by definition, the equation is rearranged to solve for ΔfH°(C₆H₁₄).
-
Caption: Workflow for determining ΔfH° via bomb calorimetry and Hess's Law.
Authoritative Data Sources and Their Significance
In scientific research and industrial design, the source of data is as important as the data itself. The use of non-validated or outdated information can lead to significant errors in process modeling, resulting in inefficiencies or safety hazards. The following resources are considered authoritative for thermodynamic properties.
-
NIST Chemistry WebBook: Maintained by the U.S. National Institute of Standards and Technology, the WebBook is a comprehensive public database containing critically evaluated data for thousands of chemical compounds.[3][7][8][9][13][14] It is a primary source for fundamental thermochemical data such as enthalpy of formation and heat capacity.[15]
-
DIPPR® Project 801: The Design Institute for Physical Properties (DIPPR), a consortium of the American Institute of Chemical Engineers (AIChE), manages what is often called the "Gold Standard" in pure-component physical property data.[16][17] This database is the result of a rigorous, multi-expert evaluation process, ensuring that the recommended values are thermodynamically consistent and based on the best available experimental data.[18][19] For industrial applications, DIPPR is an indispensable resource.
Caption: Interrelationship of core thermodynamic properties and their applications.
Conclusion
The are foundational to its application across scientific and industrial domains. This guide has presented a curated set of critically evaluated data for its key properties, including enthalpy of formation, entropy, heat capacity, and phase behavior. Furthermore, it has contextualized this data by detailing the robust experimental methodologies, such as bomb calorimetry, that ensure its validity. By emphasizing the importance of authoritative sources like the NIST WebBook and the DIPPR 801 database, this document provides researchers and engineers with the tools necessary for accurate process modeling, safe handling, and innovative research involving this compound.
References
- 1. This compound | Occupational Safety and Health Administration [osha.gov]
- 2. This compound - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 3. Pentane, 2-methyl- [webbook.nist.gov]
- 4. chem-casts.com [chem-casts.com]
- 5. This compound CAS#: 107-83-5 [m.chemicalbook.com]
- 6. This compound | C6H14 | CID 7892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pentane, 2-methyl- [webbook.nist.gov]
- 8. Pentane, 2-methyl- [webbook.nist.gov]
- 9. Pentane, 2-methyl- [webbook.nist.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
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- 15. WTT- Under Construction Page [wtt-pro.nist.gov]
- 16. DIPPR Projects | AIChE [aiche.org]
- 17. en.iric.imet-db.ru [en.iric.imet-db.ru]
- 18. DIPPR Project 801 Details | AIChE [aiche.org]
- 19. DECHEMA | DIPPR 801 [dechema.de]
The Unseen Architecture of a Revolution: A Technical Guide to the Discovery and Historical Context of 2-Methylpentane
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Boiling Point
In the grand narrative of organic chemistry, the discovery of a seemingly simple molecule like 2-methylpentane might appear as a footnote. However, its emergence in the mid-19th century was intrinsically linked to a period of profound conceptual upheaval. The story of this branched alkane is not merely one of isolation and characterization; it is a story of the dawn of structural theory, the challenge of isomerism, and the birth of synthetic chemistry. For the modern researcher, understanding this historical context provides a deeper appreciation for the foundational principles that underpin contemporary molecular science and drug development. This guide will deconstruct the discovery of this compound, not as a singular event, but as a case study in the scientific methodology and intellectual currents of its time.
The backdrop: A World Before Structure
The early 19th century was a period of transition for chemistry. The rejection of vitalism, the theory that organic compounds could only be produced by living organisms, was gaining momentum, particularly after Friedrich Wöhler's synthesis of urea in 1828.[1] This paradigm shift opened the door to the laboratory synthesis of organic molecules. However, a significant intellectual hurdle remained: the concept of isomerism. Chemists were increasingly confronted with compounds that shared the same elemental composition but exhibited different physical and chemical properties.[1] This puzzle hinted at an underlying architecture within molecules that elemental analysis alone could not reveal.
The Emergence of a Branched Structure: Two Converging Paths
The discovery of this compound, also known historically as isohexane, was not a single, celebrated event but rather the result of two parallel streams of scientific inquiry: the systematic synthesis of hydrocarbons and the analytical investigation of petroleum.
The Synthetic Route: The Wurtz Reaction and the Dawn of Carbon-Carbon Bond Formation
A pivotal moment in synthetic organic chemistry arrived in 1855 with the work of French chemist Charles-Adolphe Wurtz. He developed a method for synthesizing higher alkanes by reacting alkyl halides with sodium metal.[2][3][4] This eponymous "Wurtz reaction" was one of the first reliable methods for forming carbon-carbon single bonds.
In his 1855 publication, Wurtz described the synthesis of hexane by reacting butyl iodide and ethyl iodide with sodium.[2][5] While Wurtz likely produced a mixture of hexane isomers, this experiment demonstrated the feasibility of constructing a six-carbon alkane from smaller precursors. The reaction of two different alkyl halides, as in Wurtz's synthesis of hexane, would theoretically produce a mixture of n-hexane, this compound, and 3-methylpentane, alongside octane and butane from the self-coupling of the starting materials.
The Wurtz reaction, therefore, stands as the most probable method for the first laboratory synthesis of a mixture containing this compound.
Experimental Protocol: A Hypothetical 19th-Century Wurtz Synthesis of Hexane Isomers
-
Objective: To synthesize a six-carbon alkane via the coupling of alkyl iodides.
-
Apparatus: A retort or flask fitted with a condenser. A heat source (such as a spirit lamp or water bath).
-
Reagents:
-
Ethyl iodide (C₂H₅I)
-
Butyl iodide (C₄H₉I)
-
Sodium metal, cut into small pieces
-
Anhydrous ether (as a solvent, if available and deemed necessary for moderating the reaction)
-
-
Procedure:
-
Small pieces of sodium metal are placed in the reaction flask.
-
A mixture of ethyl iodide and butyl iodide is slowly added to the flask.
-
The reaction is initiated, often with gentle heating. The vigor of the reaction would be carefully monitored.
-
The reaction mixture is allowed to proceed, likely for several hours or until the sodium is consumed.
-
Upon completion, the resulting mixture would be subjected to distillation to separate the volatile hydrocarbon products from the sodium iodide salt and any unreacted starting materials.
-
-
Anticipated Challenges for the 19th-Century Chemist:
-
Control of Reactivity: The reaction of sodium with alkyl halides can be vigorous and difficult to control, posing a safety hazard.
-
Product Mixture: The reaction would produce a mixture of alkanes (butane, hexane isomers, octane), making the isolation of a single, pure compound extremely challenging with the available separation techniques.
-
Anhydrous Conditions: The necessity of strictly anhydrous conditions would be a significant practical challenge, as moisture would react with the sodium metal.
-
Diagram: The Wurtz Reaction for the Synthesis of Hexane Isomers
Caption: A simplified representation of the Wurtz reaction, yielding a mixture of hexane isomers and side products.
The Analytical Approach: Unraveling the Composition of Petroleum
The mid-19th century also witnessed the birth of the petroleum industry, driven initially by the demand for kerosene as a lamp oil.[6][7] Early refineries utilized simple batch distillation to separate crude oil into fractions based on their boiling points.[8] The most volatile fraction, known as "straight-run" naphtha or gasoline, was initially considered a nuisance due to its high flammability.[6][8]
Chemists of this era, such as the German chemist Carl Schorlemmer, began to systematically investigate the composition of these petroleum fractions. In the 1860s, Schorlemmer's research on hydrocarbons led to the isolation of n-pentane and n-heptane for the first time.[9] His work involved careful fractional distillation, a technique that separates liquids with different boiling points. By repeatedly distilling the light fractions of petroleum, he was able to isolate relatively pure straight-chain alkanes. It is highly probable that during these investigations, mixtures of hexane isomers, including this compound, were also obtained and studied, even if their complete separation and structural elucidation were not yet possible.
The Challenge of Isomerism and Early Analytical Techniques
The existence of multiple hexane isomers presented a significant analytical challenge to 19th-century chemists. With limited tools at their disposal, they relied on a combination of physical properties and chemical degradation to deduce the structure of these new compounds.
Fractional Distillation: A Crude but Essential Tool
Fractional distillation was the primary method for separating the components of petroleum.[8] Early distillation apparatus consisted of a heated kettle and a "dephlegmator tower," a precursor to the modern fractionating column.[8] This setup allowed for a rudimentary separation of compounds with different boiling points.
| Hexane Isomer | Boiling Point (°C) |
| 2,2-Dimethylbutane | 49.7 |
| 2,3-Dimethylbutane | 58.0 |
| This compound | 60.3 |
| 3-Methylpentane | 63.3 |
| n-Hexane | 68.7 |
Table 1: Boiling points of hexane isomers.[10]
As the table above illustrates, the boiling points of the hexane isomers are closely clustered. The simple distillation apparatus of the 19th century would have been incapable of achieving a clean separation of these isomers. Chemists could, at best, obtain fractions that were enriched in certain isomers.
Diagram: 19th-Century Batch Distillation Apparatus
Caption: A schematic of a mid-19th-century batch distillation apparatus used in early petroleum refining.
Molecular Formula Determination and Early Structural Insights
To understand the nature of the isolated hydrocarbon fractions, chemists relied on a few key analytical techniques:
-
Combustion Analysis: This method involved burning a known weight of the compound in a stream of oxygen and measuring the mass of the resulting carbon dioxide and water. From this data, the empirical formula of the hydrocarbon could be determined.
-
Vapor Density Measurement: By measuring the density of the compound in its gaseous state relative to a gas of known molecular weight (like hydrogen or air), the molecular weight of the unknown could be estimated. This, combined with the empirical formula, allowed for the determination of the molecular formula.
-
Physical Properties: Precise measurements of boiling point, melting point, and specific gravity were crucial for differentiating between isomers.
Through these methods, chemists could confirm that different fractions from the distillation of petroleum, despite having the same molecular formula (C₆H₁₄), were indeed distinct compounds. This provided compelling evidence for the theory of structural isomerism, which posits that the connectivity of atoms within a molecule determines its properties.
The Broader Scientific and Industrial Context
The discovery and study of this compound and its isomers were not conducted in a vacuum. They were part of a broader scientific and industrial revolution.
-
The Rise of the Chemical Industry: The mid-to-late 19th century saw the burgeoning of the chemical industry, particularly in Germany and Britain. This created a demand for new solvents and chemical feedstocks, driving research into the composition of coal tar and petroleum.
-
The Development of the Internal Combustion Engine: While the initial driver for petroleum refining was kerosene for lighting, the invention of the internal combustion engine in the late 19th century created a new and rapidly growing market for gasoline.[6] The performance of these early engines was directly related to the composition of the fuel, although the concept of octane rating would not be developed until much later. The presence of branched-chain alkanes like this compound in gasoline fractions would have unknowingly contributed to the fuel's performance characteristics.
-
The Formalization of Nomenclature: The proliferation of new organic compounds, including numerous isomers, necessitated a systematic method of naming them. While common names like "isohexane" were used initially, the foundation for the International Union of Pure and Applied Chemistry (IUPAC) system of nomenclature was being laid, which would eventually provide a clear and unambiguous way to name compounds like this compound based on their structure.[1]
Conclusion: A Foundation for the Future
The story of this compound's emergence in the 19th century is a testament to the ingenuity and perseverance of early organic chemists. Working with rudimentary tools and facing the profound intellectual challenge of isomerism, they laid the groundwork for our modern understanding of molecular structure and reactivity. The synthesis of hexane isomers through the Wurtz reaction and their isolation from petroleum were not just chemical curiosities; they were crucial steps in the validation of structural theory and the development of synthetic and analytical chemistry. For today's scientists, this historical perspective underscores the importance of fundamental research and the interconnectedness of scientific discovery and technological advancement. The journey from a poorly separated fraction of a "nuisance" byproduct of kerosene production to a well-characterized molecule with a defined structure and properties mirrors the trajectory of organic chemistry itself – a journey from empirical observation to a predictive and powerful science.
References
- 1. ncert.nic.in [ncert.nic.in]
- 2. Charles-Adolphe Wurtz (1817-1884) the Eminent French Chemist of the Second Half of the Nineteenth Century (To the 205th Anniversary of His Birth) [redalyc.org]
- 3. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. researchgate.net [researchgate.net]
- 6. Petroleum refining | Definition, History, Processes, & Facts | Britannica [britannica.com]
- 7. riviste.fupress.net [riviste.fupress.net]
- 8. Batch Fractionation (1855-1880) | FSC 432: Petroleum Refining [courses.ems.psu.edu]
- 9. Carl Schorlemmer’s research and the “Rise and Development of Organic Chemistry” - American Chemical Society [acs.digitellinc.com]
- 10. Hexane - Wikipedia [en.wikipedia.org]
environmental fate and atmospheric lifetime of 2-methylpentane
An In-Depth Technical Guide to the Environmental Fate and Atmospheric Lifetime of 2-Methylpentane
Abstract
This compound, also known as isohexane, is a volatile organic compound (VOC) with significant industrial applications and notable environmental implications.[1] This technical guide provides a comprehensive analysis of its environmental fate, with a primary focus on its atmospheric chemistry. Released from both anthropogenic sources such as vehicle emissions and industrial solvents and natural sources like vegetation, this compound's environmental persistence is largely dictated by its atmospheric reactivity.[1][2] The dominant degradation pathway in the troposphere is initiated by reaction with the hydroxyl (OH) radical, a process that leads to a relatively short atmospheric lifetime of a few days.[3][4] This guide elucidates the detailed mechanism of this OH-initiated oxidation, discusses the formation of secondary pollutants like ground-level ozone, and outlines the experimental methodologies used to determine its reaction kinetics.[3][5] Understanding these processes is critical for researchers, environmental scientists, and industrial professionals for accurate air quality modeling and comprehensive environmental risk assessment.
Introduction to this compound
This compound (C₆H₁₄) is a branched-chain alkane, a colorless, flammable liquid with a characteristic gasoline-like odor.[1] Its widespread use stems from its presence in petroleum distillates, gasoline blends, and various industrial solvents.[1]
Sources of Environmental Release:
-
Anthropogenic Sources: The primary man-made sources include fugitive emissions from the refining of crude oil, its use as a solvent in products like paint thinners and degreasers, and as a component of gasoline, leading to its release through vehicle exhaust and fuel evaporation.[1][2]
-
Natural Sources: this compound is also released naturally from vegetation and as a result of forest fires and natural oil seepages.[2]
As a volatile organic compound (VOC), its release into the atmosphere is of particular concern. In the presence of sunlight and nitrogen oxides (NOx), it participates in photochemical reactions that contribute to the formation of ground-level ozone, a principal component of smog.[3][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₆H₁₄ | [1] |
| Molar Mass | 86.18 g/mol | [2] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Gasoline-like | [1] |
| Boiling Point | 60.3 °C | [2] |
| Melting Point | -153.7 °C | [2] |
| Vapor Pressure | 193 mmHg at 25 °C | [2] |
| Water Solubility | 14 mg/L at 25 °C | [2] |
| Henry's Law Constant | 1.43 atm-m³/mol at 25 °C (estimated) | [2] |
Environmental Fate of this compound
Once released, the distribution of this compound is governed by its high volatility and low water solubility.
-
Atmosphere: The vast majority of this compound released to the environment will partition to the atmosphere due to its high vapor pressure and Henry's Law constant.[2][6] Its environmental persistence is therefore primarily determined by its atmospheric chemistry.
-
Water: If released into water, volatilization is the dominant and rapid removal process, with estimated half-lives of 3 hours for a model river and 4 days for a model lake.[2] It may adsorb to suspended solids and sediment, and its potential for bioconcentration in aquatic organisms is considered moderate.[2] It is recognized as being toxic to aquatic life.[6][7]
-
Soil: In soil, this compound is expected to be highly mobile. Volatilization from soil surfaces is a significant fate process.[6] Biodegradation is also an important removal mechanism in both soil and water, with studies indicating that it can be degraded by microorganisms.[2] However, its degradation can be limited under certain conditions, such as in anaerobic, sulfate-reducing environments where it is considered recalcitrant.[8]
Atmospheric Degradation Pathways
The atmospheric lifetime and fate of this compound are overwhelmingly controlled by gas-phase reactions with naturally occurring oxidants. For alkanes, the most critical of these is the hydroxyl (OH) radical, which is present during the daytime.[4][9]
The Central Role of the Hydroxyl (OH) Radical
The reaction with the OH radical is the principal atmospheric sink for this compound.[4] This process initiates a complex chain of reactions that breaks down the parent molecule into smaller, often oxygenated, products.
Mechanism of OH-Initiated Oxidation:
-
Hydrogen Abstraction: The reaction begins with the OH radical abstracting a hydrogen atom from one of the carbon atoms in the this compound molecule, forming a water molecule and a hexyl radical (C₆H₁₃•). The site of abstraction is crucial; abstraction from a tertiary carbon (C-2) is energetically more favorable than from secondary (C-3, C-4) or primary (C-1, C-5, and the methyl branch) carbons.
-
Peroxy Radical Formation: The resulting alkyl radical reacts rapidly with atmospheric oxygen (O₂) to form an alkyl peroxy radical (RO₂•).
-
Alkoxy Radical Formation: In environments containing nitrogen oxides (NOx), a common co-pollutant in urban areas, the alkyl peroxy radical reacts with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). This step is significant as it contributes to the photochemical production of ozone.
-
Fate of the Alkoxy Radical: The alkoxy radical is a key intermediate that can undergo several transformations:
-
Decomposition: The C-C bonds within the radical can break, leading to the formation of a smaller carbonyl compound (an aldehyde or ketone) and a new, smaller alkyl radical.
-
Isomerization: The radical can rearrange internally, a process that is particularly important for larger alkanes and can lead to the formation of hydroxycarbonyls.[10]
-
Reaction with O₂: The alkoxy radical can also react with O₂ to form a carbonyl and a hydroperoxy radical (HO₂).
-
The specific products formed depend on the initial site of H-atom abstraction. For example, abstraction at the tertiary C-2 position leads to the 2-methyl-2-pentyl radical, whose subsequent reactions primarily yield acetone and propanal.
Caption: OH-initiated degradation pathway of this compound.
Minor Degradation Pathways
While the OH radical reaction is dominant, other atmospheric oxidants can play a minor role:
-
Nitrate Radical (NO₃): During nighttime, in the absence of sunlight, the nitrate radical can become a significant oxidant for some VOCs. However, its reaction with alkanes is generally much slower than the OH radical reaction.
-
Ozone (O₃): The reaction of alkanes with ozone is extremely slow and considered negligible as an atmospheric sink.[4]
Atmospheric Lifetime
The atmospheric lifetime (τ) of a compound is a measure of its persistence in the atmosphere. It is defined as the average time a molecule of the compound remains in the atmosphere before being removed.[11] For this compound, the lifetime is almost entirely determined by its reaction with the OH radical.
It can be calculated using the following pseudo-first-order kinetics equation:
τ = 1 / (k_OH * [OH])
Where:
-
k_OH is the second-order rate constant for the reaction between this compound and the OH radical.
-
[OH] is the average global tropospheric concentration of OH radicals, typically assumed to be around 1.0 x 10⁶ molecules/cm³.
Table 2: Atmospheric Lifetime Calculation for this compound
| Parameter | Value | Source/Reference |
| k_OH at 298 K | 5.6 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | [12] (Typical value for C6 alkanes) |
| Assumed [OH] | 1.0 x 10⁶ molecules cm⁻³ | (Standard assumption) |
| Calculated Lifetime (τ) | ~2.1 days | (Calculation) |
This calculated lifetime of approximately 2.1 days is consistent with literature estimates that place its atmospheric lifetime in the range of a few days to weeks.[3] This short lifetime means that this compound is removed from the atmosphere relatively quickly, limiting its potential for long-range transport but underscoring its role in local and regional air quality issues, such as smog formation.[3]
Experimental Methodologies for Atmospheric Chemistry Studies
The kinetic and mechanistic data for VOCs like this compound are determined through controlled laboratory experiments. The relative rate method, conducted in an atmospheric simulation chamber (or "smog chamber"), is a common and robust technique for determining OH radical reaction rate constants.
Caption: Experimental workflow for the relative rate method.
Protocol: Relative Rate Method for k_OH Determination
1. Principle & Causality: This method avoids the difficult task of measuring the absolute concentration of the highly reactive OH radical. Instead, it measures the decay of the target compound (this compound) relative to a reference compound whose OH reaction rate constant is already well-known. Since both compounds are exposed to the same OH radical concentration, the ratio of their decay rates is directly proportional to the ratio of their reaction rate constants.
2. Step-by-Step Methodology:
-
Step 1: Chamber Setup: A large (several m³) atmospheric simulation chamber made of FEP Teflon film is flushed with purified air until background contaminants are negligible.
-
Step 2: Reactant Introduction: Known volumes of this compound, a reference compound (e.g., toluene or n-pentane), and an OH radical precursor (e.g., hydrogen peroxide, H₂O₂, or methyl nitrite, CH₃ONO) are injected into the chamber and allowed to mix.[13]
-
Step 3: Initiation of Reaction: The reaction is initiated by turning on UV lamps that surround the chamber. The UV light photolyzes the precursor to generate OH radicals. For example: H₂O₂ + hν → 2 OH•.
-
Step 4: Monitoring: The concentrations of this compound and the reference compound are monitored over time (typically several hours) by withdrawing samples for analysis by Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS).[14][15]
-
Step 5: Data Analysis: The fundamental equation for this method is:
ln([C₀]/[Cₜ]) = (k_C / k_Ref) * ln([Ref₀]/[Refₜ])
Where:
-
[C₀] and [Cₜ] are the concentrations of this compound at time 0 and time t.
-
[Ref₀] and [Refₜ] are the concentrations of the reference compound at time 0 and time t.
-
k_C and k_Ref are the rate constants for the reaction of OH with this compound and the reference compound, respectively.
A plot of ln([C₀]/[Cₜ]) versus ln([Ref₀]/[Refₜ]) will yield a straight line with a slope equal to the ratio of the rate constants (k_C / k_Ref). Since k_Ref is known, the unknown rate constant for this compound (k_C) can be calculated. This self-validating system confirms the pseudo-first-order kinetics if a linear plot is obtained.
-
Conclusion and Implications
This compound is a prevalent VOC whose environmental impact is primarily driven by its atmospheric chemistry. Its fate is characterized by rapid degradation initiated by hydroxyl radicals, leading to an atmospheric lifetime of only a few days. While this short lifetime prevents it from accumulating globally, its role in photochemical reactions makes it a significant contributor to the formation of regional smog and ground-level ozone. The degradation products, such as acetone and other carbonyls, also have their own atmospheric fates and can influence atmospheric composition. For researchers and industrial professionals, a thorough understanding of these pathways and the experimental methods used to study them is essential for developing effective air quality models, conducting accurate environmental risk assessments, and implementing strategies to mitigate the environmental impact of VOC emissions.
References
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- 9. ACP - Atmospheric impact of 2-methylpentanal emissions: kinetics, photochemistry, and formation of secondary pollutants [acp.copernicus.org]
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- 14. Products and mechanism of the reaction of OH radicals with 2,2,4-trimethylpentane in the presence of NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Products and mechanism of the reaction of OH radicals with 2,3,4-trimethylpentane in the presence of NO - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Laboratory Landscape with 2-Methylpentane: An In-depth Technical Guide to its Toxicology and Safe Handling
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the toxicological profile and essential safety protocols for the laboratory use of 2-methylpentane (also known as isohexane). As a widely used solvent and component in organic synthesis, a thorough knowledge of its properties is paramount for ensuring a safe and productive research environment. This document moves beyond standard safety data sheets to offer in-depth insights into the causality behind safety measures and experimental design choices.
Compound Profile and Laboratory Applications
This compound is a colorless, volatile, and highly flammable liquid with a faint, gasoline-like odor.[1][2] It is a branched-chain aliphatic hydrocarbon with the chemical formula C₆H₁₄ and a molecular weight of 86.18 g/mol .[1][3] Due to its physical and chemical properties, it finds application in various laboratory settings, including:
-
As a solvent: Its nonpolar nature makes it an effective solvent for oils, fats, and other nonpolar compounds.[1]
-
Organic Synthesis: It is used as a reaction medium or a component in synthesis reactions.[1]
-
Extraction Processes: Utilized in liquid-liquid extraction procedures.
-
Chromatography: Can be used as a component of the mobile phase in certain chromatographic techniques.
Toxicological Assessment: Understanding the Risks
A comprehensive understanding of a chemical's toxicological profile is the foundation of safe laboratory practice. While this compound is considered to have low acute toxicity, it presents several health hazards that necessitate careful handling.[4]
Acute Toxicity and Primary Hazards
The primary acute risks associated with this compound exposure are central nervous system (CNS) depression, aspiration toxicity, and irritation.[5][6]
-
Inhalation: High concentrations of this compound vapor can cause drowsiness, dizziness, headache, and nausea.[5][7] In severe cases, unconsciousness may occur.[5] The vapor is heavier than air and can accumulate in poorly ventilated areas, increasing the risk of exposure.[8] A harmful concentration of vapor can be reached quickly at room temperature.[5]
-
Ingestion and Aspiration: Ingestion of liquid this compound poses a significant aspiration hazard.[3][9] If the liquid enters the lungs, either directly from swallowing or from vomiting, it can cause severe chemical pneumonitis, which can be fatal.[5] For this reason, vomiting should not be induced after ingestion.[5]
-
Skin Contact: Direct contact causes skin irritation.[3] Prolonged or repeated exposure can lead to defatting of the skin, resulting in dryness, cracking, and dermatitis.[5]
-
Eye Contact: Vapors and liquid are mildly irritating to the eyes, causing redness and pain.[5]
Chronic and Systemic Effects
Long-term exposure to this compound has been studied to a lesser extent than its acute effects.
-
Subchronic Inhalation Toxicity: A 13-week inhalation study in Sprague-Dawley rats revealed dose-dependent nephropathy (kidney damage) in male rats at concentrations of 290 ppm and higher.[4][10] This effect is often attributed to alpha-2u globulin nephropathy, a phenomenon specific to male rats and not considered directly relevant to humans.[4] In the same study, the No-Observable-Adverse-Effect Level (NOAEL) for female rats was determined to be over 4,640 ppm, while for males it was less than 290 ppm.[4][10][11]
-
Neurotoxicity: Unlike its straight-chain isomer, n-hexane, this compound is not associated with the peripheral nervous system damage (peripheral neuropathy) seen with chronic n-hexane exposure.[4] However, exposure can lead to degeneration of the peripheral nervous system, which can eventually extend to the central nervous system.[12]
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is currently no data available to indicate that this compound is carcinogenic, mutagenic, or has reproductive toxicity effects in humans.[3][4] Animal studies on these endpoints are also lacking.[4]
Toxicokinetics
This compound can be absorbed into the body through inhalation and skin contact.[5] Once absorbed, it is distributed throughout the body via the bloodstream.[12] Metabolism occurs primarily in the liver by mixed-function oxidases, leading to various metabolites.[12] The detoxification pathway likely involves the conversion to 2-hexanol.[12]
Physicochemical and Fire Hazard Data
The high flammability of this compound is one of its most significant hazards in a laboratory setting.[7] Vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source and flash back.[3][8]
| Property | Value | Source |
| Flash Point | -7 °C (19 °F) | [13] |
| Autoignition Temperature | 306 °C (583 °F) | [13] |
| Flammability Limits in Air | 1.2% - 7.0% by volume | [13] |
| Vapor Density | 3.0 (Air = 1) | [1] |
| Boiling Point | 60-62 °C (140-143 °F) | [13] |
| Melting Point | -154 °C (-245 °F) | [2] |
| Water Solubility | Insoluble | [3] |
Laboratory Safety and Handling Protocols
Adherence to strict safety protocols is non-negotiable when working with this compound. The following sections detail essential procedures for safe handling, storage, and emergency response.
Risk Assessment and Control Hierarchy
A thorough risk assessment should be conducted before any new procedure involving this compound is undertaken. The hierarchy of controls should be applied to minimize exposure and risk.
Caption: Risk assessment workflow for handling this compound.
Personal Protective Equipment (PPE)
The final line of defense against chemical exposure is appropriate PPE.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[8]
-
Eye Protection: Tightly fitting safety goggles or a face shield are mandatory.[12]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[12]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]
Safe Handling and Storage Procedures
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood.[6]
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, hot surfaces, and static electricity.[7]
-
Equipment: Use non-sparking tools and explosion-proof electrical equipment.[3]
-
Grounding: Ground and bond containers when transferring the liquid to prevent static discharge.[7]
-
Avoid Inhalation and Contact: Avoid breathing vapors and prevent contact with skin and eyes.[6]
Storage:
-
Container: Store in a tightly closed, properly labeled container.[6]
-
Location: Keep in a cool, dry, well-ventilated, fireproof area.[5]
-
Incompatibilities: Store away from strong oxidizing agents.[3]
-
Quantity: Keep the amount stored in the laboratory to a minimum.
Emergency Procedures: A Step-by-Step Guide
Prompt and correct action during an emergency is critical to minimizing harm.
Spills and Leaks
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Eliminate Ignition Sources: Remove all sources of ignition.[5]
-
Containment: For small spills, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5] Do not wash spills into the sewer system.[5]
-
PPE: Wear appropriate PPE, including respiratory protection, during cleanup.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. [6] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
Firefighting
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6] A water spray can be used to cool containers but may be ineffective at extinguishing the fire.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Caption: Emergency response flowchart for this compound incidents.
Waste Disposal
Chemical waste, including this compound and materials used for spill cleanup, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[7] Collect in a properly labeled, sealed container and arrange for pickup by a licensed waste disposal contractor.[3]
Conclusion
This compound is a valuable solvent in the laboratory, but its use demands respect for its inherent hazards. By understanding its toxicological properties, particularly its high flammability, aspiration risk, and potential for CNS depression, researchers can implement robust safety protocols. A culture of safety, built upon thorough risk assessment, proper use of engineering controls and PPE, and preparedness for emergencies, is essential for mitigating the risks associated with this and all laboratory chemicals.
References
- 1. This compound | C6H14 | CID 7892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Occupational Safety and Health Administration [osha.gov]
- 3. fishersci.se [fishersci.se]
- 4. researchgate.net [researchgate.net]
- 5. ICSC 1262 - this compound [chemicalsafety.ilo.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Hexane isomers (excluding n-Hexane) [cdc.gov]
- 8. CDC - this compound - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 9. Substance Information - ECHA [echa.europa.eu]
- 10. A Study on Subchronic Inhalation Toxicity of this compound -Journal of Korean Society of Occupational and Environmental Hygiene | Korea Science [koreascience.kr]
- 11. jksoeh.org [jksoeh.org]
- 12. This compound | Rupa Health [rupahealth.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes & Protocols: 2-Methylpentane as a Non-Polar Solvent in Organic Reactions
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-methylpentane (isohexane) as a non-polar solvent in organic synthesis. We will delve into the fundamental physicochemical properties of this compound, elucidating the rationale for its selection in various reaction classes. Detailed protocols and safety considerations are provided to ensure effective and safe implementation in the laboratory setting.
Introduction: The Case for this compound (Isohexane)
In the vast landscape of organic solvents, alkanes represent a class of non-polar, aprotic media essential for a multitude of synthetic transformations. Among these, this compound, a branched-chain isomer of hexane, offers a unique combination of properties that render it a superior choice in specific contexts.[1][2] Its inert nature, coupled with a distinct thermal and physical profile, allows for precise control over reaction conditions. This guide will explore the practical advantages and applications of this compound, moving beyond a simple recitation of its properties to a deeper understanding of its utility in modern organic chemistry. It is used as a solvent in organic synthesis, in adhesives, and for extractions.[3][4][5][6]
Physicochemical Properties: A Comparative Overview
The utility of a solvent is fundamentally dictated by its physical and chemical properties. This compound's branched structure distinguishes it from its linear isomer, n-hexane, leading to a lower melting point and a slightly lower boiling point.[2] These characteristics are not trivial; they have significant implications for reaction setup and product isolation.
| Property | This compound (Isohexane) |
| Molecular Formula | C₆H₁₄ |
| Molecular Weight | 86.18 g/mol [1][4] |
| Appearance | Colorless liquid[1][3] |
| Odor | Mild, gasoline-like[3][7] |
| Boiling Point | 60-62 °C (140-143 °F)[1] |
| Melting Point | -154 °C (-245 °F)[3] |
| Density | 0.653 g/mL at 25 °C[3] |
| Refractive Index (n20/D) | 1.371[3] |
| Flash Point | -7 °C (19 °F)[1] |
| Solubility | Immiscible with water; Miscible with alcohol, ether, acetone, and chloroform.[3][8] |
The Rationale for Selection: Why Choose this compound?
The decision to use a particular solvent is a critical step in experimental design. The choice of this compound is often driven by the following considerations:
-
Enhanced Non-Polar Character: As a saturated hydrocarbon, this compound is highly non-polar. This makes it an excellent solvent for non-polar reagents and substrates, in accordance with the principle of "like dissolves like".[9][10] It is particularly effective in reactions involving organometallic reagents, which are often unstable in the presence of even weakly acidic protons.
-
Low Freezing Point for Cryogenic Reactions: With a melting point of -154 °C, this compound is an ideal solvent for reactions that require very low temperatures.[3] This is a distinct advantage over solvents like cyclohexane (+6.5 °C) or benzene (+5.5 °C), allowing for greater thermal control and the ability to trap reactive intermediates.
-
Inertness and Stability: Alkanes are generally unreactive, and this compound is no exception. It does not possess acidic protons or lone pairs that could participate in side reactions, ensuring that the observed chemistry is that of the intended reactants.[11]
-
Ease of Removal: The moderate boiling point of 60-62 °C facilitates its removal from the reaction mixture under reduced pressure at relatively low temperatures.[1][11] This is crucial for the isolation of thermally sensitive products.
-
A Safer Alternative to Benzene: Due to the known carcinogenicity of benzene, this compound can serve as a non-polar, aprotic substitute in many applications, offering a more favorable toxicological profile.
Workflow for Solvent Selection
Caption: Decision tree for selecting this compound as a solvent.
Applications in Organic Synthesis
This compound's properties make it suitable for a range of applications in organic chemistry:
-
Organometallic Reactions: It is an excellent solvent for reactions involving Grignard reagents, organolithium compounds, and other highly reactive organometallics. Its aprotic and non-polar nature prevents the quenching of these powerful nucleophiles and bases.
-
Polymerization: In certain polymerization processes, this compound can be used as a solvent or a component of the solvent system to dissolve monomers and control the reaction environment.[10][12]
-
Extraction and Chromatography: Due to its immiscibility with water and its ability to dissolve a wide range of organic compounds, it is effective for liquid-liquid extractions.[5][12] It can also be used as a component of the mobile phase in normal-phase chromatography.[12]
-
Spectroscopy: Its transparency in the UV region allows for its use as a solvent in UV-visible and fluorescence spectroscopy for the analysis of non-polar compounds.[12]
Protocols
Protocol 1: General Procedure for a Low-Temperature Grignard Reaction
This protocol describes the formation of a Grignard reagent and its subsequent reaction with an electrophile at low temperatures using this compound as the solvent.
Materials:
-
Magnesium turnings
-
An appropriate alkyl or aryl halide (e.g., bromobenzene)
-
An electrophile (e.g., benzaldehyde)
-
Anhydrous this compound
-
Iodine crystal (as an initiator)
-
Anhydrous diethyl ether (as a co-solvent, if necessary)
-
Saturated aqueous ammonium chloride solution
-
Standard glassware for an inert atmosphere reaction (three-neck flask, condenser, dropping funnel, nitrogen inlet)
Procedure:
-
Apparatus Setup: Assemble the glassware and flame-dry it under a stream of dry nitrogen to remove any adsorbed water. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Preparation: Place magnesium turnings in the reaction flask. Add a small crystal of iodine.
-
Initiation: In the dropping funnel, prepare a solution of the alkyl/aryl halide in anhydrous this compound. Add a small portion of this solution to the magnesium turnings. Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Grignard Formation: Once the reaction has started, dilute the remaining halide solution with more anhydrous this compound and add it dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Low-Temperature Reaction: Cool the reaction flask to the desired low temperature (e.g., -78 °C using a dry ice/acetone bath). Prepare a solution of the electrophile in anhydrous this compound in the dropping funnel.
-
Addition of Electrophile: Add the electrophile solution dropwise to the stirred Grignard reagent. Maintain the low temperature throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the low temperature for a specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution while the flask is still in the cooling bath.
-
Workup and Isolation: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Experimental Workflow Diagram
Caption: General workflow for a Grignard reaction using this compound.
Safety and Handling
This compound is a highly flammable liquid and poses several health hazards.[13][14][15] Adherence to strict safety protocols is mandatory.
-
Hazards:
-
Flammability: Highly flammable liquid and vapor.[13][14][15] Vapors can form explosive mixtures with air.[16] Keep away from heat, sparks, open flames, and other ignition sources.[13][17]
-
Health Hazards: May be fatal if swallowed and enters airways (aspiration hazard).[13][14][15] Causes skin irritation.[13][14][15] May cause drowsiness or dizziness.[13][14][15]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[14][15]
-
-
Precautions for Safe Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16]
-
Use non-sparking tools and explosion-proof equipment.[16][17]
-
Ground and bond containers and receiving equipment to prevent static discharge.[13][17]
-
-
Storage:
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[13]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[13]
-
Eye Contact: Rinse cautiously with water for several minutes.[16]
-
Ingestion: Do NOT induce vomiting. Call a poison control center or doctor immediately.[13][15]
-
Conclusion
This compound is a valuable non-polar solvent for organic synthesis, offering distinct advantages in terms of its low freezing point, inertness, and ease of removal. Its judicious selection, based on a thorough understanding of its physicochemical properties, can lead to improved reaction outcomes and facilitate the synthesis of complex molecules. As with all laboratory chemicals, a comprehensive understanding of its hazards and strict adherence to safety protocols are paramount for its responsible use.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. This compound | 107-83-5 [chemicalbook.com]
- 4. This compound - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 5. Uses of this compound (Isohexane) - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 6. wileyco.com [wileyco.com]
- 7. This compound | Occupational Safety and Health Administration [osha.gov]
- 8. This compound, 99+% | Fisher Scientific [fishersci.ca]
- 9. Comparative Solubility of this compound in Alcohols [eureka.patsnap.com]
- 10. Unique Characteristics of this compound in Aerosol Formulations [eureka.patsnap.com]
- 11. eqipped.com [eqipped.com]
- 12. Exploring this compound's Use in Analytical Chemistry Procedures [eureka.patsnap.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. fr.cpachem.com [fr.cpachem.com]
- 16. fishersci.com [fishersci.com]
- 17. echemi.com [echemi.com]
Application Note: The Strategic Use of 2-Methylpentane as an Internal Standard in Gas Chromatography for Volatile Analyte Quantification
Abstract
Accurate and precise quantification in gas chromatography (GC) is paramount for reliable results in research and industrial settings. The internal standard (IS) method is a powerful technique to correct for variations in sample injection volume, instrument response, and sample preparation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-methylpentane as an internal standard for the quantification of volatile organic compounds (VOCs). We will explore the fundamental principles of the internal standard method, the specific physicochemical properties that make this compound an excellent choice for certain applications, and detailed, validated protocols for its implementation.
The Imperative of Internal Standards in Quantitative GC
The fundamental principle of the internal standard method is the addition of a known amount of a specific, non-interfering compound to every sample, calibrator, and blank.[1][2] The quantification of the analyte of interest is then based on the ratio of the analyte's response to the internal standard's response. This approach elegantly compensates for potential errors that can be introduced during the analytical workflow, such as minor variations in injection volume or detector drift, thereby significantly improving the precision and accuracy of the results.[2]
The selection of an appropriate internal standard is the most critical decision in this method. An ideal IS should possess several key characteristics:
-
Chemical Similarity: It should be chemically similar to the analyte(s) but not identical.
-
Absence from Sample: It must not be naturally present in the original sample matrix.[2]
-
Chromatographic Resolution: It must be well-separated from all other components in the sample, showing a distinct, resolved peak.[1][3]
-
Elution Proximity: It should elute near the analyte(s) of interest to ensure it experiences similar chromatographic conditions.[3]
-
Stability: It must be chemically inert and not react with the sample components, solvent, or stationary phase.[1]
Figure 1: Key selection criteria for an effective internal standard in chromatography.
Profile of this compound as a GC Standard
This compound, also commonly known as isohexane, is a branched-chain alkane that serves as an excellent internal standard for the analysis of other small, volatile, non-polar molecules.[4][5] Its utility stems from a favorable combination of physical and chemical properties.
Physicochemical Properties
The properties of this compound make it particularly suitable for analyzing samples containing low-boiling point hydrocarbons, such as those found in gasoline, solvents, or environmental air samples.[4][6][7] Its volatility ensures it travels quickly through the GC column, and its non-polar nature leads to predictable retention behavior on common non-polar stationary phases (e.g., polydimethylsiloxane).
| Property | Value | Source |
| Chemical Formula | C₆H₁₄ | [8] |
| Molecular Weight | 86.18 g/mol | [8] |
| CAS Number | 107-83-5 | [8] |
| Boiling Point | 60-62 °C (140-143 °F) | [6][7] |
| Density | 0.653 g/mL at 25 °C | [7][8] |
| Vapor Pressure | 46.7 kPa (at 37.7 °C) | [6] |
| Refractive Index | 1.371 at 20 °C | [7][8] |
| Solubility | Insoluble in water; Miscible with alcohol, ether, chloroform | [7][9] |
| Purity | Available in high purity grades (≥99.5%) suitable for GC | [10] |
Rationale for Use
The selection of this compound is justified when analyzing analytes with similar characteristics. For example, when quantifying hexane, heptane, or certain volatile aromatic compounds like benzene or toluene, this compound's boiling point of approximately 60°C allows it to elute in a convenient time window without co-eluting with the solvent peak or the primary analytes.[4][11] Its simple alkane structure makes it relatively unreactive, ensuring its stability throughout the sample preparation and analysis process.[12]
Experimental Protocols
The following protocols provide a step-by-step framework for preparing standards, developing a GC method, and validating the analytical procedure.
Protocol 1: Preparation of Standard Solutions
This protocol describes the preparation of a concentrated stock solution of this compound and its subsequent dilution to create working internal standards and calibration standards.
Materials:
-
This compound (≥99.5% GC grade)[10]
-
Analyte(s) of interest (high purity)
-
High-purity solvent (e.g., Hexane, Methanol, depending on analyte solubility)
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)
-
Calibrated micropipettes
Procedure:
-
Safety First: this compound is highly flammable.[7] All handling must be performed in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Prepare Internal Standard (IS) Stock Solution (e.g., 1000 µg/mL):
-
Tare a 50 mL volumetric flask on an analytical balance.
-
Carefully add approximately 50 mg of this compound directly into the flask. Record the exact weight.
-
Dilute to the mark with the chosen solvent.
-
Calculate the exact concentration: Concentration (µg/mL) = (Weight in mg * 1000) / 50 mL.
-
-
Prepare Analyte Stock Solution (e.g., 1000 µg/mL):
-
Follow the same procedure as in step 2 for each analyte of interest.
-
-
Prepare Calibration Standards:
-
Label a series of 10 mL volumetric flasks (e.g., Cal 1 to Cal 5).
-
To each flask, add a constant volume of the IS Stock Solution to achieve a consistent final concentration (e.g., 100 µL for a final IS concentration of 10 µg/mL).
-
Add varying volumes of the Analyte Stock Solution to create a concentration range that brackets the expected sample concentrations.
-
Dilute each flask to the 10 mL mark with the solvent.
-
Protocol 2: GC Method Development and Validation
This protocol outlines a starting point for a GC method and the essential steps for its validation.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
GC Column: A non-polar column such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) is a common choice.
Suggested GC-FID Conditions:
| Parameter | Setting | Rationale |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading for concentrated samples. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. Set to constant flow (e.g., 1.0 mL/min). |
| Oven Program | 40 °C (hold 2 min), ramp to 150 °C at 10 °C/min | Initial hold separates volatile compounds. Ramp elutes higher boiling analytes. |
| Detector Temperature | 280 °C | Prevents condensation of analytes in the detector. |
Method Validation Steps:
-
Specificity/Selectivity: Inject a blank sample (solvent only) and a sample containing only the internal standard. Confirm that there are no interfering peaks at the retention times of the analytes or the IS.[13]
-
Linearity:
-
Inject the series of calibration standards (from Protocol 1) in triplicate.
-
For each standard, calculate the Response Ratio: (Analyte Peak Area / IS Peak Area).
-
Plot the Response Ratio (y-axis) against the Analyte Concentration (x-axis).
-
Perform a linear regression. The method is considered linear if the coefficient of determination (R²) is ≥ 0.995.[13]
-
-
Precision (Repeatability):
-
Inject a mid-level calibration standard six consecutive times.
-
Calculate the concentration for each injection using the calibration curve.
-
The precision is acceptable if the relative standard deviation (RSD) of the calculated concentrations is ≤ 2%.[14]
-
-
Accuracy:
-
Prepare a sample with a known concentration of the analyte (a quality control or "QC" sample).
-
Analyze the QC sample and calculate its concentration against the calibration curve.
-
Accuracy is expressed as the percent recovery: (Measured Concentration / Known Concentration) * 100. An acceptable range is typically 90-110%.
-
Workflow and Data Analysis
The entire process, from sample receipt to final result, follows a structured path where the internal standard is the key to ensuring data integrity.
Figure 2: Standard workflow for quantitative analysis using the internal standard method with this compound.
Calculation of Concentration
Once a valid calibration curve is established, the concentration of the analyte in any unknown sample can be calculated.
-
Calculate the Response Ratio for the unknown sample:
-
Response Ratio_sample = (Peak Area_analyte / Peak Area_IS)
-
-
Use the Linear Regression Equation from the calibration curve (y = mx + c), where y is the Response Ratio, x is the concentration, m is the slope, and c is the y-intercept.
-
Solve for Concentration (x):
-
Concentration_analyte = (Response Ratio_sample - c) / m
-
Conclusion
This compound is a reliable and effective internal standard for the GC-based quantification of volatile, non-polar compounds. Its well-characterized physical properties and commercial availability in high purity make it an excellent choice for applications ranging from environmental monitoring to quality control of petroleum products.[10][11] By implementing the robust protocols for standard preparation and method validation outlined in this guide, researchers can significantly enhance the precision, accuracy, and trustworthiness of their chromatographic data.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. scielo.br [scielo.br]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound CAS#: 107-83-5 [m.chemicalbook.com]
- 8. This compound | C6H14 | CID 7892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 107-83-5 [chemicalbook.com]
- 10. ≥99.5% (GC), analytical standard, suitable for gas chromatography (GC) and HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 11. bioszeparacio.hu [bioszeparacio.hu]
- 12. This compound CAS#: 43133-95-5 [m.chemicalbook.com]
- 13. raccefyn.co [raccefyn.co]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols for 2-Methylpentane in Polymer Synthesis
Abstract: This technical guide provides an in-depth exploration of the applications of 2-methylpentane (isohexane) in the synthesis of polymers. Designed for researchers, scientists, and professionals in polymer chemistry and materials science, this document details the critical role of this compound as a solvent and chain transfer agent in various polymerization mechanisms, including Ziegler-Natta, anionic, and free-radical polymerization. Each section combines theoretical insights with field-proven protocols, data tables, and process diagrams to offer a comprehensive resource for laboratory and industrial applications.
Introduction to this compound in Polymer Chemistry
This compound, commonly known as isohexane, is a branched-chain alkane valued in polymer synthesis for its specific physicochemical properties. As a non-polar, low-viscosity, and relatively inert solvent, it provides an ideal medium for various polymerization reactions where control over polarity, solubility, and side reactions is paramount. Its volatility facilitates easy removal from the final polymer product. While its primary role is as a reaction solvent, its potential to act as a chain transfer agent, albeit weak, can influence the molecular weight of polymers in free-radical systems. This guide elucidates its application across the three major classes of chain-growth polymerization.
Table 1: Key Physical and Chemical Properties of this compound (Isohexane)
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Common Name | Isohexane | [1] |
| CAS Number | 107-83-5 | [1] |
| Molecular Formula | C₆H₁₄ | [1] |
| Molecular Weight | 86.18 g/mol | [1] |
| Boiling Point | 60 - 62 °C | [1] |
| Density | 0.653 g/cm³ (at 20 °C) | [1] |
| Solubility in Water | 0.14 g/L | [2] |
| Flash Point | -40 °C | [1] |
| Vapor Pressure | 227 hPa (at 20 °C) | [2] |
Part 1: Application in Ziegler-Natta Coordination Polymerization
Application Note: The Role of this compound in Polyolefin Synthesis
Ziegler-Natta (Z-N) catalysis is the cornerstone of industrial polyolefin production, enabling the synthesis of highly stereoregular polymers like isotactic polypropylene (iPP) and high-density polyethylene (HDPE).[3][4] The selection of a solvent is critical, as it must create a suitable environment for the heterogeneous or homogeneous catalyst system without interfering with the active sites.
This compound is an excellent choice for a Z-N polymerization medium due to several key factors:
-
Inertness: As a saturated alkane, it is chemically inert towards the highly reactive components of the Z-N catalyst system, such as titanium chlorides and organoaluminum co-catalysts (e.g., triethylaluminum). This prevents solvent-related deactivation of the catalyst.
-
Solubility: It effectively dissolves the alkene monomers (e.g., propylene, 4-methyl-1-pentene) ensuring their availability at the catalyst's active sites.[5][6]
-
Polymer Insoluability (Slurry Process): In many cases, such as the polymerization of propylene, the resulting polymer is insoluble in this compound at typical reaction temperatures. This leads to a slurry process, where the polymer precipitates as it forms on the catalyst particles. This is advantageous for controlling viscosity, facilitating heat removal, and simplifying the separation of the polymer product.[7]
-
Viscosity and Heat Transfer: Its low viscosity aids in efficient stirring and promotes effective heat transfer away from the exothermic polymerization sites, which is crucial for preventing reactor fouling and maintaining control over the polymer's molecular weight and morphology.
A prime example is the synthesis of poly(4-methyl-1-pentene) (PMP), a high-performance thermoplastic with exceptional transparency and a high melting point, which is effectively achieved using Z-N catalysts in a hydrocarbon solvent.[5][6][7]
Experimental Protocol: Synthesis of Poly(4-methyl-1-pentene) via Slurry Polymerization
This protocol describes a laboratory-scale slurry polymerization of 4-methyl-1-pentene using a supported MgCl₂/TiCl₄ Ziegler-Natta catalyst. All operations must be conducted under an inert atmosphere (e.g., high-purity nitrogen or argon) using Schlenk line techniques to exclude oxygen and moisture.
Materials:
-
4-methyl-1-pentene (polymerization grade, purified)
-
This compound (anhydrous, deoxygenated)
-
Supported TiCl₄/MgCl₂ catalyst
-
Triethylaluminum (TEAL) solution (e.g., 1 M in heptane)
-
Isopropanol (acidified with HCl)
-
Methanol
Procedure:
-
Reactor Preparation: A 500 mL glass polymerization reactor equipped with a mechanical stirrer and temperature control is thoroughly dried and purged with inert gas for at least 1 hour at 110°C.
-
Charging the Reactor: The reactor is cooled to the desired reaction temperature (e.g., 50°C). 250 mL of anhydrous this compound is transferred to the reactor, followed by 50 mL of purified 4-methyl-1-pentene monomer.
-
Cocatalyst Addition: The calculated amount of TEAL solution (to achieve a target Al/Ti molar ratio, typically between 50 and 200) is injected into the reactor.[8] The solution is stirred for 15 minutes to allow the TEAL to scavenge any remaining impurities.
-
Catalyst Injection & Polymerization: A suspension of the solid Ziegler-Natta catalyst (e.g., 10-20 mg) in 10 mL of this compound is injected into the reactor to initiate polymerization. The reaction is maintained at a constant temperature and stirring speed for the desired time (e.g., 2 hours). The formation of a polymer slurry will be observed.
-
Quenching: The polymerization is terminated by injecting 10 mL of acidified isopropanol into the reactor. This deactivates the catalyst and cocatalyst.
-
Product Isolation: The polymer slurry is poured into a beaker containing 500 mL of methanol under vigorous stirring to precipitate the polymer fully and wash out catalyst residues.
-
Purification and Drying: The precipitated poly(4-methyl-1-pentene) is collected by filtration, washed repeatedly with methanol, and dried in a vacuum oven at 60°C to a constant weight.
Diagram: Ziegler-Natta Slurry Polymerization Workflow
Caption: Workflow for Ziegler-Natta slurry polymerization.
Part 2: Application in Anionic Polymerization
Application Note: Controlling Polymer Microstructure and Kinetics
Anionic polymerization, particularly "living" polymerization initiated by organolithium compounds, offers unparalleled control over molecular weight, molecular weight distribution, and polymer architecture.[9] The choice of solvent is arguably one of the most critical parameters, as it directly influences the nature of the propagating carbanionic chain end.
In non-polar hydrocarbon solvents like this compound or cyclohexane, the organolithium initiator (e.g., sec-butyllithium) and the propagating polymer-lithium species exist as associated aggregates (dimers, tetramers, etc.).[10][11] The propagation proceeds through the less-abundant, unassociated "free" ion pairs. This leads to several distinct characteristics:
-
Slower Kinetics: Compared to polar solvents, the overall rate of polymerization is significantly slower due to the low concentration of the active, non-aggregated species.[10]
-
Microstructure Control: The geometry of the monomer approaching the aggregated ion pair is sterically constrained. For diene monomers like 1,3-butadiene, this results in a high proportion of cis-1,4-microstructure, a desirable feature for producing elastomers with low glass transition temperatures.[12] In contrast, polar solvents like tetrahydrofuran (THF) solvate the lithium cation, breaking up the aggregates and creating "looser" ion pairs, which favors the formation of the less desirable 1,2-microstructure.[12]
-
Living Characteristics: The absence of protons in this compound ensures that, with rigorous purification of reagents, the polymerization remains living, with no termination or chain transfer to the solvent.[13]
Experimental Protocol: Anionic Polymerization of Styrene
This protocol outlines the synthesis of polystyrene with a controlled molecular weight using sec-butyllithium as an initiator in this compound. The procedure demands stringent anhydrous and anaerobic conditions.
Materials:
-
Styrene (purified by distillation over CaH₂)
-
This compound (anhydrous, passed through activated alumina column)
-
sec-Butyllithium (titrated solution in cyclohexane)
-
Methanol (degassed)
Procedure:
-
Reactor Setup: A bake-dried glass reactor equipped with a magnetic stir bar and sealed with rubber septa is purged with high-purity argon.
-
Solvent and Monomer Addition: 200 mL of anhydrous this compound is cannulated into the reactor. Then, 20 mL of purified styrene is injected. The solution is stirred at room temperature.
-
Initiation: The calculated amount of sec-butyllithium initiator is rapidly injected into the reactor via syringe. The amount is determined by the target molecular weight (Mn ≈ mass of monomer / moles of initiator). A characteristic orange-red color of the polystyryl anion should appear.
-
Propagation: The reaction is allowed to proceed at room temperature. The viscosity of the solution will increase as the polymer chains grow. For a typical laboratory-scale reaction, this may take 1-3 hours.
-
Termination: The living polymerization is terminated by injecting 5 mL of degassed methanol. The color of the solution will disappear, indicating the protonation of the carbanionic chain ends.
-
Isolation: The polymer is isolated by pouring the reactor contents into 800 mL of vigorously stirring methanol. The white, fibrous polystyrene precipitate is collected by filtration.
-
Drying: The polymer is dried in a vacuum oven at 50°C overnight.
Diagram: Influence of Solvent on Propagating Diene Chain End
Caption: Solvent effect on ion pair state and diene microstructure.
Part 3: Application in Free-Radical Polymerization
Application Note: Solvent and Chain Transfer Effects
In free-radical polymerization, this compound can be used as a solvent for solution polymerizations. This method is employed when the monomer is a solid or when it is necessary to control the reaction temperature and viscosity, which can become problematic in bulk polymerization (Trommsdorff effect).
While often considered an "inert" solvent, all alkanes can participate in chain transfer reactions, where the growing polymer radical abstracts a hydrogen atom from the solvent molecule.[14] This terminates the growth of that specific polymer chain and creates a new radical on the solvent molecule, which can then initiate a new polymer chain.[15]
The efficiency of this process is quantified by the chain transfer constant (Cₛ), defined as the ratio of the rate constant for chain transfer (kₜᵣ) to the rate constant for propagation (kₚ).
Cₛ = kₜᵣ / kₚ
For most alkanes, the C-H bonds are strong, and consequently, the chain transfer constants are very small. This means that this compound has a minimal impact on the final polymer's molecular weight compared to dedicated chain transfer agents like thiols or certain halogenated compounds. However, for synthesizing very high molecular weight polymers, even this small degree of chain transfer can be a limiting factor. The selection of this compound is therefore a balance between its excellent properties as a non-polar medium and its minor, but non-zero, chain transfer activity.
Table 2: Comparative Chain Transfer Constants (Cₛ x 10⁴) for Styrene at 60°C
| Transfer Agent | Type | Cₛ x 10⁴ (approx.) | Reference(s) |
| Benzene | Aromatic Solvent | 0.125 | [16] |
| Toluene | Aromatic Solvent | 2.05 - 22.0 | [16] |
| n-Heptane | Alkane Solvent | 0.42 | [17] |
| Cyclohexane | Alkane Solvent | 0.24 | [17] |
| Carbon Tetrachloride | Halocarbon Agent | 900 | [15] |
| n-Dodecyl Mercaptan | Thiol Agent | 136,000 | [18] |
Experimental Protocol: Solution Free-Radical Polymerization of Methyl Methacrylate (MMA)
This protocol describes the solution polymerization of MMA, where this compound is used to control viscosity and temperature.
Materials:
-
Methyl methacrylate (MMA, inhibitor removed)
-
This compound (reagent grade)
-
Azobisisobutyronitrile (AIBN, recrystallized)
-
Methanol
Procedure:
-
Reaction Setup: A three-neck round-bottom flask is fitted with a condenser, a nitrogen inlet, and a magnetic stirrer.
-
Charging Reagents: 50 mL of MMA and 50 mL of this compound are added to the flask. The solution is purged with nitrogen for 20 minutes to remove dissolved oxygen.
-
Initiator Addition: 0.2 g of AIBN is added to the solution.
-
Polymerization: The flask is immersed in an oil bath preheated to 70°C. The solution is stirred under a positive pressure of nitrogen. The reaction is allowed to proceed for 4 hours.
-
Isolation: The reaction is stopped by cooling the flask in an ice bath. The viscous solution is slowly poured into 1 L of vigorously stirring methanol to precipitate the poly(methyl methacrylate) (PMMA).
-
Purification and Drying: The white PMMA powder is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 60°C until a constant weight is achieved.
Diagram: Free-Radical Chain Transfer to Solvent
Caption: Mechanism of chain transfer to a solvent molecule.
References
- 1. pslc.ws [pslc.ws]
- 2. Chain transfer - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. engineerfix.com [engineerfix.com]
- 6. mdpi.com [mdpi.com]
- 7. High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 12. A Study of Ziegler–Natta Propylene Polymerization Catalysts by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
2-Methylpentane (Isohexane) as a High-Efficiency Solvent for the Extraction of Oils and Greases
An Application Note and Protocol Guide for Researchers
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-methylpentane, commonly known as isohexane, as a solvent for the extraction of oils, fats, and greases from various matrices. Historically, n-hexane has been the solvent of choice for these applications due to its high extraction efficiency and low cost.[1] However, growing concerns over the neurotoxicity and environmental impact of n-hexane have necessitated the search for safer, more sustainable alternatives.[1] this compound, a structural isomer of hexane, emerges as a compelling substitute, offering comparable solvency for non-polar lipids while exhibiting a more favorable toxicological profile. This guide details the physicochemical properties of this compound, presents a rationale for its use, and provides detailed, field-proven protocols for its application in both solid and liquid sample extractions.
Introduction: The Case for an n-Hexane Alternative
Solvent extraction remains a fundamental technique in analytical chemistry and industrial processing for isolating lipids from sources like oilseeds, wastewater, and biological tissues. The ideal solvent should exhibit high solubility for the target analyte (lipids), be non-reactive, have a low boiling point for easy removal, and be safe to handle. While n-hexane meets many of these criteria, its classification as a Category 2 reproductive toxin and a known neurotoxin presents significant occupational health risks.[1][2]
This compound (isohexane) is a branched-chain alkane that shares the same molecular formula as n-hexane (C₆H₁₄) but has a different structure.[3] This structural difference, while seemingly minor, significantly reduces its neurotoxicity compared to the straight-chain isomer.[4] It is widely used as a solvent for extracting cooking oils, as a cleaning agent in manufacturing, and as a component in adhesives.[3] This note will explore the technical merits of this compound as a direct replacement for n-hexane in oil and grease extraction workflows, balancing performance with improved safety and environmental considerations.
Physicochemical Properties: this compound vs. n-Hexane
The efficacy of a solvent is dictated by its physical and chemical properties. This compound's properties make it highly suitable for extracting non-polar compounds like triglycerides, fatty acids, and hydrocarbons. Its lower boiling point compared to n-hexane allows for gentler evaporation conditions, potentially preserving thermally sensitive analytes, although this also increases its volatility.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (Isohexane) | n-Hexane | Significance in Extraction |
| CAS Number | 107-83-5[5] | 110-54-3 | Unique identifier for substance tracking. |
| Molecular Formula | C₆H₁₄[6] | C₆H₁₄ | Identical formula, isomers. |
| Molecular Weight | 86.18 g/mol [3] | 86.18 g/mol | Identical mass. |
| Boiling Point | 60.3 °C (140.5 °F)[3][7] | 68.7 °C (155.7 °F)[7] | Lower boiling point allows for easier solvent removal at lower temperatures, reducing energy costs and thermal degradation of the extract. |
| Density | 0.653 g/mL at 20°C[1][8] | 0.659 g/mL at 20°C | Slightly lower density; still immiscible with and lighter than water, facilitating phase separation. |
| Flash Point | -23 °C (-9 °F)[4] | -22 °C (-8 °F) | Highly flammable; requires stringent safety protocols for handling and storage. |
| Water Solubility | 14 mg/L at 25°C[9] | 9.5 mg/L at 25°C | Very low solubility in water, making it ideal for liquid-liquid extractions from aqueous samples. |
| Vapor Pressure | 236.7 hPa at 20°C[9] | 160 hPa at 20°C | Higher vapor pressure indicates greater volatility, requiring well-ventilated workspaces and sealed containers. |
Rationale and Workflow for Solvent Selection
Choosing an appropriate solvent is a critical first step in developing any extraction protocol. The decision involves balancing extraction efficiency, safety, cost, and environmental impact. This compound presents a logically sound alternative to n-hexane, particularly when operator safety is a primary concern.
Mechanism of Solvation
Oils and greases are primarily non-polar lipids. The principle of "like dissolves like" governs the extraction process. As a non-polar aliphatic hydrocarbon, this compound readily dissolves these lipids through van der Waals forces, effectively sequestering them from the sample matrix into the solvent phase. Its branched structure does not significantly impede its ability to solvate large lipid molecules compared to its linear isomer, n-hexane.
Logical Framework for Solvent Choice
The following diagram illustrates the decision-making process that leads a researcher to select this compound.
References
- 1. Uses of this compound (Isohexane) - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 2. toxno.com.au [toxno.com.au]
- 3. This compound - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 4. This compound | C6H14 | CID 7892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. This compound | Rupa Health [rupahealth.com]
- 7. Hexane Solvents: A New Choice for Edible Oil Extraction - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 8. This compound | 107-83-5 [chemicalbook.com]
- 9. scent.vn [scent.vn]
Application Notes and Protocols for 2-Methylpentane in the Laboratory
These application notes provide a comprehensive guide for the safe handling and storage of 2-methylpentane in a laboratory setting. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity and field-proven safety practices.
Introduction to this compound
This compound, also known as isohexane, is a branched-chain alkane with the molecular formula C6H14.[1] It is a colorless, volatile, and highly flammable liquid with a petroleum-like odor.[2][3] Commonly found in petroleum distillates and industrial solvents, it is utilized in organic synthesis and as a solvent for various applications, including rubber processing and vegetable oil extraction.[2][4] Its high volatility and flammability necessitate stringent safety protocols in a laboratory environment.
Physicochemical and Hazard Profile
A thorough understanding of the properties of this compound is fundamental to its safe handling. The following table summarizes its key physicochemical data and hazard classifications.
| Property | Value | Source |
| Molecular Formula | C6H14 | [1] |
| Molecular Weight | 86.18 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Odor | Petroleum-like | [2][5] |
| Boiling Point | 60 to 62 °C (140 to 143 °F) | [1] |
| Melting Point | -154 °C (-245 °F) | [4] |
| Flash Point | < -29 °C (< -20 °F) | [2] |
| Autoignition Temperature | 264 °C (507 °F) | [6] |
| Vapor Density | 3.0 (Air = 1) | [2] |
| Solubility in Water | Immiscible | [4] |
| OSHA Flammability Category | Category 2 | [7] |
Hazard Summary: this compound is classified as a highly flammable liquid and vapor.[8] It can cause skin irritation and may cause drowsiness or dizziness upon inhalation.[8][9] Aspiration into the lungs may be fatal.[8] Vapors are heavier than air and can travel to an ignition source, leading to a flashback fire.[9][10]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimizing exposure risks. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are required.[11] A face shield should be worn over safety glasses when there is a risk of splashing.[11]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[11] Gloves should be inspected for any signs of degradation before use and replaced immediately if contaminated.[11]
-
Body Protection: A flame-resistant lab coat should be worn over clothing made of natural fibers like cotton.[11] Polyester and acrylic fabrics should be avoided.[11]
-
Respiratory Protection: Handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep vapor concentrations below permissible exposure limits.[11] If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is necessary.[12][13]
Safe Handling Protocols
Adherence to strict handling protocols is paramount to prevent accidents and exposure.
General Handling
-
Work Area: All work with this compound should be performed in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[14]
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[14][15] Use of non-sparking tools is recommended.[9]
-
Grounding and Bonding: To prevent the buildup of static electricity, which can ignite flammable vapors, containers must be properly grounded and bonded during the transfer of this compound.[14][15]
-
Container Handling: Keep containers of this compound tightly closed when not in use.[15]
The following diagram illustrates the general workflow for safely handling this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound | Rupa Health [rupahealth.com]
- 4. This compound | 107-83-5 [chemicalbook.com]
- 5. osha.gov [osha.gov]
- 6. This compound | C6H14 | CID 7892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ushazmatrentals.com [ushazmatrentals.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. CDC - this compound - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 11. ehs.ucsf.edu [ehs.ucsf.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 15. Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines [jjkellersafety.com]
Selective Functionalization of Alkanes: A Detailed Protocol for the Free Radical Bromination of 2-Methylpentane
An Application Guide for Researchers
Abstract
The conversion of unreactive alkanes into more versatile functionalized molecules is a cornerstone of modern organic synthesis. Free radical halogenation offers a direct pathway for this transformation, with bromination exhibiting remarkable selectivity. This application note provides a comprehensive, field-tested protocol for the photochemical bromination of 2-methylpentane, a model branched alkane. We delve into the underlying reaction mechanism, detailing the principles of radical stability that govern the high regioselectivity of the reaction. The guide presents a step-by-step experimental setup using N-Bromosuccinimide (NBS) as a safe and efficient bromine source, methods for product isolation and purification, and analytical techniques for comprehensive characterization of the product mixture. This document is intended for researchers, scientists, and drug development professionals seeking to perform selective alkane functionalization.
Introduction: The Challenge and Utility of Alkane Functionalization
Alkanes, composed solely of C-C and C-H sigma bonds, are the most saturated and generally least reactive class of organic compounds.[1] Their inert nature presents a significant challenge for synthetic chemists. However, the development of methods to selectively functionalize alkanes is of paramount importance, as it unlocks pathways to a vast array of valuable molecules, including pharmaceuticals and advanced materials.[2] Free radical halogenation is a classical yet powerful method to introduce a handle—a halogen atom—onto an alkane scaffold, which can then participate in a multitude of subsequent reactions, such as nucleophilic substitution and elimination.[3]
While chlorination often results in a statistical mixture of products, bromination is significantly more selective.[4][5] This selectivity stems from the endothermic nature of hydrogen abstraction by a bromine radical, leading to a transition state that closely resembles the alkyl radical intermediate.[6] Consequently, the reaction strongly favors the formation of the most stable radical, making bromination an excellent tool for predictable and controlled functionalization.[7][8] This guide focuses on the bromination of this compound, which contains primary, secondary, and a tertiary C-H bond, serving as an ideal substrate to demonstrate this selectivity. We will utilize N-Bromosuccinimide (NBS) as the brominating agent, which provides a low, steady concentration of bromine, minimizing side reactions and enhancing safety.[9][10]
Reaction Mechanism: A Study in Radical Selectivity
The free radical bromination of an alkane proceeds via a chain reaction mechanism, which is divided into three distinct stages: initiation, propagation, and termination.[11][12][13]
-
Initiation: The reaction begins with the homolytic cleavage of the bromine source to generate two bromine radicals (Br•). This step requires an input of energy, typically in the form of ultraviolet (UV) light (hν) or heat.[11][13] When using NBS, a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) is often added. The initiator decomposes upon heating or irradiation to form radicals, which then react with NBS to produce the required bromine radical.[14][15]
-
Propagation: This is a two-step cycle where the main product is formed, and the radical is regenerated to continue the chain.
-
Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the alkane (R-H) to form hydrogen bromide (H-Br) and an alkyl radical (R•). This is the rate-determining and selectivity-determining step.[6] The stability of the resulting alkyl radical follows the order: tertiary > secondary > primary. For this compound, abstraction of the tertiary hydrogen at the C2 position is most favorable, leading to the formation of a stable tertiary radical.[7]
-
Halogen Abstraction: The alkyl radical reacts with a molecule of Br₂ (which is present in low concentration from the reaction of HBr with NBS) to form the alkyl bromide product (R-Br) and a new bromine radical.[12] This new bromine radical can then participate in another propagation cycle.
-
-
Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur in several ways, such as the combination of two bromine radicals, two alkyl radicals, or an alkyl radical and a bromine radical.[11]
Experimental Design and Protocol
This protocol details the setup for a photochemical reaction, which provides a clean and efficient means of radical initiation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound (isohexane) | ≥99% | Standard Supplier | Starting alkane.[1] |
| N-Bromosuccinimide (NBS) | ≥99%, Reagent Grade | Standard Supplier | Brominating agent. Must be recrystallized if yellow.[14] |
| Azobisisobutyronitrile (AIBN) | Reagent Grade | Standard Supplier | Radical initiator. |
| Carbon Tetrachloride (CCl₄) | Anhydrous, ≥99.5% | Standard Supplier | Solvent. Caution: Highly toxic and carcinogenic. |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Standard Supplier | For quenching. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard Supplier | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Supplier | For drying. |
Equipment
-
Photochemical Reactor: A triple-jacketed quartz reactor with an immersion well for a UV lamp is ideal.[16][17] The outer jacket is for circulating coolant to maintain reaction temperature. If a dedicated photoreactor is unavailable, a round-bottom flask fitted with a reflux condenser and irradiated with a high-intensity UV lamp can be used.[18]
-
Round-bottom flasks, reflux condenser, dropping funnel.
-
Magnetic stirrer and stir bar.
-
Cooling circulator.
-
Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks).
-
Rotary evaporator.
-
Fractional distillation apparatus.
Safety Precautions
-
N-Bromosuccinimide (NBS): Corrosive and causes severe skin burns and eye damage.[19][20] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles.
-
Bromine (if generated): Elemental bromine is highly toxic, corrosive, and volatile.[21][22][23] All operations must be conducted in a well-ventilated fume hood. Have a quenching solution (e.g., sodium thiosulfate) readily available for spills.[24]
-
Carbon Tetrachloride (CCl₄): This solvent is a known carcinogen and is toxic. Use in a fume hood and avoid inhalation or skin contact. Substitute with a less hazardous solvent like cyclohexane if possible, though reaction efficiency may vary.
-
UV Radiation: Protect skin and eyes from exposure to UV light from the photoreactor lamp. Use UV-blocking safety glasses or operate the reactor in a safety cabinet.[17]
Step-by-Step Experimental Protocol
-
Reactor Setup: Assemble the dry photochemical reactor with a magnetic stir bar.[16] Attach a reflux condenser to the central neck. Connect the immersion well and the outer jacket to a cooling circulator set to 15-20°C.
-
Reagent Preparation: In the reactor vessel, combine this compound (e.g., 0.1 mol), N-Bromosuccinimide (0.095 mol, 0.95 equiv to favor monosubstitution), and a catalytic amount of AIBN (approx. 1-2 mol%). Add anhydrous carbon tetrachloride to dissolve the reagents (e.g., 100 mL).
-
Reaction Initiation: Begin vigorous stirring and coolant circulation. Turn on the UV lamp to initiate the reaction. The reaction mixture may turn yellow or orange as a low concentration of bromine is generated.[15]
-
Monitoring the Reaction: The reaction progress can be monitored by observing the disappearance of the solid NBS, which is denser than the solvent and will be consumed as it reacts. The solid succinimide byproduct that forms is less dense and will float. The reaction is typically complete within 1-3 hours.
-
Reaction Quenching: Once the reaction is complete (all NBS is consumed), turn off the UV lamp but continue stirring and cooling.
Workup and Product Isolation
-
Removal of Succinimide: Cool the reaction mixture to room temperature and filter it to remove the solid succinimide byproduct. Wash the solid with a small amount of fresh solvent to recover any trapped product.
-
Quenching Excess Bromine: Transfer the filtrate to a separatory funnel. Wash the solution with a 10% aqueous sodium thiosulfate solution to quench any remaining bromine or NBS.[25] The organic layer should become colorless.[26]
-
Neutralization: Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts like HBr, followed by a wash with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product will be a mixture of brominated isomers. Purify the major product, 2-bromo-2-methylpentane, from the other isomers and unreacted starting material via fractional distillation.
Product Analysis and Expected Results
The regioselectivity of free radical bromination is governed by the relative rates of hydrogen abstraction. For alkanes, the approximate relative reactivity of tertiary:secondary:primary C-H bonds is 1600:82:1.[4]
Predicted Product Distribution
This compound has several unique hydrogens that can be substituted:
-
C1: 3 primary hydrogens
-
C2: 1 tertiary hydrogen
-
C3: 2 secondary hydrogens
-
C4: 2 secondary hydrogens
-
C5: 3 primary hydrogens (on the ethyl chain)
-
Methyl on C2: 3 primary hydrogens
Given the high selectivity of bromination, the major product is overwhelmingly expected to be 2-bromo-2-methylpentane , resulting from the abstraction of the lone tertiary hydrogen.[7][27] Minor products will include 3-bromo-2-methylpentane and 4-bromo-2-methylpentane.
| Product Name | Carbon Brominated | Type of Hydrogen | Number of Hydrogens | Expected Yield |
| 2-Bromo-2-methylpentane | C2 | Tertiary | 1 | Major [28] |
| 3-Bromo-2-methylpentane | C3 | Secondary | 2 | Minor |
| 4-Bromo-2-methylpentane | C4 | Secondary | 2 | Minor |
| 1-Bromo-2-methylpentane | C1 | Primary | 3 | Trace |
| 1-Bromo-4-methylpentane | C5 | Primary | 3 | Trace |
Analytical Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for analyzing the product mixture.[29] GC will separate the different constitutional isomers, and the relative peak areas can be used to determine the product ratio. The mass spectrum of each peak will confirm the identity of the brominated alkanes. The molecular ion peak [M]+ for C₆H₁₃Br will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio), with peaks at m/z 164 and 166.[30][31]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum of the major product, 2-bromo-2-methylpentane, will lack a signal for the tertiary C-H proton present in the starting material. The signals for the adjacent CH₂ and CH₃ groups will be shifted downfield due to the deshielding effect of the bromine atom.[32][33]
-
¹³C NMR: The carbon atom bonded to bromine (C2) will show a significant downfield shift into the 60-70 ppm range.
-
Conclusion
This application note provides a robust and detailed protocol for the selective free radical bromination of this compound using NBS. The high regioselectivity, governed by the stability of the intermediate alkyl radical, makes this a valuable transformation for the targeted functionalization of complex alkanes. By following the detailed experimental setup, safety precautions, and analytical procedures outlined, researchers can reliably synthesize and characterize brominated alkanes, opening avenues for further synthetic elaboration in drug discovery and materials science.
References
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Free-Radical Halogenation Lab Report - 871 Words | Cram [cram.com]
- 4. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. m.youtube.com [m.youtube.com]
- 9. N bromosuccinamide reagent | PPTX [slideshare.net]
- 10. nbinno.com [nbinno.com]
- 11. Solved: this compound reacts with bromine by radical substitution. A mixture of organic product [Chemistry] [gauthmath.com]
- 12. chemistry.ucr.edu [chemistry.ucr.edu]
- 13. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 14. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. techinstro.com [techinstro.com]
- 17. tridentlabortek.com [tridentlabortek.com]
- 18. hepatochem.com [hepatochem.com]
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- 21. Bromine handling and safety | DOCX [slideshare.net]
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- 23. carlroth.com [carlroth.com]
- 24. Reddit - The heart of the internet [reddit.com]
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- 26. benchchem.com [benchchem.com]
- 27. chegg.com [chegg.com]
- 28. 2-Bromo-2-methylpentane | C6H13Br | CID 77968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of this compound: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 32. C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]
- 33. pearson.com [pearson.com]
Application Notes and Protocols for the Use of 2-Methylpentane in Preparative Chromatography
An In-Depth Technical Guide
Introduction: Re-evaluating a Classic Solvent for Modern Purification Challenges
In the landscape of preparative chromatography, particularly in normal-phase separations, n-hexane has long been a solvent of choice. Its low polarity, volatility, and cost-effectiveness have made it a staple in laboratories focused on purifying non-polar compounds. However, growing awareness of the neurotoxic potential associated with chronic n-hexane exposure has prompted researchers and process chemists to seek safer alternatives. 2-Methylpentane, a structural isomer of hexane commonly known as isohexane, has emerged as a compelling substitute.[1][2]
This technical guide provides a comprehensive overview of this compound's role in preparative chromatography. Moving beyond a simple recitation of properties, we will explore the causal factors that make it an advantageous mobile phase component, detail the practical considerations for method development, and provide robust protocols for its safe and effective implementation. This document is intended for researchers, scientists, and drug development professionals who are looking to optimize their purification workflows while prioritizing laboratory safety.
Physicochemical Profile of this compound
Understanding the fundamental properties of this compound is critical to harnessing its full potential in a chromatographic setting. As a branched-chain alkane, its behavior is similar to n-hexane, yet subtle differences in its structure can influence selectivity and performance.[1][3] It is a clear, colorless, and highly flammable liquid with a characteristic gasoline-like odor.[4][5][6]
| Property | Value | Significance in Preparative Chromatography | Source(s) |
| Molecular Formula | C₆H₁₄ | Defines its basic composition as a hexane isomer. | [2][5] |
| Molecular Weight | 86.18 g/mol | Influences density and viscosity. | [5][7] |
| Boiling Point | 60-62 °C | Low boiling point allows for easy and rapid removal from purified fractions via rotary evaporation, minimizing thermal stress on the analyte. | [2][8][9] |
| Density | ~0.653 g/mL at 25 °C | Low density contributes to lower backpressure in HPLC systems compared to denser solvents. | [4][5] |
| Polarity Index (P') | ~0.1 (similar to hexane) | Extremely low polarity makes it an ideal weak solvent for normal-phase chromatography of non-polar to moderately polar compounds. | [10] |
| UV Cutoff | ~195 nm (similar to hexane) | Low UV cutoff permits detection of analytes at low wavelengths without significant solvent interference. | [11][12][13] |
| Flash Point | -7 °C to -22 °C | Extremely low flash point indicates high flammability, necessitating stringent safety protocols and specialized equipment. | [2][14][15] |
| Viscosity | Low (0.5 cSt at 20°C for isohexane) | Low viscosity results in lower system backpressure, allowing for higher flow rates and improved throughput in preparative work. | [16] |
| Water Solubility | Immiscible | Typical for a non-polar solvent; ensures distinct phase separation in liquid-liquid extractions and prevents water contamination issues in normal-phase systems. | [4][7] |
Core Directive: Why Choose this compound over n-Hexane?
The primary driver for substituting n-hexane with this compound is toxicological. n-Hexane is metabolized to hexane-2,5-dione, a potent neurotoxin that can cause peripheral neuropathy. In contrast, the branched structure of this compound prevents the formation of this toxic metabolite, making it a significantly safer alternative for laboratory personnel, especially in preparative-scale applications where large solvent volumes are handled.
Beyond safety, there are practical chromatographic considerations:
-
Eluting Strength: As a non-polar alkane, its eluting strength is nearly identical to that of n-hexane. This allows for straightforward method translation, where this compound can often be substituted directly in existing normal-phase methods with only minor adjustments to the mobile phase composition.
-
Volatility and Purity: Its high volatility and low boiling point are advantageous for post-column processing.[1][9] Purified compounds can be quickly and efficiently dried down, increasing sample throughput.
-
Selectivity: While very similar to n-hexane, the branched structure of this compound can occasionally offer slightly different selectivity for complex mixtures. This can be exploited during method development to improve the resolution of closely eluting peaks.
The main challenges associated with its use are its high flammability and the need for stringent safety measures.[1][17] Furthermore, while high-purity grades suitable for HPLC are readily available, they may be less common than HPLC-grade n-hexane in some supply chains.[1]
Experimental Workflow & Protocols
The successful implementation of this compound in preparative chromatography follows a logical workflow from analytical method development to preparative scale-up.
Caption: Workflow for preparative chromatography method development and scale-up.
Protocol 1: Analytical Method Development and Scale-Up
This protocol outlines the steps for developing a normal-phase separation using this compound and scaling it to a preparative level.
1.1. Materials and Equipment
-
Solvents: HPLC-grade this compound (Mobile Phase A), HPLC-grade Isopropanol (IPA) or Ethyl Acetate (Mobile Phase B).
-
Columns:
-
Analytical: Silica, 5 µm, 4.6 x 250 mm
-
Preparative: Silica, 5 µm, 21.2 x 250 mm (or other appropriate preparative dimension)
-
-
Instrumentation: HPLC system with gradient capability, UV detector, and a fraction collector for the preparative system.
-
Sample: A mixture of two or more non-polar to moderately polar compounds soluble in the mobile phase.
1.2. Step 1: Analytical Method Development
-
System Preparation: Purge the HPLC system thoroughly with the mobile phases to be used.
-
Initial Conditions:
-
Flow Rate: 1.0 mL/min
-
Mobile Phase: Start with 99:1 (v/v) this compound:IPA.
-
Detection: 254 nm or the λmax of the target compounds.
-
Injection Volume: 5-10 µL of a ~1 mg/mL sample solution.
-
-
Optimization:
-
Run the initial conditions and observe the chromatogram.
-
Adjust the percentage of IPA (Mobile Phase B) to achieve optimal resolution (target Rs > 1.5) and reasonable retention times. Increase %B to decrease retention; decrease %B to increase retention and resolution.
-
Causality: this compound is the weak, non-polar solvent, while IPA is the strong, polar modifier. Adjusting the IPA concentration directly controls the eluting strength of the mobile phase on the polar silica stationary phase.
-
1.3. Step 2: Analytical Loading Study
-
Prepare a Concentrated Sample: Create a sample solution at a much higher concentration (e.g., 50-100 mg/mL).
-
Inject Increasing Volumes: Using the optimized analytical method, inject progressively larger volumes of the concentrated sample (e.g., 20 µL, 50 µL, 100 µL, 200 µL).
-
Determine Maximum Load: Identify the injection volume at which the resolution between the target peak and its nearest impurity drops below the desired threshold (e.g., Rs < 1.5) or when the peak shape becomes unacceptably distorted. This determines the maximum analytical load.
1.4. Step 3: Scale-Up Calculation
-
Calculate Preparative Flow Rate: Use the following formula, where ID is the internal diameter of the column.
-
Flow_prep = Flow_analyt × (ID_prep² / ID_analyt²)
-
Example: 1.0 mL/min × (21.2² / 4.6²) ≈ 21.2 mL/min
-
-
Calculate Preparative Sample Load:
-
Load_prep = Load_analyt × (ID_prep² / ID_analyt²)
-
Causality: These calculations maintain the linear velocity of the mobile phase and the sample load per unit of column cross-sectional area, ensuring that the separation achieved on the analytical scale is reproduced on the preparative scale.
-
1.5. Step 4: Preparative Run and Fractionation
-
System Equilibration: Equilibrate the preparative column with the mobile phase for at least 10 column volumes at the calculated preparative flow rate.
-
Sample Preparation: Dissolve the calculated preparative sample load in a minimal amount of mobile phase.
-
Injection and Run: Inject the sample and start the run using the scaled-up parameters.
-
Fraction Collection: Set the fraction collector to trigger based on the UV signal, collecting the eluent corresponding to the target compound peak.
1.6. Step 5: Post-Run Processing
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm purity.
-
Solvent Evaporation: Pool the pure fractions and remove the this compound/IPA using a rotary evaporator. The low boiling point of this compound facilitates rapid solvent removal at a low temperature.[9]
Safety Protocols and Handling
The high flammability and volatility of this compound demand strict adherence to safety protocols.[1][15][17] Vapors can form explosive mixtures with air and may travel to a distant ignition source.[15][17]
Caption: Safety and handling flowchart for this compound.
Protocol 2: Safe Handling of this compound
-
Engineering Controls:
-
Always handle and dispense this compound inside a certified chemical fume hood to ensure adequate ventilation.[15][17]
-
Use explosion-proof electrical equipment (stirrers, pumps, heating mantles) in the vicinity.[17]
-
Ensure all metal containers, including waste receptacles, are properly grounded to prevent the buildup and discharge of static electricity.[17][18]
-
-
Personal Protective Equipment (PPE):
-
Storage:
-
Spill Response:
-
In case of a small spill, remove all ignition sources immediately.
-
Absorb the spill using a non-combustible material like sand or vermiculite.[17] Do not use combustible absorbents.
-
Collect the contaminated absorbent in a sealed container for hazardous waste disposal.
-
For large spills, evacuate the area and contact emergency response personnel.
-
-
Waste Disposal:
Conclusion
This compound serves as an excellent, safer alternative to n-hexane for normal-phase preparative chromatography. Its physicochemical properties are highly suited for the purification of non-polar compounds, offering low viscosity, high volatility, and a nearly identical solvent strength to n-hexane. By following a systematic workflow from analytical method development to preparative scale-up, researchers can achieve efficient and reproducible purifications. However, its high flammability necessitates an unwavering commitment to rigorous safety protocols. By integrating this compound into their purification strategies, laboratories can significantly reduce toxic solvent exposure while maintaining high standards of chromatographic performance.
References
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- 5. This compound | C6H14 | CID 7892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Rupa Health [rupahealth.com]
- 7. This compound, 99+% | Fisher Scientific [fishersci.ca]
- 8. Uses of this compound (Isohexane) - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 9. eqipped.com [eqipped.com]
- 10. Polarity Index [macro.lsu.edu]
- 11. UV Cutoff [macro.lsu.edu]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. UV Cutoff - Techniques, Tests & Gear - UltravioletPhotography [ultravioletphotography.com]
- 14. wileyco.com [wileyco.com]
- 15. ICSC 1262 - this compound [chemicalsafety.ilo.org]
- 16. Isohexane for gas chromatography ECD and FID SupraSolv 92112-69-1 [sigmaaldrich.com]
- 17. This compound [training.itcilo.org]
- 18. fishersci.se [fishersci.se]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: The Strategic Use of 2-Methylpentane in Pharmaceutical Intermediate Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of pharmaceutical synthesis, the choice of solvent is a critical decision that profoundly impacts reaction efficiency, product purity, downstream processing, and overall process safety and sustainability. 2-Methylpentane, also known as isohexane, has emerged as a versatile and strategic solvent in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] Its unique physicochemical properties, including low polarity, azeotropic behavior with water, and a more favorable toxicological profile compared to its linear isomer, n-hexane, position it as a valuable tool in the chemist's arsenal.[3][4] This guide provides an in-depth exploration of this compound's applications, grounded in field-proven insights and detailed protocols, to empower researchers in leveraging this solvent for optimal outcomes in pharmaceutical development.
Physicochemical Profile and Strategic Advantages
The utility of this compound in pharmaceutical synthesis is rooted in its distinct physical and chemical properties. A comprehensive understanding of these characteristics is paramount for its effective application.
Table 1: Key Physicochemical Properties of this compound (Isohexane)
| Property | Value | Significance in Pharmaceutical Synthesis |
| Molecular Formula | C₆H₁₄[1] | Non-polar, aliphatic hydrocarbon structure dictates its solvent properties. |
| Molecular Weight | 86.18 g/mol [5][6] | Influences vapor density and mass-based calculations. |
| Boiling Point | ~60-62°C[1][3] | Allows for easy removal under reduced pressure (rotary evaporation) without excessive heating, protecting thermally sensitive intermediates. Facilitates efficient solvent swapping.[1] |
| Density | ~0.65 g/cm³ at 20°C[7] | Significantly less dense than water, ensuring clean phase separation in aqueous extractions. |
| Flash Point | -22°C to -7°C (-7°F to 19°F)[5] | Highly flammable; necessitates stringent safety protocols, including explosion-proof equipment and grounding to prevent static discharge.[8][9] |
| Solubility in Water | 0.14 g/L | Essentially immiscible with water, making it an excellent solvent for liquid-liquid extractions to isolate non-polar compounds from aqueous media. |
| Vapor Pressure | 227 hPa at 20°C | High volatility contributes to easy removal but also increases inhalation exposure risk, requiring well-ventilated work areas.[10] |
The Rationale: Why Choose this compound?
The selection of this compound over other non-polar solvents is a deliberate choice driven by a balance of performance, safety, and process efficiency.
-
Reduced Neurotoxicity: Unlike n-hexane, which is metabolized to the neurotoxin hexane-2,5-dione, this compound does not undergo this metabolic activation.[4] This significantly lower toxicity profile is a major driver for its substitution of n-hexane in pharmaceutical processes, aligning with green chemistry principles.[3]
-
Excellent Solvent for Non-Polar Compounds: Its non-polar nature makes it highly effective at dissolving other hydrocarbons and non-polar organic molecules, which is crucial for specific reaction types and extractions.[2][6]
-
Process Efficiency: The low boiling point of this compound facilitates rapid and energy-efficient removal post-reaction or extraction, shortening cycle times and reducing the thermal stress on sensitive pharmaceutical intermediates.[1]
-
Favorable for Crystallization: It can serve as an effective anti-solvent to induce the crystallization of more polar compounds from solution, a common technique for purification.[11]
Core Applications and Experimental Protocols
This compound's utility spans several key stages of intermediate synthesis, from serving as a reaction medium to its role in purification.
Application: Non-Polar Reaction Medium for Organometallic Chemistry
The synthesis of many pharmaceutical intermediates involves the formation of carbon-carbon bonds using organometallic reagents, such as Grignard reagents. These reactions require anhydrous, aprotic solvents to prevent quenching of the highly basic reagent. While ethers like diethyl ether and THF are common, hydrocarbons such as this compound can be used, particularly in larger-scale operations where cost and safety are major considerations.
This protocol details the synthesis of 3-ethyl-2-methylpentan-3-ol from methyl isobutyrate, a transformation requiring a Grignard reagent.[12] this compound can be employed as a co-solvent or in a solvent exchange procedure.
Causality: The Grignard reagent is a potent nucleophile and a strong base; it will react violently with protic solvents like water or alcohols.[13][14] An aprotic, non-polar solvent like this compound provides an inert environment for the reaction to proceed.
Workflow Diagram: Grignard Synthesis
Caption: Workflow for Grignard synthesis of a tertiary alcohol.
Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: Place methyl isobutyrate (1.0 eq) in the flask and dissolve it in a mixture of anhydrous diethyl ether and this compound (e.g., 1:2 v/v). Cool the solution to 0°C in an ice bath.
-
Grignard Addition: Slowly add ethylmagnesium bromide (2.2 eq, commercially available or freshly prepared) via the dropping funnel, maintaining the internal temperature below 10°C. The reaction is exothermic.
-
Self-Validating Check: The Grignard reagent adds to the ester, forming a ketone intermediate which is more reactive than the starting ester. A second equivalent of the Grignard reagent immediately reacts with the ketone.[13] Using slightly more than two equivalents ensures the full conversion of the starting material.
-
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Aqueous Workup (Quench): Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide to form the alcohol and precipitates magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic layer. Separate the layers and extract the aqueous layer twice more with this compound.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation). The resulting crude oil can be purified by column chromatography or distillation to yield the final tertiary alcohol.
Application: Liquid-Liquid Extraction (LLE) for Intermediate Purification
LLE is a cornerstone of pharmaceutical process chemistry, used to separate a desired compound from a mixture based on its differential solubility in two immiscible liquid phases. This compound is an ideal organic solvent for extracting non-polar to moderately polar intermediates from aqueous reaction mixtures.[10][15]
Causality: The principle of "like dissolves like" governs LLE.[11] A non-polar intermediate will have a much higher partition coefficient in non-polar this compound than in the polar aqueous phase, allowing for its efficient removal from water-soluble impurities (salts, catalysts, polar byproducts).
Workflow Diagram: Liquid-Liquid Extraction
Caption: Process flow for liquid-liquid extraction.
-
Preparation: Ensure the aqueous reaction mixture is cooled to room temperature. Transfer the mixture to a separatory funnel appropriately sized to hold at least double the total volume.
-
First Extraction: Add a volume of this compound roughly equal to the volume of the aqueous phase.
-
Mixing: Stopper the funnel and, while holding the stopper and stopcock firmly, invert it several times to ensure thorough mixing. Periodically open the stopcock (while the funnel is inverted and pointed away from you) to vent any pressure buildup.
-
Expert Tip: Avoid vigorous shaking, which can lead to the formation of stable emulsions, especially if surfactants are present. Gentle, repeated inversions are more effective.
-
-
Phase Separation: Place the funnel back in a ring stand and allow the layers to fully separate. This compound is less dense than water and will be the top layer.[7]
-
Separation: Carefully drain the lower aqueous layer into a beaker. Then, drain the upper organic layer containing your product into a separate clean, dry flask.
-
Repeat Extractions: Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh portions of this compound to maximize the recovery of the intermediate.
-
Combine and Dry: Combine all the organic extracts. Dry the solution using an appropriate drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) to remove residual water.
-
Solvent Removal: Filter off the drying agent and remove the this compound using a rotary evaporator to isolate the crude intermediate.
Application: Anti-Solvent Crystallization for Purification
Crystallization is a powerful purification technique that can provide intermediates with very high purity.[][17] this compound is often used as an "anti-solvent" or "non-solvent." The intermediate is first dissolved in a minimal amount of a "good" solvent in which it is highly soluble. The addition of this compound, in which the intermediate is poorly soluble, reduces the overall solvating power of the mixture, inducing supersaturation and causing the pure compound to crystallize out.[11]
Causality: This process exploits the differential solubility of the target compound. By systematically decreasing the solubility of the desired intermediate in the solvent system, it is forced to precipitate out of the solution, ideally forming a well-ordered crystal lattice that excludes impurities.
Workflow Diagram: Anti-Solvent Crystallization
Caption: Workflow for purification via anti-solvent crystallization.
-
Solvent Selection: Identify a "good" solvent in which your intermediate is very soluble (e.g., ethyl acetate, acetone, dichloromethane). Your intermediate should be poorly soluble in this compound.
-
Dissolution: Place the crude intermediate in a flask and add the minimum amount of the "good" solvent required to fully dissolve it at room temperature or with gentle warming.
-
Addition of Anti-Solvent: While stirring, slowly add this compound to the solution. Continue adding until you observe persistent cloudiness (turbidity), which indicates the solution is saturated and nucleation is beginning.[]
-
Clarification: Gently warm the mixture until the solution becomes clear again. This ensures that crystallization begins from a homogeneous, saturated solution, which promotes the growth of larger, purer crystals.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming high-purity crystals. You can then place the flask in an ice bath for 30-60 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold this compound to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Safety and Handling
This compound is a highly flammable liquid and its vapors can form explosive mixtures with air.[8] Proper handling is non-negotiable.
-
Fire Safety: Always use this solvent in a well-ventilated chemical fume hood, away from any open flames, sparks, or hot surfaces.[8][9] All equipment must be properly grounded to prevent the buildup of static electricity.[9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often suitable for splash protection), safety goggles, and a flame-resistant lab coat.[8][10]
-
Exposure: Inhalation of vapors can cause dizziness, drowsiness, and respiratory irritation.[10][18] Ensure adequate ventilation and use local exhaust where necessary.
-
Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area designated for flammable liquids.[18][19]
-
Spills: In case of a spill, remove all ignition sources, evacuate the area, and absorb the spill with an inert material like sand or vermiculite.[8]
Conclusion
This compound is more than just a simple hydrocarbon solvent; it is a strategic tool for the modern pharmaceutical chemist. Its favorable safety profile relative to n-hexane, combined with its effective performance as a non-polar reaction medium, an extraction solvent, and a crystallization anti-solvent, makes it an indispensable component in the synthesis of pharmaceutical intermediates. By understanding its fundamental properties and applying the robust protocols detailed in this guide, researchers can enhance the efficiency, purity, and safety of their synthetic processes, accelerating the journey from laboratory discovery to life-saving therapeutics.
References
- 1. Use of this compound in Sterile Pharmaceutical Manufacturing [eureka.patsnap.com]
- 2. dataintelo.com [dataintelo.com]
- 3. Uses of this compound (Isohexane) - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 4. This compound (isohexane). CAS# 107-83-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wileyco.com [wileyco.com]
- 6. How this compound Enhances the Properties of Cosmetic Products [eureka.patsnap.com]
- 7. This compound | C6H14 | CID 7892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ICSC 1262 - this compound [chemicalsafety.ilo.org]
- 9. fishersci.se [fishersci.se]
- 10. How this compound Impacts Industrial Hazard Mitigation Strategies [eureka.patsnap.com]
- 11. This compound's Solubility Effects on Crystallization Patterns [eureka.patsnap.com]
- 12. homework.study.com [homework.study.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Exploring this compound's Use in Analytical Chemistry Procedures [eureka.patsnap.com]
- 17. Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fr.cpachem.com [fr.cpachem.com]
- 19. airgas.com [airgas.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis
Introduction
Peak tailing in gas chromatography (GC) is a common issue that can significantly compromise the quality of analytical results, leading to reduced resolution, inaccurate integration, and imprecise quantification.[1] This guide provides a structured, in-depth approach to troubleshooting peak tailing, with a specific focus on a non-polar analyte, 2-methylpentane. While alkanes are generally less prone to interactions with active sites, peak tailing can still occur due to a variety of physical and chemical factors within the GC system.[1] This resource is designed to help you systematically diagnose and resolve these issues, ensuring the integrity and accuracy of your chromatographic data. An asymmetry factor greater than 1.5 is a typical indicator that peak tailing requires investigation.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: All my peaks, including this compound and the solvent peak, are tailing. What is the likely cause?
When all peaks in a chromatogram exhibit tailing, the root cause is typically a physical issue within the GC system rather than a specific chemical interaction with the analyte.[1][3] This indicates a disruption in the carrier gas flow path.
Core Concept: A uniform, unobstructed flow path is critical for maintaining symmetrical peak shapes. Any turbulence or "dead volume" (unswept areas) can cause a portion of the analyte molecules to be delayed relative to the main band, resulting in a tailing peak.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for indiscriminate peak tailing.
Detailed Explanations:
-
Improper Column Cut: A ragged, uneven, or angled column cut can create turbulence as the carrier gas enters the column.[1][3] This disruption causes some analyte molecules to be delayed, leading to tailing. Always inspect the cut with a magnifying lens to ensure it is clean and perpendicular.[2][3]
-
Incorrect Column Installation Depth: If the column is positioned too high or too low within the inlet, it can create dead volumes where the sample can linger before entering the column.[1][3] This leads to a slow, continuous bleed of the sample into the column, causing peak tailing.
-
System Leaks: Leaks at the inlet fitting, septum, or detector connections can disrupt the constant flow and pressure of the carrier gas, leading to distorted peak shapes.[1]
-
Contaminated Inlet Liner: Over time, the inlet liner can become contaminated with non-volatile residues from previous injections.[1] These residues can create active sites or obstruct the sample path, causing all compounds to tail.
Q2: Only the this compound peak (or other specific alkane peaks) is tailing. What should I investigate?
When only specific peaks are tailing, the issue is more likely related to chemical interactions between the analyte and active sites within the system, or other compound-specific effects.[1][4]
Core Concept: Although non-polar, alkanes can still be affected by issues like column contamination, where non-volatile residues create a "thicker" stationary phase in a localized area, or by phase mismatch with the injection solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for analyte-specific peak tailing.
Detailed Explanations:
-
Column Contamination: Non-volatile residues from the sample matrix can accumulate at the head of the column.[5][6] This contamination can interact with analytes, causing tailing. Trimming a small section (10-20 cm) from the inlet side of the column often resolves this issue.[2][5]
-
Active Sites: Over time and with exposure to oxygen at high temperatures, the stationary phase can degrade, exposing active silanol groups on the fused silica surface.[1] While less of an issue for non-polar compounds like this compound, severe degradation can still impact peak shape.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting, but in some cases, it can manifest as tailing.[7][8] To check for this, dilute the sample or reduce the injection volume.[7]
-
Solvent-Phase Polarity Mismatch: If the injection solvent is not compatible with the stationary phase, it can cause poor peak focusing on the column, leading to distorted peak shapes, especially for early eluting peaks.[5][9]
Experimental Protocols
Protocol 1: Inlet Maintenance - Liner and Septum Replacement
Routine inlet maintenance is crucial for preventing peak tailing caused by contamination.[5]
Objective: To replace the inlet liner and septum to eliminate sources of contamination and active sites.
Materials:
-
New, deactivated inlet liner (appropriate for your injection type)
-
New septum
-
Tweezers or liner removal tool
-
Wrench for inlet nut
-
Lint-free gloves
Procedure:
-
Cool Down: Set the inlet and oven temperatures to a safe level (e.g., 40°C) and turn off the carrier gas flow at the instrument (do not turn off at the cylinder).
-
Access Inlet: Once cooled, open the injector cover.
-
Remove Septum Nut: Unscrew the septum retaining nut.
-
Replace Septum: Remove the old septum with tweezers and replace it with a new one. Do not overtighten the nut.
-
Remove Liner: Unscrew the main inlet nut. Carefully remove the old liner using a removal tool or tweezers.
-
Install New Liner: Wearing gloves, insert the new, deactivated liner. Ensure any O-rings are correctly positioned.
-
Reassemble: Screw the inlet nut back on until it is finger-tight, then tighten an additional quarter-turn with a wrench.
-
Restore Gas Flow: Turn the carrier gas back on and check for leaks using an electronic leak detector.
-
Equilibrate: Heat the inlet to the method temperature and allow the system to equilibrate before running a sample.
Protocol 2: Column Trimming
Objective: To remove contaminated or active sections from the front of the GC column.
Materials:
-
Ceramic scoring wafer or capillary cutting tool
-
Magnifying lens or microscope
-
New nut and ferrule (optional, but recommended)
-
Lint-free gloves
Procedure:
-
Cool Down & Disconnect: Follow steps 1 and 2 from Protocol 1. Carefully disconnect the column from the inlet.
-
Score the Column: Using a ceramic scoring wafer, make a clean, light score on the column tubing approximately 10-20 cm from the end.
-
Break the Column: Gently snap the column at the score. The break should be clean and at a 90-degree angle to the column wall.[3]
-
Inspect the Cut: Use a magnifying lens to inspect the cut.[3] If it is jagged or angled, repeat the process. A poor cut is a primary cause of peak tailing.[2][3]
-
Reinstall Column: Reinstall the column in the inlet, ensuring the correct insertion depth as per the manufacturer's instructions.[2] It is good practice to use a new nut and ferrule.
-
Leak Check & Equilibrate: Restore gas flow, perform a leak check, and equilibrate the system.
Data & Parameters Summary
The following table provides typical parameters that can be adjusted when troubleshooting peak tailing for a non-polar analyte like this compound.
| Parameter | Guideline/Recommendation | Rationale for Peak Tailing |
| Injection Volume | 0.1 - 1.0 µL (typical) | High volumes can cause column overload, leading to peak distortion.[10][11] |
| Split Ratio | 20:1 to 100:1 | A split ratio that is too low may not be sufficient to ensure a rapid transfer of the sample to the column, causing tailing.[5][9] |
| Initial Oven Temp. | ~20°C below solvent boiling point | If the initial temperature is too high, it can prevent proper focusing of the analyte at the head of the column, especially in splitless mode.[2][12] |
| Inlet Temperature | 250°C (typical for volatile alkanes) | A temperature that is too low can lead to slow vaporization and peak broadening/tailing.[6] |
| Carrier Gas Flow | 1-2 mL/min for 0.25/0.32mm ID columns | Inconsistent or low flow rates can disrupt peak symmetry. |
Properties of this compound:
-
Molecular Formula: C₆H₁₄[13]
-
Molecular Weight: 86.18 g/mol [13]
-
Vapor Pressure: 6.77 psi @ 37.7 °C[14]
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. it.restek.com [it.restek.com]
- 5. agilent.com [agilent.com]
- 6. academic.oup.com [academic.oup.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 9. youtube.com [youtube.com]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. Blogs | Restek [discover.restek.com]
- 13. ez.restek.com [ez.restek.com]
- 14. ≥99.5% (GC), analytical standard, suitable for gas chromatography (GC) and HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 15. This compound | 107-83-5 [chemicalbook.com]
improving the yield of Wurtz reaction for 2-methylpentane synthesis
Introduction: The Challenge of Synthesizing Unsymmetrical Alkanes
Welcome to the technical support guide for optimizing the synthesis of 2-methylpentane via the Wurtz reaction. The Wurtz reaction, a classic method for coupling two alkyl halides using sodium metal, is highly effective for creating symmetrical alkanes where both alkyl halides are identical.[1][2] However, its application in synthesizing unsymmetrical alkanes like this compound, which requires the coupling of two different alkyl halides (e.g., 1-bromopropane and 2-bromopropane), is notoriously problematic and generally results in low yields of the desired product.[3][4][5]
This guide is structured to address the fundamental issues you will encounter, provide direct troubleshooting for common experimental failures, and ultimately recommend a superior, field-proven methodology for achieving your synthetic goal with high yield and purity.
Part 1: Core Problem Analysis & Frequently Asked Questions (FAQs)
This section addresses the inherent limitations of using the Wurtz reaction for this specific synthesis.
Q1: Why is my yield of this compound so low? I'm getting a mixture of several different alkanes.
Answer: This is the most common and expected outcome when attempting to synthesize an unsymmetrical alkane with the Wurtz reaction. The low yield of your target molecule is not necessarily an experimental error but a fundamental flaw in the reaction's selectivity for this purpose.[6][7]
When you combine two different alkyl halides (R-X and R'-X) with sodium, you initiate three competing coupling reactions simultaneously:[5]
-
Self-Coupling of R-X: 1-bromopropane reacts with itself to form n-hexane.
-
Self-Coupling of R'-X: 2-bromopropane reacts with itself to form 2,3-dimethylbutane.
-
Cross-Coupling (Desired Reaction): 1-bromopropane reacts with 2-bromopropane to form this compound.
These reactions produce a statistical mixture of products that are often difficult to separate due to their similar boiling points.[4][8] The result is a significantly reduced yield of the desired this compound.
Logical Flow: Wurtz Reaction Product Mixture
The following diagram illustrates the competing reaction pathways that lead to the product mixture.
Caption: Competing pathways in the Wurtz synthesis of this compound.
Q2: Why can't methane or alkanes with an odd number of carbons be efficiently prepared with this method?
Answer: The Wurtz reaction functions by coupling two alkyl groups, meaning the product will always have a carbon backbone that is the sum of the two reactant alkyl chains. Methane (CH₄), having only one carbon, cannot be formed by coupling two alkyl groups.[9][10] As explained in Q1, preparing alkanes with an odd number of carbons (like propane or pentane) requires two different alkyl halides, which inevitably leads to an inefficient mixture of products.[6][11]
Part 2: Experimental Troubleshooting Guide
Even accounting for the inherent flaws, certain experimental conditions can further decrease your overall yield.
Q3: My reaction isn't working at all, or the yield is near zero. What could be wrong?
Answer: This often points to issues with reactant and solvent purity. The Wurtz reaction is extremely sensitive to moisture.
-
Issue: Presence of Water or Alcohol. Sodium metal reacts violently and preferentially with water and other protic solvents (like ethanol) to produce hydrogen gas and sodium hydroxide/alkoxide.[9][12] If your solvent (ether) or glassware is not perfectly dry, the sodium will be consumed by this side reaction before it can react with the alkyl halides.
-
Solution: Rigorous Anhydrous Technique.
-
Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of dry inert gas (Nitrogen or Argon).
-
Solvent: Use a freshly opened bottle of anhydrous ether or THF. For best results, distill the solvent from a suitable drying agent (e.g., sodium/benzophenone ketyl) immediately before use.
-
Reactants: Ensure your alkyl halides are pure and free of water.
-
Q4: I'm observing a significant amount of propene as a byproduct. Why?
Answer: This is due to a competing elimination reaction , which is particularly prevalent with secondary (2°) and tertiary (3°) alkyl halides.[13] Your synthesis uses 2-bromopropane, a secondary halide.
-
Causality: The mechanism of the Wurtz reaction can proceed through an organosodium intermediate (R-Na+), which is a very strong base.[9][14] For a sterically hindered secondary halide like 2-bromopropane, it is often easier for this strong base to abstract a proton from an adjacent carbon (an E2 elimination reaction) than to perform a nucleophilic attack (an SN2-type reaction) on another alkyl halide.[15] This elimination pathway produces an alkene (propene) instead of contributing to the desired alkane product.[8]
-
Minimization:
-
Temperature Control: Running the reaction at lower temperatures can sometimes favor the substitution (coupling) pathway over elimination, although this may also slow down the desired reaction.
-
Substrate Choice: The most effective solution is to choose a reaction that is not prone to this side reaction. The Wurtz reaction is simply not well-suited for secondary halides.[16]
-
Part 3: The Superior Alternative: Corey-House Synthesis
As Senior Application Scientists, our primary goal is to ensure your success. While we can help troubleshoot the Wurtz reaction, we must advise that it is the wrong tool for this specific job. For the synthesis of unsymmetrical alkanes like this compound, the Corey-House synthesis is the industry-standard method, offering excellent yields and high selectivity.[17][18][19]
The Corey-House reaction avoids the issue of self-coupling by using a pre-formed lithium dialkylcuprate reagent, which then selectively reacts with a second alkyl halide.[20]
Comparison of Synthetic Routes
| Feature | Wurtz Reaction (1-bromopropane + 2-bromopropane) | Corey-House Synthesis |
| Selectivity | Poor. Produces a mixture of three alkanes plus elimination byproducts.[5] | Excellent. Highly selective for the desired cross-coupling product.[19] |
| Typical Yield | Very low for the desired product (<30%, often much lower).[1] | High (often >80-90% for primary halides).[17] |
| Substrate Scope | Limited. Fails with 2° and 3° halides due to elimination.[12][13] | Broader. The cuprate can be 1°, 2°, or 3°, and it reacts well with 1° and methyl halides.[20] |
| Overall Viability | Not recommended for unsymmetrical alkanes.[21] | Highly Recommended for unsymmetrical alkanes.[18] |
Experimental Protocol: Corey-House Synthesis of this compound
This protocol describes the reaction between lithium di(propan-2-yl)cuprate and 1-bromopropane.
Step 1: Formation of Isopropyllithium
-
Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a positive pressure of dry nitrogen or argon.
-
Reagents: Place lithium metal (2 equivalents) in the flask with anhydrous diethyl ether or THF.
-
Procedure: Add a solution of 2-bromopropane (1 equivalent) in anhydrous ether dropwise to the lithium suspension. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux. Stir until the lithium metal is consumed.
Step 2: Formation of Lithium Di(propan-2-yl)cuprate (Gilman Reagent)
-
Reagents: In a separate flask, prepare a slurry of copper(I) iodide (CuI, 0.5 equivalents) in anhydrous ether.
-
Procedure: Cool the CuI slurry in an ice bath. Slowly add the freshly prepared isopropyllithium solution (from Step 1) to the CuI slurry with vigorous stirring. The solution will typically change color, indicating the formation of the Gilman reagent ( (CH₃)₂CH )₂CuLi.[17]
Step 3: Coupling Reaction to Form this compound
-
Procedure: To the freshly prepared Gilman reagent at 0°C, add 1-bromopropane (1 equivalent) dropwise.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for several hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the ethereal layer, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Remove the ether by distillation. The resulting crude this compound can be purified by fractional distillation.
References
- 1. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Chemistry Wurtz Reaction [satheejee.iitk.ac.in]
- 3. Wurtz Reaction [organic-chemistry.org]
- 4. doubtnut.com [doubtnut.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. Wurtzs reaction is suitable for preparing unsymmetrical class 11 chemistry CBSE [vedantu.com]
- 8. Wurtz Reaction: Examples, Mechanism & Wurtz Fittig Reaction | AESL [aakash.ac.in]
- 9. adichemistry.com [adichemistry.com]
- 10. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry [vedantu.com]
- 11. Describe wurtz reaction and why we can't prepare pentane with the reactio.. [askfilo.com]
- 12. Wurtz fittig reaction, Mechanism and Examples- Unacademy [unacademy.com]
- 13. quora.com [quora.com]
- 14. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 15. benchchem.com [benchchem.com]
- 16. jk-sci.com [jk-sci.com]
- 17. collegedunia.com [collegedunia.com]
- 18. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]
- 19. What is Corey-house reaction? In what way is it superior to Wurtz rea - askIITians [askiitians.com]
- 20. What is Coreyhouse reaction In what way is it superior class 11 chemistry CBSE [vedantu.com]
- 21. quora.com [quora.com]
Technical Support Center: Managing 2-Methylpentane Flammability and Explosive Limits
Welcome to the Technical Support Center for managing 2-methylpentane (also known as isohexane) in experimental settings. This guide is designed for researchers, scientists, and drug development professionals who handle this highly flammable solvent. The following information synthesizes critical safety data with field-proven best practices to ensure the safe and effective management of its flammability and explosive hazards.
Frequently Asked Questions (FAQs)
Q1: What are the primary flammability hazards of this compound?
A1: this compound is a highly flammable liquid that poses a significant fire and explosion risk.[1][2][3] Its primary hazards stem from a low flash point and a wide explosive (flammability) range. The flash point is the lowest temperature at which the liquid can vaporize to form an ignitable mixture in air.[4][5] For this compound, this is extremely low, meaning it can ignite at typical room temperatures.
Q2: What are the specific explosive limits I need to be aware of?
A2: The explosive limits define the concentration range of this compound vapor in the air that can result in an explosion if an ignition source is present.[4]
-
Lower Explosive Limit (LEL): Approximately 1.0-1.2% by volume in air.[1][6][7] Concentrations below the LEL are too lean to burn.[4]
-
Upper Explosive Limit (UEL): Approximately 7.0-7.7% by volume in air.[6][7] Concentrations above the UEL are too rich to burn.[4]
It is crucial to maintain vapor concentrations outside of this range to prevent an explosion.
Q3: How can I quickly assess the immediate risk of my experimental setup?
A3: A quick risk assessment involves evaluating the "fire triangle": fuel (this compound vapors), an oxidizer (air), and an ignition source.[4] Given that air is always present, your immediate focus should be on controlling fuel vapor concentration and eliminating all potential ignition sources.[4] Consider the temperature of your experiment, the volume of this compound, and the adequacy of your ventilation.
Q4: Are there any materials that are incompatible with this compound?
A4: Yes, this compound reacts violently with strong oxidizing agents, which can lead to fire and explosion.[8][9] It can also attack certain types of plastics.[8][9] Always consult your safety data sheet (SDS) and ensure proper segregation from incompatible chemicals.[10]
Quantitative Hazard Data
For quick reference, the key physical and flammability properties of this compound are summarized below. Note that values can vary slightly between sources.
| Property | Value | Source(s) |
| Flash Point | -23°C to -7°C (-9.4°F to 19.4°F) | [2][11] |
| Autoignition Temperature | 264°C to 306°C (509°F to 583°F) | [2][11] |
| Lower Explosive Limit (LEL) | 1.0% - 1.2% | [1][6][7] |
| Upper Explosive Limit (UEL) | 7.0% - 7.7% | [6][7] |
| Vapor Pressure | 180 mmHg @ 21°C | [2] |
| Vapor Density | ~3.0 (Air = 1) | [7] |
| Boiling Point | 60°C - 62°C (140°F - 143.6°F) | [2][11] |
Expert Insight: The high vapor pressure and a vapor density greater than air indicate that this compound vapors can accumulate in low-lying areas and travel significant distances to an ignition source.[9] This underscores the critical need for effective ventilation.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter.
Issue 1: Managing Vapor Concentrations in a Fume Hood
Symptom: A solvent odor is detectable, or a portable gas monitor indicates the presence of hydrocarbon vapors outside the fume hood.
Cause: This suggests that the fume hood's containment is compromised or the vapor generation rate exceeds the hood's exhaust capacity.
Solution Protocol:
-
Immediate Action: Stop the experiment if it is safe to do so. Close all containers of this compound.
-
Verify Fume Hood Function:
-
Check that the sash is at the lowest practical working height.
-
Ensure that the airflow monitor is functioning and indicates normal operation.
-
Remove any large equipment that may be obstructing airflow at the back of the hood.
-
-
Reduce Vapor Generation:
-
If possible, reduce the temperature of the experiment to lower the vapor pressure of the this compound.
-
Use the smallest practical volume of the solvent for your procedure.
-
-
Review Experimental Setup:
-
Ensure that all containers are capped when not in active use.[12]
-
For continuous operations, consider using a closed system to minimize vapor escape.
-
Issue 2: Preventing Static Discharge During Solvent Transfer
Symptom: You need to transfer this compound from a large metal drum to a smaller container, and you are concerned about static electricity as an ignition source.
Cause: The flow of flammable liquids can generate a static electrical charge, which can create a spark and ignite the solvent vapors.[12][13]
Solution Protocol:
-
Gather Equipment: You will need a bonding wire with clamps and a grounding wire.
-
Bonding: Securely attach the bonding wire to both the source container (drum) and the receiving container. This equalizes the electrical potential between the two containers.[12]
-
Grounding: Connect the grounding wire from the source container to a known building ground (e.g., a copper pipe). This will dissipate any accumulated static charge to the earth.[12]
-
Transfer: Proceed with the transfer slowly to minimize the generation of static electricity.[12] If the receiving container is non-conductive (glass or plastic), the ground wire should be in direct contact with the liquid in the receiving vessel.[12][13]
Caption: Bonding and Grounding Workflow
Issue 3: Emergency Response to a Small Spill
Symptom: A small amount of this compound (e.g., <100 mL) has been spilled inside a chemical fume hood.
Cause: Accidental spills during handling or transfer.
Solution Protocol:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Eliminate Ignition Sources: Immediately turn off any nearby hot plates, stirring motors, or other electrical equipment.[5]
-
Contain and Absorb: Use a spill kit with an inert absorbent material (like sand or vermiculite) to absorb the spilled liquid.[9] Do not use combustible materials like paper towels.
-
Package Waste: Place the absorbed material into a sealed, non-plastic, and properly labeled container for hazardous waste disposal.[9]
-
Ventilate: Keep the fume hood running to ventilate the area and remove any remaining vapors.
-
Decontaminate: Wipe the area with soap and water.
Caption: Small Spill Response Workflow
Regulatory Compliance and Best Practices
Adherence to established safety standards is non-negotiable. Key guidelines from authoritative bodies include:
-
OSHA (Occupational Safety and Health Administration): OSHA's standard 29 CFR 1910.106 provides detailed requirements for the storage and handling of flammable liquids.[14][15] This includes limits on the quantity of flammable liquids that can be stored outside of a designated storage cabinet.[16][17][18] For instance, no more than 25 gallons of Category 1, 2, or 3 flammable liquids should be stored in a room outside of an approved storage cabinet.[17][18]
-
NFPA (National Fire Protection Association): NFPA 30, the Flammable and Combustible Liquids Code, is a comprehensive standard that offers in-depth guidance on the safe storage, handling, and use of flammable liquids to mitigate fire and explosion hazards.[19][20][21][22] It is an excellent resource for designing safe laboratory spaces and procedures.[4]
Key Takeaways for Experimental Design:
-
Ventilation is Paramount: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood, to keep vapor concentrations below the LEL.[12]
-
Ignition Source Control: Prohibit open flames, sparks, and smoking in any area where this compound is used or stored.[14] Use explosion-proof electrical equipment where necessary.[8]
-
Proper Storage: Store this compound in tightly closed, properly labeled containers in a designated flammable liquid storage cabinet.[14][23] These cabinets are designed to protect the contents from fire for a specified period.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-resistant lab coats, and chemical-resistant gloves.[12]
By understanding the properties of this compound and implementing these rigorous safety protocols, you can effectively manage its flammability and explosive risks in your experiments.
References
- 1. ICSC 1262 - this compound [chemicalsafety.ilo.org]
- 2. fishersci.se [fishersci.se]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Safe Storage and Use of Flammable Solvents | Lab Manager [labmanager.com]
- 5. Transport, Storage and Use of Solvents and other Flammable Liquids - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 6. This compound | Occupational Safety and Health Administration [osha.gov]
- 7. This compound | C6H14 | CID 7892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. This compound [training.itcilo.org]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines [jjkellersafety.com]
- 15. 1910.106 - Flammable liquids. | Occupational Safety and Health Administration [osha.gov]
- 16. OSHA Limits for Flammable Liquids | RISK & SAFETY SOLUTIONS [riskandsafety.com]
- 17. ushazmatrentals.com [ushazmatrentals.com]
- 18. 1926.152 - Flammable liquids. | Occupational Safety and Health Administration [osha.gov]
- 19. NFPA 30: Flammable and Combustible Liquids Code 2024 ed. [fire-police-ems.com]
- 20. nfpa.org [nfpa.org]
- 21. nfpa.org [nfpa.org]
- 22. theexampros.com [theexampros.com]
- 23. merckmillipore.com [merckmillipore.com]
Technical Support Center: Resolving Isomeric Impurities in 2-Methylpentane
Welcome to the technical support guide for the analysis of commercial-grade 2-methylpentane. This resource, designed for researchers, scientists, and drug development professionals, provides expert guidance on identifying and resolving isomeric impurities using gas chromatography (GC). As Senior Application Scientists, we understand the critical need for solvent purity and offer field-proven insights to help you overcome common analytical challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the nature of this compound impurities and the principles of their separation.
Q1: What are the typical isomeric impurities found in commercial grades of this compound?
Commercial this compound, often referred to as isohexane, is rarely perfectly pure. It is typically derived from the refining of crude oil, a process that yields a mixture of C6 alkanes.[1][2] The most common isomeric impurities you will encounter are other hexane isomers, including:
-
n-Hexane
-
3-Methylpentane
-
2,3-Dimethylbutane
-
2,2-Dimethylbutane (Neohexane)
Additionally, cyclic alkanes like methylcyclopentane can be present in commercial hexane solvents and may interfere with certain reactions or analyses.[1]
Q2: Why is the separation of these hexane isomers so challenging?
The primary challenge lies in the very similar physicochemical properties of these isomers.[3] They share the same molecular formula (C₆H₁₄) and molecular weight.[4] While their boiling points differ slightly due to variations in molecular branching, these differences are often small, making separation by distillation or standard chromatographic methods difficult.[1][5] Effective resolution requires highly efficient analytical techniques that can exploit these subtle structural differences.
Q3: What is the most effective analytical method for resolving this compound and its isomers?
Capillary Gas Chromatography (GC) is the premier technique for the separation and quantification of volatile compounds like hexane isomers.[3] Its high resolving power, when paired with an appropriate stationary phase, allows for the separation of compounds with very close boiling points.[3][6] For definitive identification, GC is often coupled with a mass spectrometer (GC-MS).
Q4: How does Gas Chromatography (GC) achieve this separation?
Separation in GC is governed by the partitioning of analytes between a gaseous mobile phase (an inert carrier gas like helium or hydrogen) and a liquid or solid stationary phase coated on the inside of a long, thin capillary column. Isomers are separated based on two primary factors:
-
Boiling Point: More volatile compounds (those with lower boiling points) spend more time in the mobile phase and elute from the column faster. Generally, increased branching in alkanes lowers the boiling point.[1][5]
-
Stationary Phase Interaction: The chemical structure of the stationary phase dictates its selectivity. Non-polar columns separate primarily by boiling point.[7][8] In contrast, slightly more polar columns can introduce alternative separation mechanisms, such as dipole-dipole interactions, which can differentiate isomers based on their molecular shape and electron distribution.[9]
Q5: What type of GC column is recommended for analyzing this compound purity?
The choice of column is the most critical parameter for this analysis.[10] While standard non-polar columns (e.g., 100% dimethylpolysiloxane) can provide separation, specialized columns offer superior resolution.
For this specific application, a column with a USP G43 stationary phase is highly recommended.[6] This phase, typically 6% cyanopropylphenyl and 94% dimethylpolysiloxane, provides a unique selectivity tailored for separating hexane isomers from each other and from other common residual solvents.[6][11] Columns like the Agilent J&W CP-Select 624 Hexane are designed and tested specifically for this purpose, ensuring reliable and reproducible separations.[11]
Section 2: Troubleshooting Guide for Isomer Resolution
This section provides solutions to specific problems you might encounter during your GC analysis.
Issue 1: Poor Resolution or Peak Overlap
Q: I am analyzing a commercial lot of this compound, but its peak is overlapping with 3-methylpentane. How can I improve this separation?
A: Co-elution of closely boiling isomers is the most common challenge. Achieving baseline resolution requires optimizing your GC method to enhance column efficiency and selectivity. Here is a systematic approach:
-
Optimize the Oven Temperature Program: The temperature ramp rate significantly impacts separation.[7] A fast ramp can cause peaks to elute too quickly, preventing effective separation.
-
Solution: Decrease the oven ramp rate (e.g., from 10°C/min to 3-5°C/min). This gives the isomers more time to interact with the stationary phase, improving resolution for closely eluting compounds.[7] For maximum resolution, you can also try an isothermal analysis at a low temperature (e.g., 40-50°C), though this will increase the total run time.[12]
-
-
Adjust the Carrier Gas Flow Rate: Chromatographic efficiency is highly dependent on the linear velocity of the carrier gas.[13] A flow rate that is too high or too low will reduce performance.
-
Solution: Optimize the linear velocity for your carrier gas (typically ~30-40 cm/s for Helium). If your GC system allows, perform a Van Deemter plot analysis to find the optimal flow rate for your specific column and conditions. Using hydrogen as a carrier gas can also improve efficiency at higher velocities, leading to faster analysis times without sacrificing resolution.[10]
-
-
Verify Your Column Choice and Condition: Not all columns are created equal. If optimization of temperature and flow is insufficient, the issue may be the column itself.
-
Solution: Ensure you are using a column with appropriate selectivity, such as a G43 phase.[6] If you are using an older column, its performance may have degraded. Trimming 15-30 cm from the inlet end of the column can remove non-volatile residues and restore performance.[14] If the problem persists, replacing the column is the next logical step.
-
Below is a decision tree to guide your troubleshooting process.
Caption: Troubleshooting logic for poor isomer resolution.
Issue 2: Asymmetric Peaks (Tailing)
Q: My this compound peak shows significant tailing, which is affecting my ability to accurately quantify it. What causes this and how can I fix it?
A: Peak tailing occurs when a portion of the analyte is retained longer than the main peak band.[15] This is a common issue that can compromise both resolution and integration accuracy. The primary causes are:
-
System Activity: Active sites, such as exposed silanols in the inlet liner or on the column itself, can interact with analytes via hydrogen bonding, causing tailing.[14][15]
-
Solution: Use a deactivated inlet liner and replace it regularly. If the column is old, the stationary phase may be degraded; trimming the inlet side or replacing the column may be necessary.[14]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a broad, tailing peak.[15]
-
Solution: Reduce the injection volume or increase the split ratio (e.g., from 50:1 to 100:1). This decreases the mass of analyte loaded onto the column.
-
-
Contamination: Non-volatile residues accumulating at the head of the column can interfere with the chromatography.[14]
Issue 3: Inconsistent Retention Times
Q: The retention times for my hexane isomers are shifting from one injection to the next. How can I improve the reproducibility of my analysis?
A: Stable retention times are essential for reliable peak identification. Shifting retention times are almost always due to inconsistencies in flow, pressure, or temperature.[14]
-
System Leaks: A leak in the carrier gas flow path is a common culprit. The most likely locations are the injection port septum and the column fittings.[14][16]
-
Solution: Perform a leak check of your system. Replace the septum regularly, as it can become cored and leak after multiple injections. Ensure column fittings are properly tightened—not so loose that they leak, and not so tight that they crush the column.
-
-
Flow/Pressure Control Issues: If your GC is in constant pressure mode, small changes in temperature will affect the carrier gas viscosity and flow rate.
-
Solution: Use a constant flow mode if available. Ensure your gas source pressure is stable and well above the instrument's required inlet pressure; a two-stage gas regulator is recommended to avoid pressure creep as the cylinder empties.[17]
-
-
Oven Temperature Instability: Inconsistent oven temperature control will directly impact retention times.[14]
-
Solution: Allow the oven to fully equilibrate at the starting temperature before injecting. Verify that the oven's actual temperature matches the setpoint and that it is stable.
-
Section 3: Key Data and Experimental Protocols
Table 1: Physical Properties of Common Hexane Isomers
Understanding the boiling points of the isomers is fundamental to predicting their elution order on a non-polar GC column.
| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) |
| 2,2-Dimethylbutane | Branched | 49.7 | -99.8 |
| 2,3-Dimethylbutane | Branched | 58.0 | -128.6 |
| This compound | Branched | 60.3 | -153.7 |
| 3-Methylpentane | Branched | 63.3 | -118.0 |
| n-Hexane | Straight-chain | 68.7 | -95.3 |
| (Data sourced from Wikipedia[1]) |
Table 2: Recommended Starting GC Parameters for Isomer Analysis
This table provides a robust starting point for your method development. Optimization will be required based on your specific instrument and sample.
| Parameter | Recommended Setting | Rationale |
| GC Column | Agilent J&W CP-Select 624 Hexane (or equivalent G43 phase) | Provides optimal selectivity for hexane isomers.[6][11] |
| Dimensions | 30 m x 0.32 mm ID, 1.8 µm film | A good balance of efficiency and sample capacity. |
| Carrier Gas | Helium or Hydrogen | Helium is standard; Hydrogen can provide better efficiency at higher flow rates.[10] |
| Flow Rate | 1.5-2.0 mL/min (Constant Flow) | A typical starting point for a 0.32 mm ID column. |
| Injector | Split/Splitless | |
| Temperature | 250 °C | Ensures complete and rapid vaporization of the sample. |
| Split Ratio | 100:1 | Prevents column overload and ensures sharp peaks. |
| Oven Program | ||
| Initial Temp | 40°C (hold 5 min) | Allows for good on-column focusing of early eluting isomers. |
| Ramp Rate | 5°C/min | A slow ramp is critical for resolving closely eluting peaks.[7] |
| Final Temp | 150°C (hold 2 min) | To elute any less volatile contaminants. |
| Detector | Flame Ionization Detector (FID) | |
| Temperature | 280 °C | Prevents condensation of analytes in the detector. |
Protocol 1: Step-by-Step GC System Preparation and Sample Analysis
This protocol ensures your system is ready for reproducible analysis.
-
System Preparation:
-
Install a specialized G43 column (e.g., CP-Select 624 Hexane) according to the manufacturer's instructions.
-
Replace the injection port septum and a deactivated inlet liner.
-
Set gas flows and temperatures as described in Table 2.
-
Condition the new column by running the oven program up to its maximum rated temperature (without injection) to remove any residual manufacturing materials.
-
Perform a system leak check.
-
-
Sample Preparation:
-
Dilute the commercial this compound sample 1:1000 in a high-purity, later-eluting solvent like Toluene to avoid overloading the detector and column.
-
-
Analysis Workflow:
-
Inject a solvent blank to ensure the system is clean and free of ghost peaks.[14]
-
Inject a standard mix of all hexane isomers (if available) to confirm peak identification and resolution.
-
Inject the prepared this compound sample.
-
Analyze the resulting chromatogram, focusing on the resolution between this compound and 3-methylpentane.
-
If resolution is inadequate, begin troubleshooting as outlined in Section 2, starting with the oven temperature program.
-
Caption: High-level experimental workflow for GC analysis.
References
- 1. Hexane - Wikipedia [en.wikipedia.org]
- 2. Hexane | Fisher Scientific [fishersci.com]
- 3. vurup.sk [vurup.sk]
- 4. Properties, structure and applications of n-hexane - Knowledge [cy.sdya-chem.com]
- 5. Boiling Points of Hexane Isomers [chemedx.org]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. gcms.cz [gcms.cz]
- 14. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Navigating Reaction Kinetics in 2-Methylpentane: A Technical Support Center
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in understanding and minimizing the solvent effects of 2-methylpentane on reaction kinetics. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common challenges encountered during your experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to foster a deeper understanding of your chemical systems.
Introduction: The Double-Edged Sword of a Non-Polar, Branched Alkane
This compound, a non-polar, branched-chain alkane, is often selected as a solvent for its low boiling point, relative inertness, and ability to dissolve non-polar compounds.[1][2] However, these very properties can introduce complexities in reaction kinetics that, if not properly understood and managed, can lead to sluggish reactions, unexpected product ratios, or even complete reaction failure. This guide is structured to help you diagnose and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction so slow in this compound compared to other non-polar solvents like hexane or toluene?
A1: Several factors related to the unique structure of this compound can contribute to slower reaction rates:
-
Steric Hindrance: The methyl branch in this compound increases its steric bulk compared to its linear isomer, n-hexane. This can hinder the approach of reactants to each other, thereby lowering the frequency of effective collisions and reducing the reaction rate.
-
Solvation of Transition States: For reactions that proceed through a more polar transition state than the ground state, this compound is a very poor stabilizer. Its low dielectric constant and lack of polar functionality mean it cannot effectively solvate and lower the energy of charged or highly polar transition states, leading to a higher activation energy.
-
Viscosity: While the viscosity of this compound is low, subtle differences between it and other alkanes can influence diffusion-controlled reactions where the rate is limited by how quickly reactants can encounter each other in the solvent cage.[3]
Q2: I'm observing an unusual product distribution in my free-radical halogenation reaction in this compound. Why?
A2: Free-radical halogenations are known for their sensitivity to the solvent environment.[4] In a relatively inert solvent like this compound, the selectivity of the halogen radical (e.g., bromine or chlorine radical) becomes more pronounced. You may observe a product distribution that more closely reflects the inherent reactivity of the C-H bonds in your substrate (tertiary > secondary > primary).[5] The solvent cage effect in the branched this compound might also influence the lifetime and reactivity of the radical intermediates, potentially leading to different outcomes compared to a linear alkane.
Q3: My starting materials are not fully dissolving in this compound at the desired reaction temperature. What can I do?
A3: Poor solubility is a common issue with non-polar solvents. Here are some troubleshooting steps:
-
Incremental Temperature Increase: Cautiously increase the reaction temperature while monitoring for any degradation of your starting materials or products. Ensure the temperature remains safely below the boiling point of this compound (approx. 60-62°C).[6]
-
Co-solvent System: Introduce a small percentage of a more polar co-solvent in which your starting materials are more soluble. Be aware that this will alter the overall polarity of the reaction medium and could influence the reaction kinetics.
-
Phase-Transfer Catalyst: If you are working with an ionic reagent, a phase-transfer catalyst can help shuttle the reagent into the organic phase.
Q4: Can the branched structure of this compound affect catalyst performance?
A4: Yes, the structure of the solvent can influence heterogeneous and homogeneous catalysis. The branched nature of this compound might affect the solubility and conformation of a homogeneous catalyst, potentially altering its activity. For heterogeneous catalysts, the solvent can influence mass transfer of reactants to the catalyst surface. The way this compound interacts with the catalyst surface may differ from linear alkanes, potentially impacting reaction rates.[1]
Troubleshooting Guides in a Question-and-Answer Format
Issue 1: Reaction is Significantly Slower Than Expected or Stalled
-
Question: My reaction, which works well in other non-polar solvents, is extremely slow in this compound. How can I diagnose the problem?
-
Answer: A slow reaction in this compound often points to issues with transition state stabilization or reactant solubility.
-
Workflow for Diagnosing Slow Reactions:
Caption: Troubleshooting workflow for slow reactions in this compound.
-
Detailed Explanation:
-
Solubility Check: First, confirm that all your reactants are fully dissolved at the reaction temperature. Insoluble materials will lead to a heterogeneous reaction mixture and drastically reduced reaction rates.[7]
-
Transition State Analysis: Consider the mechanism of your reaction. If it involves the formation of a charged or highly polar intermediate or transition state (e.g., in some SN1-type reactions), the non-polar nature of this compound will disfavor this, leading to a high activation energy.[8]
-
Stirring and Mass Transfer: Ensure that your reaction mixture is being stirred efficiently. Inadequate stirring can lead to localized concentration gradients and poor mass transfer, which can mimic slow kinetics.
-
-
Issue 2: Inconsistent Reaction Rates Between Batches
-
Question: I am getting variable reaction times and yields when I run the same reaction in this compound on different days. What could be the cause?
-
Answer: Inconsistency often points to variability in starting materials or reaction setup.
-
Workflow for Diagnosing Inconsistent Reactions:
Caption: Troubleshooting workflow for inconsistent reaction rates.
-
Detailed Explanation:
-
Solvent Quality: Traces of water or peroxides in this compound can significantly affect many sensitive reactions. Always use a freshly opened bottle of a reputable grade or purify the solvent before use.
-
Reagent Stability: Re-evaluate the stability and purity of your starting materials and any catalysts. Some reagents can degrade upon storage.
-
Atmospheric Control: If your reaction is sensitive to air or moisture, ensure your inert atmosphere technique is robust.
-
Temperature Fluctuations: Small variations in reaction temperature can have a large impact on the reaction rate. Verify the accuracy of your temperature control system.
-
-
Physicochemical Properties of this compound and Its Isomers
Understanding the physical properties of this compound in comparison to its isomers can provide insights into its behavior as a solvent.
| Property | This compound | n-Hexane | 3-Methylpentane |
| Boiling Point (°C) | 60.3 | 68.7 | 63.3 |
| Density (g/mL at 20°C) | 0.653 | 0.659 | 0.664 |
| Viscosity (mPa·s at 20°C) | 0.32 | 0.31 | 0.33 |
| Dielectric Constant (at 20°C) | 1.89 | 1.88 | 1.92 |
Data sourced from various chemical property databases.[9][10]
Experimental Protocols
Protocol 1: General Procedure for a Reaction in this compound Under Inert Atmosphere
This protocol outlines a general setup for running a moisture- and air-sensitive reaction in this compound.
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Solvent Preparation: Use anhydrous this compound, preferably from a freshly opened bottle or after distillation from a suitable drying agent.
-
Reaction Setup: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and nitrogen inlet) while maintaining a positive pressure of inert gas.
-
Reagent Addition: Add the this compound to the reaction flask via a cannula or syringe. Dissolve the starting materials in the solvent. If any reagents are liquids, add them dropwise via a syringe.
-
Temperature Control: Place the reaction flask in a temperature-controlled bath (e.g., oil bath) set to the desired reaction temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC, NMR).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and proceed with the appropriate aqueous work-up and extraction. Be mindful of potential emulsion formation with the low-density this compound.[11]
Conclusion
While this compound can be a useful non-polar solvent, its unique branched structure can introduce kinetic challenges. By systematically evaluating factors such as reactant solubility, transition state polarity, and the purity of all components, researchers can effectively troubleshoot and optimize their reactions. This guide provides a framework for diagnosing and resolving common issues, ultimately leading to more robust and reproducible synthetic procedures.
References
- 1. This compound's Role in Enhancing Catalyst Performance [eureka.patsnap.com]
- 2. Uses of this compound (Isohexane) - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. This compound [stenutz.eu]
- 10. This compound | C6H14 | CID 7892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. How To [chem.rochester.edu]
addressing moisture contamination in anhydrous 2-methylpentane reactions
Welcome to the technical support center for handling anhydrous 2-methylpentane. This guide is designed for researchers, scientists, and drug development professionals who work with moisture-sensitive reactions. As a non-polar alkane solvent, this compound (also known as isohexane) is immiscible with water, but even trace amounts of moisture can be detrimental to many synthetic procedures, particularly those involving organometallic reagents.[1] This resource provides in-depth, practical answers to common challenges, explaining not just the 'how' but the critical 'why' behind each recommendation.
Section 1: Identifying and Quantifying Moisture Contamination
This section addresses the foundational questions of detecting and measuring the primary contaminant in your anhydrous reactions: water.
Q1: My reaction in this compound is sluggish or failing completely. How can I determine if water contamination is the culprit?
A: Suspecting water contamination is the first critical diagnostic step. Several indicators can point to moisture as the root cause:
-
Visual Cues in Reagents: Highly reactive reagents that are sensitive to water, such as organolithiums (e.g., n-BuLi) or Grignard reagents, may show signs of degradation. This can include precipitation, discoloration, or gas evolution upon addition to the solvent.
-
Reaction Inconsistency: If you observe significant variability in yield or reaction time between batches using the same protocol, contamination of the solvent, reagents, or apparatus is a likely cause. Many sensitive organometallic reactions require strictly anhydrous conditions to proceed.[2]
-
Failed Initiation: For reactions like Grignard formation, the presence of water can prevent the reaction from starting at all, as the water will preferentially react with and passivate the surface of the magnesium metal.
-
Direct Observation (High Contamination): In cases of gross contamination, you might observe phase separation, as this compound is immiscible with water.[1] However, for most sensitive applications, the problematic water concentration is far below the saturation limit and will be invisible.
To move from suspicion to confirmation, a quantitative measurement of the water content is essential.
Q2: What is the industry-standard method for accurately measuring trace water content in this compound?
A: The gold standard for quantifying trace moisture in organic solvents is Karl Fischer (KF) Titration .[3][4] This method is highly specific to water and can provide accurate results down to the parts-per-million (ppm) level.
There are two main types of Karl Fischer titration:
-
Volumetric KF Titration: Best suited for samples with higher water content (generally >1%).[5] In this method, a KF reagent containing iodine is added to the solvent sample until all the water has been consumed. The volume of titrant used is proportional to the amount of water.[6]
-
Coulometric KF Titration: This is the preferred method for anhydrous solvents as it is exceptionally sensitive and can accurately measure water content below 1% and down to as low as 1 ppm.[5][7] In this technique, iodine is generated electrochemically in the titration cell, and the total charge required to neutralize the water is measured, which corresponds directly to the amount of water present.[6]
Causality: The Karl Fischer reaction is based on the oxidation of sulfur dioxide by iodine in the presence of water and a base.[7] Because the stoichiometry is precise (one mole of iodine reacts with one mole of water), the measurement is highly accurate and reproducible.
Section 2: Solvent Drying and Preparation
Once you've confirmed the need for a drier solvent, the next step is selecting and implementing an appropriate drying method.
Q3: What are the most effective methods for drying this compound for use in highly moisture-sensitive reactions?
A: The two most reliable and common methods for achieving the low ppm water levels required for sensitive applications are drying with activated molecular sieves and distillation from a reactive drying agent.
| Method | Achievable Dryness | Speed | Safety & Ease of Use | Best For |
| Activated Molecular Sieves (4Å) | < 10 ppm | Slow (24-72 hours) | High Safety, Easy to Use | Routine drying, storage of anhydrous solvents. |
| Distillation (Sodium/Benzophenone) | < 10 ppm | Fast (after setup) | High Hazard, Requires Expertise | Preparing ultra-dry, deoxygenated solvent for immediate use. |
Data synthesized from literature principles.[8][9]
Q4: I want to use molecular sieves. What is the correct procedure for activation and use with this compound?
A: Using molecular sieves is a safe and effective method, but proper activation is non-negotiable for achieving ultra-dry solvent.[10] Molecular sieves work by trapping water molecules within their porous structure.[11] For a non-polar solvent like this compound, 4Å sieves are appropriate as their pore size admits water but excludes the larger solvent molecules.[12]
Protocol 1: Activation of 4Å Molecular Sieves
-
Preparation: Place the required amount of 4Å molecular sieve beads or pellets in a Schlenk flask. Avoid inhaling any dust.[10]
-
Heating & Vacuum: Secure the flask in a heating mantle or sand bath. Attach the flask to a Schlenk line equipped with a cold trap (e.g., liquid nitrogen).
-
Activation: Heat the sieves to 180-200 °C under a high vacuum for at least 8-12 hours. This process removes the water adsorbed within the sieve pores.
-
Cooling: After the heating period, allow the sieves to cool to room temperature under a positive pressure of an inert gas (e.g., nitrogen or argon). Do not expose hot sieves to air.
-
Storage: Store the activated sieves in a tightly sealed container under an inert atmosphere until use.
Protocol 2: Drying this compound with Activated Sieves
-
Loading: To a flask of this compound under an inert atmosphere, add the activated 4Å molecular sieves at a loading of 5-10% (m/v) (i.e., 5-10 g of sieves per 100 mL of solvent).[13]
-
Equilibration: Seal the flask and allow it to stand for at least 24-48 hours.[9] Occasional swirling can improve efficiency.
-
Verification (Self-Validation): Before use, it is best practice to take an aliquot of the solvent and test its water content via Karl Fischer titration to confirm it meets your reaction's requirements.
-
Dispensing: The dry solvent can be dispensed via a cannula or a dry syringe. It can be stored over the sieves indefinitely, provided the vessel is sealed under a positive pressure of inert gas.[10]
Q5: When should I consider distillation over sodium and benzophenone, and what is the protocol?
A: Distillation from a sodium-benzophenone ketyl is a classic and highly effective method for producing exceptionally dry and oxygen-free solvent.[2] This method is warranted for the most demanding applications, such as reactions involving anionic polymerization or highly sensitive organometallic catalysts.
Causality: Sodium metal reacts with benzophenone to form a deep blue radical anion, the sodium-benzophenone ketyl.[8] This ketyl radical is a powerful reducing agent that reacts rapidly and irreversibly with both water and oxygen.[14] The persistent blue color serves as a built-in indicator that the solvent is dry and anoxic. When the color fades, it signifies that the ketyl has been consumed and the still needs to be replenished or remade.[8][14]
Protocol 3: Distillation of this compound from Sodium/Benzophenone Ketyl
⚠️ WARNING: This procedure involves metallic sodium, a highly flammable and water-reactive solid, and flammable solvents. It must be performed in a certified chemical fume hood by trained personnel with appropriate personal protective equipment (PPE).
-
Pre-Drying: Start with a commercial grade of this compound. It is good practice to pre-dry it by letting it stand over anhydrous calcium chloride or activated 4Å molecular sieves for 24 hours to remove the bulk of the water.
-
Apparatus Setup: Assemble a distillation apparatus with a two-neck round-bottom flask, a distillation head with a condenser, and a receiving flask. Ensure all glassware is oven- or flame-dried immediately before use to remove surface moisture.[13] The entire system must be maintained under a positive pressure of inert gas (argon or nitrogen).
-
Charging the Still: To the distillation flask, add small pieces of metallic sodium (approx. 5 g per liter of solvent) and benzophenone (approx. 5-10 g per liter).
-
Adding Solvent: Add the pre-dried this compound to the distillation flask via cannula transfer.
-
Refluxing: Gently heat the mixture to reflux. Over several hours, the solution should develop a deep blue or purple color, indicating the formation of the ketyl radical and an anhydrous, anoxic state.[15] If the color does not form or fades quickly, it indicates the presence of excess water or oxygen; more sodium may be needed, or the pre-drying step was insufficient.
-
Distillation: Once the deep blue color is stable, distill the solvent slowly into the receiving flask. Never distill to dryness. Always leave a significant volume of solvent in the distillation pot to prevent the concentration of potentially explosive peroxides and to keep the sodium covered.
-
Quenching the Still: After the still is exhausted (color permanently fades to yellow/orange) or no longer needed, it must be quenched safely. Cool the flask to room temperature. Slowly and carefully add isopropanol to react with the remaining sodium metal. After all the sodium has reacted, slowly add methanol, followed by water. This process must be done with extreme caution behind a blast shield.
Section 3: Proactive Troubleshooting and Best Practices
Preventing contamination is always superior to remediation. This section provides workflows and guidance for maintaining an anhydrous environment.
Q6: Beyond drying the solvent, what other precautions are essential for running a successful anhydrous reaction?
A: A truly anhydrous system is only as dry as its weakest link. Pay meticulous attention to the following:
-
Glassware: All glassware must be rigorously dried. Oven drying overnight at >120 °C is standard. For immediate use, flame-drying under vacuum is highly effective. Allow the glassware to cool under a stream of inert gas.[13]
-
Reagents: Use high-purity, anhydrous-grade reagents. If a solid reagent is hygroscopic, dry it in a vacuum oven before use. Liquid reagents should be handled using dry syringes under an inert atmosphere.
-
Atmosphere: The entire reaction, from solvent transfer to reagent addition and quenching, must be conducted under a positive pressure of a dry, inert gas like argon or nitrogen. This is typically achieved using a Schlenk line or in a glovebox.
-
Transfers: Use proper inert atmosphere techniques for all transfers. This includes using gas-tight syringes rinsed with inert gas or performing cannula transfers between septum-sealed vessels.
Diagram 1: Troubleshooting Workflow for Failed Anhydrous Reactions
This flowchart provides a logical path to diagnose the source of moisture contamination.
References
- 1. This compound | 107-83-5 [chemicalbook.com]
- 2. Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 5. cscscientific.com [cscscientific.com]
- 6. Principles of Karl Fischer Moisture Measurement|Karl Fischer Titrator|Product|HIRANUMA Co., Ltd. [hiranuma.com]
- 7. worldoftest.com [worldoftest.com]
- 8. Ketyl - Wikipedia [en.wikipedia.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. web.uvic.ca [web.uvic.ca]
- 11. youtube.com [youtube.com]
- 12. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 13. moodle2.units.it [moodle2.units.it]
- 14. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
2-methylpentane vs n-hexane in specific organic reactions
An In-Depth Guide to Solvent Selection: 2-Methylpentane vs. n-Hexane in Specific Organic Reactions
In the landscape of organic synthesis, solvents are often perceived as a passive medium. However, for the discerning researcher, the choice of solvent is a critical parameter that can dictate reaction efficiency, selectivity, and overall success. This is particularly true for seemingly similar nonpolar solvents like the hexane isomers. While n-hexane has been a laboratory staple for decades, its branched isomer, this compound (isohexane), presents a distinct set of properties that can be leveraged for superior outcomes in specific applications.
This guide provides an in-depth comparison of this compound and n-hexane, moving beyond a superficial overview to explore the mechanistic underpinnings of their differential performance. We will examine how the subtle shift from a linear to a branched alkyl chain influences key physicochemical properties and, consequently, their behavior in catalytic hydrogenation, radical reactions, and organometallic chemistry. This analysis is supported by experimental data and is designed to empower researchers, chemists, and drug development professionals to make more informed and strategic solvent selections.
Part 1: Fundamental Physicochemical and Safety Profiles
The structural difference between the linear n-hexane and the branched this compound directly translates into variances in their physical properties. These properties are the foundation for understanding their behavior in a reaction vessel. The more compact, spherical shape of this compound reduces the effective surface area for intermolecular van der Waals forces, leading to a lower boiling point compared to the straight-chain n-hexane.[1][2]
Table 1: Comparison of Physicochemical Properties
| Property | This compound (Isohexane) | n-Hexane | Rationale for Difference |
| Molecular Formula | C₆H₁₄ | C₆H₁₄ | Isomers |
| Molar Mass | 86.18 g·mol⁻¹ | 86.18 g·mol⁻¹ | Isomers |
| Boiling Point | 60-62 °C[3] | ~69 °C | Reduced surface area of branched isomer leads to weaker van der Waals forces.[1] |
| Melting Point | -154 °C[4] | -95 °C | Branching disrupts crystal lattice packing, making it harder to freeze. |
| Density (at 25°C) | 0.653 g/mL[4] | 0.659 g/mL | Branched structure leads to less efficient packing of molecules. |
| Refractive Index (n₂₀/D) | 1.371[5] | 1.375 | Related to density; lower density often corresponds to a lower refractive index. |
| Toxicity Profile | Lower neurotoxicity.[6] | Known neurotoxin (metabolite 2,5-hexanedione).[7] | The branched structure is metabolized differently, avoiding the neurotoxic diketone pathway.[8] |
From a safety and sustainability perspective, the difference in toxicity is paramount. The neurotoxicity of n-hexane is a significant occupational hazard, primarily due to its metabolite, 2,5-hexanedione.[7] In contrast, this compound and other branched isomers exhibit significantly lower toxicity, making them safer alternatives in many applications, including their use as solvents for edible oil extraction.[6][9]
Part 2: Comparative Performance in Key Organic Reactions
The choice between these isomers is not merely academic; it has tangible consequences for reaction outcomes. The following sections detail their comparative performance in reactions central to organic synthesis.
Catalytic Hydrogenation
In catalytic hydrogenation, the solvent's primary role is to dissolve the substrate and hydrogen, facilitating their interaction at the catalyst surface. While both solvents are non-polar, the unique chemical properties of this compound can offer advantages.
Expert Insight: The branched structure of this compound can enhance the solubility of certain complex organic substrates compared to its linear counterpart.[10] This improved solubility can lead to higher effective reactant concentrations at the catalyst surface, potentially increasing reaction rates and efficiency, especially for sterically hindered or poorly soluble compounds.[10] Furthermore, the trend towards greener chemistry encourages replacing hazardous solvents, and this compound's lower toxicity profile makes it a more sustainable choice for industrial-scale hydrogenation processes.[10]
Radical Halogenation: A Study in Selectivity
Radical reactions, such as free-radical halogenation, offer a classic illustration of how the intrinsic structure of an alkane influences product distribution. The reaction proceeds via hydrogen abstraction, and the stability of the resulting alkyl radical dictates the major product. Tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals.
-
n-Hexane possesses primary (C1, C6) and secondary (C2, C3, C4, C5) hydrogens.
-
This compound possesses primary (C1, C5, and the methyl group), secondary (C3, C4), and a highly reactive tertiary (C2) hydrogen.
This structural difference leads to predictable, yet significant, variations in product outcomes. For a relatively unselective reagent like chlorine, mixtures are common.[11] However, with a more selective reagent like bromine, the difference is pronounced. Bromination of n-hexane will yield a mixture of 2-bromohexane and 3-bromohexane, while bromination of this compound will overwhelmingly favor the formation of 2-bromo-2-methylpentane due to the stability of the intermediate tertiary radical.[12]
Role in Organometallic Chemistry (Grignard Reactions)
Grignard reagents are potent nucleophiles and strong bases, making solvent choice absolutely critical. Protic solvents are incompatible, and the ideal solvents are ethers (like diethyl ether or THF), which stabilize the Grignard reagent through coordination with the magnesium atom.
Neither n-hexane nor this compound is a suitable primary solvent for the formation of a Grignard reagent.[13][14] Their inability to solvate and stabilize the "RMgX" species prevents the reaction from proceeding effectively. However, they can be used as co-solvents in certain industrial processes to modify the overall polarity and boiling point of the solvent system or during the aqueous workup and extraction of the final product. In this context, the lower boiling point of this compound (60-62 °C) can facilitate easier removal post-extraction compared to n-hexane (~69 °C), a valuable consideration for thermally sensitive products.
Part 3: Experimental Protocol: Selective Bromination of this compound
This protocol provides a framework for demonstrating the high regioselectivity of radical bromination on a branched alkane. The self-validating nature of this protocol lies in the analysis step, where the product distribution is quantified to confirm the mechanistic principles discussed.
Objective: To synthesize 2-bromo-2-methylpentane with high selectivity via free-radical bromination of this compound.
Materials:
-
This compound (≥99%)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) (or a safer alternative if available)
-
Aqueous sodium thiosulfate solution (10% w/v)
-
Anhydrous magnesium sulfate (MgSO₄)
-
500 W tungsten lamp or broad-spectrum UV lamp
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Setup: Assemble the apparatus in a well-ventilated fume hood. Equip a 250 mL three-neck flask with a magnetic stir bar, a reflux condenser (with a gas outlet connected to a trap containing sodium thiosulfate solution to neutralize HBr and excess Br₂), and a pressure-equalizing dropping funnel.
-
Reaction Mixture: Charge the flask with this compound (50 mL) and CCl₄ (50 mL). The CCl₄ serves to dilute the highly reactive bromine.
-
Initiation: Begin stirring and position the light source approximately 10 cm from the flask.
-
Bromine Addition: Prepare a solution of bromine (e.g., 5 mL) in CCl₄ (20 mL) in the dropping funnel. Add this solution dropwise to the reaction flask over 30-45 minutes. The characteristic red-brown color of bromine should fade as it is consumed. The rate of addition should be controlled to prevent a large buildup of unreacted bromine.
-
Reaction Completion: Continue irradiating and stirring the mixture for an additional 30 minutes after the addition is complete to ensure all bromine has reacted.
-
Workup:
-
Allow the mixture to cool to room temperature.
-
Carefully transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 10% aqueous sodium thiosulfate (2 x 50 mL) to remove any remaining bromine, followed by water (1 x 50 mL), and finally a saturated brine solution (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (CCl₄ and unreacted this compound) by rotary evaporation.
-
-
Analysis:
-
Obtain the crude product yield.
-
Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isomeric purity and identify the major product as 2-bromo-2-methylpentane and quantify any minor monobrominated isomers.
-
Expected Outcome: The GC-MS analysis should confirm that 2-bromo-2-methylpentane is the overwhelmingly major product, demonstrating the high regioselectivity of bromination at the tertiary C-H bond.
Conclusion
While this compound and n-hexane are both C6 alkanes, they are not interchangeable. The decision to use one over the other should be a deliberate choice based on a clear understanding of the reaction mechanism and desired outcome.
-
Choose this compound (Isohexane) when enhanced solubility of complex substrates is needed, when conducting reactions where a tertiary C-H bond can be selectively functionalized (e.g., selective bromination), or when a lower-toxicity, lower-boiling point nonpolar solvent is required for safety and ease of removal.[6][10]
-
Choose n-Hexane for applications where its linear structure is advantageous, such as in certain chromatographic separations, or in reactions where the reactivity of its primary and secondary C-H bonds is desired. However, its use should always be weighed against its higher toxicity.[7]
By treating solvent selection with the scientific rigor it deserves, researchers can unlock greater control over their chemical transformations, leading to more efficient, selective, and safer synthetic routes.
References
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- 6. A comparative study on the toxicity of n-hexane and its isomers on the peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Towards Substitution of Hexane as Extraction Solvent of Food Products and Ingredients with No Regrets - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Uses of this compound (Isohexane) - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
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- 13. Which of the following compounds are suitable solvents for Grigna... | Study Prep in Pearson+ [pearson.com]
- 14. If n-hexane is a suitable solvent for Grignard reactions. Interpretation:.. [askfilo.com]
The Virtues of Branching: A Comparative Analysis of Octane Numbers in Branched vs. Straight-Chain Alkanes
In the realm of internal combustion, not all hydrocarbon fuels are created equal. The subtle art of optimizing fuel performance hinges on a deep understanding of molecular structure and its profound impact on combustion characteristics. This guide provides a comprehensive comparison of the octane numbers of branched versus straight-chain alkanes, delving into the underlying chemical kinetics and providing standardized methodologies for their evaluation. This analysis is tailored for researchers, scientists, and drug development professionals who appreciate the intricate dance of molecules that powers our world.
The Octane Number: A Measure of Resistance to Engine Knock
The octane number of a fuel is the critical measure of its ability to resist autoignition, a phenomenon commonly known as "knocking" or "pinging" in an engine.[1] In a spark-ignition engine, the fuel-air mixture is intended to be ignited by the spark plug at a precise moment in the combustion cycle.[2] Knock occurs when pockets of the unburnt fuel-air mixture detonate spontaneously due to the heat and pressure of compression before the flame front from the spark plug reaches them.[1][3] This premature explosion creates a shockwave that results in a characteristic metallic sound, loss of power, and can cause significant engine damage.[4]
The octane rating scale was established using two reference hydrocarbons: iso-octane (2,2,4-trimethylpentane), a highly branched alkane, is assigned an octane number of 100 due to its high resistance to knocking.[5][6] Conversely, n-heptane , a straight-chain alkane, is highly prone to knocking and is assigned an octane number of 0.[5][7] A fuel's octane number is determined by comparing its knocking characteristics to a mixture of these two reference fuels in a standardized test engine.[8] For instance, a gasoline with an octane rating of 87 exhibits the same anti-knock properties as a mixture of 87% iso-octane and 13% n-heptane.[8]
The Decisive Role of Molecular Structure: A Head-to-Head Comparison
The molecular architecture of an alkane is the primary determinant of its octane number. Branched-chain alkanes consistently exhibit significantly higher octane numbers than their straight-chain isomers. This fundamental difference is not arbitrary; it is a direct consequence of their varying chemical stability and combustion pathways at the molecular level.
Quantitative Comparison of Octane Numbers
The following table provides a comparative summary of the Research Octane Number (RON) and Motor Octane Number (MON) for a selection of straight-chain and branched alkanes. These values underscore the dramatic increase in octane rating with increased branching.
| Alkane | Molecular Formula | Structure | Research Octane Number (RON) | Motor Octane Number (MON) |
| n-Butane | C₄H₁₀ | Straight | 94 | 90 |
| Isobutane (2-methylpropane) | C₄H₁₀ | Branched | 102 | 98 |
| n-Pentane | C₅H₁₂ | Straight | 62 | 62 |
| Isopentane (2-methylbutane) | C₅H₁₂ | Branched | 92 | 90 |
| Neopentane (2,2-dimethylpropane) | C₅H₁₂ | Branched | 86 | 80 |
| n-Hexane | C₆H₁₄ | Straight | 25 | 26 |
| Isohexane (2-methylpentane) | C₆H₁₄ | Branched | 73 | 73 |
| n-Heptane | C₇H₁₆ | Straight | 0 | 0 |
| n-Octane | C₈H₁₈ | Straight | -20 | -17 |
| Iso-octane (2,2,4-trimethylpentane) | C₈H₁₈ | Branched | 100 | 100 |
Note: Data compiled from various sources.[9][10][11] The negative octane numbers for some straight-chain alkanes indicate a greater tendency to knock than n-heptane.
The Chemical Kinetics of Knocking: Why Branching Matters
The superior anti-knock properties of branched alkanes can be explained by examining the stability of the radical intermediates formed during the initial stages of combustion. The combustion of alkanes proceeds via a free-radical chain reaction.[12] The propensity of a fuel to knock is intimately linked to the ease with which it forms these radicals and how they propagate the combustion chain reaction.
Straight-chain alkanes primarily contain primary (1°) and secondary (2°) carbon atoms. During the initial stages of combustion, hydrogen atoms are abstracted from the alkane molecule, forming alkyl radicals. In a straight-chain alkane like n-heptane, this abstraction can lead to the formation of primary or secondary radicals.
In contrast, branched alkanes possess tertiary (3°) carbon atoms. The C-H bonds on these tertiary carbons are weaker and more easily broken, leading to the formation of more stable tertiary radicals.[12] The order of stability for carbocation intermediates, which is analogous to radical stability in this context, is:
Tertiary (3°) > Secondary (2°) > Primary (1°) > Methyl [5][13]
This increased stability of tertiary radicals means that branched alkanes can undergo controlled, slower combustion rather than the explosive, premature detonation characteristic of knocking.[12][14] Straight-chain alkanes, with their less stable primary and secondary radicals, are more prone to rapid, uncontrolled chain reactions that lead to autoignition.[12]
Visualizing the Molecular Advantage
The following diagram illustrates the fundamental structural differences and their impact on the initial radical formation during combustion, which is a key determinant of octane number.
Caption: Molecular structure's influence on combustion pathways.
Standardized Experimental Protocols for Octane Number Determination
The determination of a fuel's octane number is a rigorously controlled and standardized process. The two primary methods are the Research Octane Number (RON) and the Motor Octane Number (MON), governed by ASTM International standards.[15]
Research Octane Number (RON) - ASTM D2699
The RON test simulates mild, low-speed driving conditions with frequent acceleration, such as city driving.[16]
Experimental Protocol: ASTM D2699
-
Engine Preparation: A standardized Cooperative Fuel Research (CFR) engine is used. The engine is warmed up to achieve stable operating temperatures.
-
Standard Operating Conditions: The engine is operated under the following conditions:
-
Engine Speed: 600 rpm
-
Intake Air Temperature: Varies with barometric pressure, but is generally lower than in the MON test.
-
Spark Timing: Fixed at 13 degrees before top dead center (BTDC).[1]
-
-
Sample Evaluation: The test fuel is run in the engine, and the compression ratio is adjusted until a standard level of knock intensity is detected by a knock sensor.
-
Bracketing with Reference Fuels: The knock intensity of the sample fuel is "bracketed" by running two primary reference fuel (PRF) blends—mixtures of iso-octane and n-heptane—one that knocks more and one that knocks less than the sample.[16]
-
RON Determination: The RON of the sample fuel is calculated by interpolation based on the compression ratios and PRF blend compositions that match the knock intensity of the sample.
Motor Octane Number (MON) - ASTM D2700
The MON test simulates more severe, high-speed, and high-load driving conditions, such as highway driving or towing.[9]
Experimental Protocol: ASTM D2700
-
Engine Preparation: A standardized CFR engine is used and warmed up to stable operating temperatures.
-
Standard Operating Conditions: The engine is operated under more severe conditions than the RON test:
-
Sample Evaluation and Bracketing: The procedure for evaluating the sample fuel and bracketing it with PRF blends is similar to the RON test.
-
MON Determination: The MON is calculated by interpolation, similar to the RON determination.
The MON value for a given fuel is typically lower than its RON value. The difference between RON and MON is known as fuel sensitivity .
Workflow for Octane Number Determination
The following diagram illustrates the generalized workflow for determining the octane number of a fuel sample according to ASTM standards.
Caption: Standardized workflow for octane number determination.
Conclusion: The Unmistakable Advantage of Branched Alkanes
The evidence is unequivocal: branched-chain alkanes are far superior to their straight-chain counterparts as components of high-performance fuels for spark-ignition engines. This superiority is not a matter of chance but a direct consequence of their molecular structure. The presence of tertiary carbons in branched alkanes leads to the formation of more stable radical intermediates during combustion, promoting a controlled energy release and significantly increasing the fuel's resistance to knocking. This fundamental understanding of the relationship between molecular structure and octane number is crucial for the ongoing development of more efficient and powerful fuels. The standardized ASTM methods for RON and MON determination provide the essential framework for quantifying these performance characteristics, ensuring a reliable and reproducible means of evaluating fuel quality.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Khan Academy [khanacademy.org]
- 5. Octane rating - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 11. scispace.com [scispace.com]
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- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of C6H14 Isomers
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth spectroscopic comparison of the five structural isomers of hexane (C6H14): n-hexane, 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane. As seemingly simple alkanes, their structural nuances present a classic case study in the power of modern spectroscopic techniques for unambiguous identification. In fields like drug development and quality control, where isomeric purity is paramount, a deep understanding of these analytical methods is indispensable. This document moves beyond a mere listing of spectral data, delving into the causal relationships between molecular structure and spectroscopic output, thereby offering a framework for logical spectral interpretation.
The Isomers of C6H14: A Structural Overview
The five constitutional isomers of C6H14 all share the same molecular formula and, consequently, the same molecular weight (86.18 g/mol ).[1][2] However, their distinct carbon skeletons give rise to unique physical and chemical properties, and more importantly for our purposes, unique spectroscopic fingerprints.[3] The degree of branching is the primary structural variable that dictates the differences we will observe.
Caption: Structural relationship of C6H14 isomers.
Infrared (IR) Spectroscopy: A Tale of Vibrating Bonds
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. For alkanes, the most prominent features are the C-H stretching and bending vibrations. While all C6H14 isomers will exhibit these characteristic absorptions, subtle differences in the fingerprint region can aid in their differentiation.
The primary absorptions for all hexane isomers are:
-
C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region.[4][5]
-
C-H bending (deformation): Absorptions in the 1365-1480 cm⁻¹ range.[4][5]
-
C-C skeletal vibrations: These appear in the fingerprint region (below 1500 cm⁻¹) and are often complex.[5] A moderate absorption between 720-750 cm⁻¹ can be indicative of a -(CH₂)₄- or longer chain, a feature present in n-hexane.[5]
Expert Insight: While IR is excellent for confirming the presence of an alkane functional group, it is the least effective of the three techniques for definitively distinguishing between these isomers. The spectra are often very similar. However, the presence or absence of specific bending vibrations associated with gem-dimethyl groups (present in 2,2-dimethylbutane) or isopropyl groups (present in this compound and 2,3-dimethylbutane) can provide valuable clues.
Comparative IR Data of C6H14 Isomers
| Isomer | Key IR Absorptions (cm⁻¹) | Structural Rationale |
| n-Hexane | ~2962, 2872 (C-H stretch), ~1465 (CH₂ bend), ~725 (CH₂ rock) | The ~725 cm⁻¹ band is characteristic of a long straight chain. |
| This compound | ~2960, 2870 (C-H stretch), ~1385 & ~1370 (isopropyl split) | The splitting of the methyl bending vibration is indicative of an isopropyl group. |
| 3-Methylpentane | ~2960, 2875 (C-H stretch), ~1460, ~1380 | The spectrum is very similar to other branched isomers, making it difficult to distinguish solely by IR. |
| 2,2-Dimethylbutane | ~2960, 2870 (C-H stretch), ~1390 & ~1365 (gem-dimethyl split) | The distinct splitting pattern for the methyl bend points to a gem-dimethyl group. |
| 2,3-Dimethylbutane | ~2960, 2875 (C-H stretch), ~1385 & ~1370 (isopropyl split) | Similar to this compound, the isopropyl split is present. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for differentiating isomers as it provides detailed information about the chemical environment of each carbon and hydrogen atom.
³C NMR Spectroscopy
In ¹³C NMR, the number of signals directly corresponds to the number of chemically non-equivalent carbon atoms in the molecule. This provides a straightforward method for distinguishing between the C6H14 isomers.
| Isomer | Number of ¹³C NMR Signals | Rationale |
| n-Hexane | 3[6][7] | Due to symmetry, carbons 1&6, 2&5, and 3&4 are equivalent.[7] |
| This compound | 5 | All carbons are in unique chemical environments. |
| 3-Methylpentane | 4 | Carbons 1&5 and the two methyl groups on carbon 3 are equivalent. |
| 2,2-Dimethylbutane | 4 | The two methyl groups on carbon 2 are equivalent. |
| 2,3-Dimethylbutane | 2[8] | Due to symmetry, the four methyl groups are equivalent, and carbons 2&3 are equivalent.[8] |
¹H NMR Spectroscopy
¹H NMR spectroscopy provides even more detailed information through chemical shifts, integration (proton counting), and splitting patterns (spin-spin coupling). The number of signals corresponds to the number of chemically non-equivalent protons.
| Isomer | Number of ¹H NMR Signals | Proton Ratio | Key Splitting Patterns |
| n-Hexane | 3[9][10] | 3:2:2 (or 6:4:4)[9] | Complex overlapping multiplets. |
| This compound | 5[9] | 6:3:2:2:1[9] | A doublet for the two methyl groups at C2, a triplet for the methyl at C5. |
| 3-Methylpentane | 4[9] | 6:4:3:1[9] | A triplet for the two terminal methyl groups. |
| 2,2-Dimethylbutane | 3[9] | 9:3:2[9] | A singlet for the nine protons of the three equivalent methyl groups at C2. |
| 2,3-Dimethylbutane | 2[9] | 6:1 (or 12:2)[9] | A doublet for the twelve protons of the four equivalent methyl groups. |
Expert Insight: The most telling features in the ¹H NMR spectra are often the singlets and the highly symmetrical splitting patterns. The singlet at ~0.9 ppm in the spectrum of 2,2-dimethylbutane is a dead giveaway for the presence of a t-butyl-like group. Similarly, the simple doublet and septet/multiplet pattern for 2,3-dimethylbutane is a strong indicator of its highly symmetric structure.
Caption: Experimental workflow for NMR analysis.
Mass Spectrometry (MS): The Art of Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, valuable structural information. For the C6H14 isomers, the molecular ion peak (M⁺) will be observed at an m/z of 86. However, the intensity of this peak and the relative abundances of the fragment ions will vary significantly.
Causality in Fragmentation: Branched alkanes tend to fragment more readily at the branching point, leading to the formation of more stable secondary or tertiary carbocations.[11][12] This results in a less intense molecular ion peak compared to their straight-chain counterparts.
Comparative Mass Spectrometry Data of C6H14 Isomers
| Isomer | Molecular Ion (m/z 86) Intensity | Base Peak (m/z) | Key Fragments (m/z) | Rationale for Fragmentation |
| n-Hexane | Moderate | 57[13][14] | 29, 43, 71[13][14] | Cleavage along the carbon chain, loss of alkyl radicals.[13] |
| This compound | Weak | 43 | 71 | Preferential cleavage at the branch point to form a stable secondary carbocation (isopropyl cation). |
| 3-Methylpentane | Weak | 57 | 29, 43 | Cleavage at the branch point to form a C4H9⁺ carbocation. |
| 2,2-Dimethylbutane | Very Weak | 43 | 57, 71 | Fragmentation to form a very stable tertiary carbocation (t-butyl cation). |
| 2,3-Dimethylbutane | Weak | 43 | 71 | Cleavage between the two branched carbons to form a stable secondary carbocation. |
Expert Insight: The base peak is often the most diagnostic feature in the mass spectra of these isomers. A base peak at m/z 43 is highly indicative of a structure that can easily form an isopropyl or t-butyl cation (this compound, 2,2-dimethylbutane, and 2,3-dimethylbutane). In contrast, a base peak at m/z 57 suggests a structure that readily forms a butyl cation, such as n-hexane or 3-methylpentane. The very weak molecular ion peak for 2,2-dimethylbutane is a direct consequence of the high stability of the t-butyl cation that is readily formed upon ionization.
Caption: Fragmentation pathways for n-hexane and 2,2-dimethylbutane.
Experimental Protocols
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two salt (NaCl or KBr) plates.
-
Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference. A background spectrum of the clean salt plates is collected.
-
Data Acquisition: The sample is placed in the spectrometer, and the spectrum is acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the C6H14 isomer is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrument Setup: The NMR tube is placed in the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent. The field is then shimmed to achieve homogeneity.
-
Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is used. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8-16 scans.
-
¹³C NMR: A proton-decoupled experiment is performed to obtain a spectrum with single lines for each carbon. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 128 or more) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. For ¹H NMR spectra, the signals are integrated. Chemical shifts are referenced to the TMS signal at 0 ppm.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the liquid sample is injected into the gas chromatograph (GC) coupled to the mass spectrometer (GC-MS). The GC separates the isomers if they are in a mixture. Alternatively, for a pure sample, direct infusion via a heated probe can be used.
-
Ionization: Electron ionization (EI) is the standard method for alkanes. The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Conclusion
The spectroscopic differentiation of the C6H14 isomers is a foundational exercise that highlights the complementary nature of modern analytical techniques. While IR spectroscopy can confirm the alkane nature of the compounds, it falls short in providing unambiguous identification. Mass spectrometry offers significant clues through the analysis of fragmentation patterns, which are directly linked to the stability of the resulting carbocations. However, it is NMR spectroscopy, with its ability to resolve the unique chemical environments of each carbon and hydrogen atom, that provides the most definitive and detailed structural information. By integrating the data from these three techniques, a scientist can confidently identify each of the five hexane isomers, a critical capability in any field where molecular structure dictates function and purity.
References
- 1. n-Hexane [webbook.nist.gov]
- 2. Hexane (C6H14) [jjstech.com]
- 3. uses properties of the 5 constitutional isomers of molecular formula C6H14 structural isomers carbon chain isomers structural formula skeletal formula of alkanes hexane methylpentane dimethylbutane Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 4. homework.study.com [homework.study.com]
- 5. infrared spectrum of hexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of hexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C-13 nmr spectrum of hexane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of hexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. hexane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 hexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. youtube.com [youtube.com]
- 11. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 12. whitman.edu [whitman.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. mass spectrum of hexane fragmentation pattern of m/z m/e ions for analysis and identification of hexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Toxicological Assessment of 2-Methylpentane and n-Hexane for Researchers and Drug Development Professionals
An In-Depth Guide to Understanding Isomer-Specific Neurotoxicity
In the realm of solvent toxicology, the subtle distinction of molecular structure can precipitate vastly different biological outcomes. This guide provides a comprehensive comparison of the toxicity profiles of two hexane isomers: 2-methylpentane and the notoriously neurotoxic n-hexane. As a senior application scientist, this document is crafted to provide researchers, scientists, and drug development professionals with the critical data and experimental frameworks necessary to make informed decisions in solvent selection and risk assessment.
The central thesis of this guide is the demonstrably lower toxicity of this compound when compared to its straight-chain counterpart, n-hexane. This difference is not arbitrary but is deeply rooted in the metabolic pathways of these two isomers. While both are hexacarbon alkanes, their metabolism in the body dictates their potential to cause harm, particularly to the nervous system.
The Crux of the Matter: Metabolic Activation to a Neurotoxin
The primary driver of n-hexane's toxicity is its biotransformation into the neurotoxic metabolite, 2,5-hexanedione (2,5-HD).[1][2] This process, primarily occurring in the liver via the cytochrome P450 mixed-function oxidase system, is a critical activation step that ultimately leads to peripheral neuropathy.[2][3][4] In contrast, the branched structure of this compound hinders the formation of this specific neurotoxic metabolite, rendering it significantly less harmful to the nervous system.
The clinical presentation of n-hexane toxicity is characterized by a symmetrical, progressive peripheral neuropathy, often beginning with sensory symptoms like tingling and numbness in the extremities and potentially advancing to muscle weakness and paralysis.[5][6] These symptoms are a direct result of the damage inflicted by 2,5-hexanedione on nerve axons.[7][8]
Comparative Toxicity Data: A Tabular Overview
The following table summarizes the key toxicological differences between this compound and n-hexane, drawing upon experimental data from animal studies and established occupational exposure limits.
| Parameter | This compound | n-Hexane | Key Findings & References |
| Neurotoxicity | Significantly lower than n-hexane.[9][10] Does not cause the characteristic peripheral neuropathy associated with n-hexane.[11] | Potent neurotoxin, causing peripheral neuropathy.[5][6][12] | n-Hexane is metabolized to the neurotoxin 2,5-hexanedione, while this compound is not.[1][2][9] |
| Primary Metabolite | 2-Methyl-2-pentanol, 3-methyl-2-pentanol[13] | 2,5-Hexanedione[2][14] | The formation of 2,5-hexanedione is the key differentiator in toxicity. |
| Mechanism of Neurotoxicity | Not established to have a specific neurotoxic mechanism. | 2,5-Hexanedione forms pyrrole adducts with lysine residues in axonal proteins, leading to neurofilament cross-linking and impaired axonal transport.[7][8][15] | This mechanism is specific to the γ-diketone structure of 2,5-hexanedione.[1] |
| Occupational Exposure Limits (OSHA PEL) | 500 ppm (1800 mg/m³)[16][17] | 500 ppm (1800 mg/m³)[18][19] | The similar PELs may not fully reflect the significant difference in chronic neurotoxicity. |
| Acute Toxicity | Low, may cause drowsiness or dizziness at high concentrations.[20] | Low, with acute exposure to high concentrations causing dizziness and giddiness.[18][21] | Both isomers exhibit similar, relatively low acute toxicity. |
Visualizing the Metabolic Divergence
The disparate toxicological profiles of this compound and n-hexane can be best understood by visualizing their respective metabolic pathways. The following diagrams, rendered in DOT language, illustrate the critical metabolic steps.
References
- 1. What is 2,5-Hexanedione?Uses,Synthesis,Detection method_Chemicalbook [chemicalbook.com]
- 2. n-hexane Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Toxicity and metabolism of the neurotoxic hexacarbons n-hexane, 2-hexanone, and 2,5-hexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for n-Hexane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Peripheral nerve injury in patients exposed to n-hexane: an analysis of eight cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Molecular mechanisms of diketone neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]
- 9. A comparative study on the toxicity of n-hexane and its isomers on the peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. POTENTIALLY RELEVANT NONCANCER EVIDENCE - Provisional Peer-Reviewed Toxicity Values for The Aliphatic Low Carbon Range Total Petroleum Hydrocarbon (TPH) Fraction (various CASRNs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Urinary excretion of the metabolites of n-hexane and its isomers during occupational exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. Neurotoxicity and protein binding of 2,5-hexanedione in the hen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. beta.lakeland.edu [beta.lakeland.edu]
- 17. dept.harpercollege.edu [dept.harpercollege.edu]
- 18. n-Hexane - IDLH | NIOSH | CDC [cdc.gov]
- 19. HEXANE (N-HEXANE) | Occupational Safety and Health Administration [osha.gov]
- 20. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 21. n-Hexane: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Boiling and Melting Points of Hexane Isomers: A Guide for Researchers
For professionals in research, science, and drug development, a nuanced understanding of the physical properties of organic compounds is paramount. Seemingly subtle differences in molecular structure can lead to significant variations in behavior, impacting everything from reaction kinetics to purification strategies. This guide provides an in-depth comparison of the boiling and melting points of the five structural isomers of hexane (C₆H₁₄), offering both experimental data and a detailed exploration of the underlying molecular principles.
The Isomers of Hexane: A Brief Introduction
Hexane, a ubiquitous non-polar solvent, exists as five distinct structural isomers. These compounds share the same molecular formula but differ in the arrangement of their carbon atoms. This structural variance is the primary determinant of their differing physical properties. The five isomers are:
-
n-hexane: A linear, unbranched alkane.
-
2-Methylpentane (isohexane): A five-carbon chain with a methyl group on the second carbon.
-
3-Methylpentane: A five-carbon chain with a methyl group on the third carbon.
-
2,2-Dimethylbutane (neohexane): A four-carbon chain with two methyl groups on the second carbon.
-
2,3-Dimethylbutane: A four-carbon chain with one methyl group on the second and third carbons.
Below is a visual representation of the skeletal structures of these isomers.
Figure 1: Skeletal structures of the five hexane isomers.
Comparative Data: Boiling and Melting Points
The following table summarizes the experimentally determined boiling and melting points of the hexane isomers.
| Isomer | Boiling Point (°C) | Melting Point (°C) |
| n-hexane | 68.7 - 69.1[1][2][3] | -95.3[1][4] |
| This compound | 60.3 - 62[5][6][7] | -153.7 - -154[5][6][8] |
| 3-Methylpentane | 62.9 - 64[9][10] | -118[2] |
| 2,2-Dimethylbutane | 49.7 - 50[11][12][13][14] | -100 - -98[11][12][13][15] |
| 2,3-Dimethylbutane | 57.9 - 58[16][17][18][19] | -129[17][18][19] |
Analysis of Boiling Point Trends: The Role of Intermolecular Forces
The boiling point of a substance is a measure of the energy required to overcome the intermolecular forces holding its molecules in the liquid phase. For non-polar alkanes like hexane isomers, the predominant intermolecular forces are London dispersion forces (a type of van der Waals force). The strength of these forces is directly related to the surface area of the molecule.
A clear trend emerges from the data: as branching increases, the boiling point decreases .[20][21]
-
n-hexane , the linear isomer, has the largest surface area, allowing for maximum contact between molecules. This results in the strongest London dispersion forces and, consequently, the highest boiling point among the isomers.[21]
-
This compound and 3-Methylpentane have a single branch, which reduces their surface area compared to n-hexane, leading to weaker intermolecular forces and lower boiling points.
-
2,2-Dimethylbutane and 2,3-Dimethylbutane are the most branched isomers. Their more compact, spherical shape significantly reduces the surface area available for intermolecular contact.[21] This leads to the weakest London dispersion forces and the lowest boiling points in the series.
Figure 2: Relationship between increased branching and decreased boiling point in hexane isomers.
Analysis of Melting Point Trends: The Influence of Molecular Symmetry
Unlike boiling points, the melting points of the hexane isomers do not follow a simple trend with increasing branching. Instead, molecular symmetry and the efficiency of crystal lattice packing play a crucial role .[22][23]
-
n-hexane , while having a high boiling point, has a relatively low melting point. Its linear shape, while allowing for significant surface area contact, is not as conducive to forming a tightly packed, stable crystal lattice as some of the more symmetrical branched isomers.
-
2,2-Dimethylbutane has a significantly higher melting point than the other branched isomers and even n-hexane. This is attributed to its highly symmetrical, compact structure which allows it to pack very efficiently into a crystal lattice.[23] More energy is required to break down this well-ordered solid structure.
-
This compound and 3-Methylpentane have lower melting points due to their less symmetrical structures, which hinder efficient packing in the solid state.
-
2,3-Dimethylbutane , being more symmetrical than 2- and 3-methylpentane, has a correspondingly higher melting point.
In essence, molecules that can pack more neatly and tightly into a solid crystal lattice will have higher melting points because more energy is needed to disrupt this stable arrangement.[23][24]
Figure 3: The influence of molecular symmetry on crystal packing and melting point.
Experimental Protocols for Determination
Accurate determination of boiling and melting points is a fundamental laboratory skill. The following are standard methodologies.
Boiling Point Determination (Micro-scale)
This method is suitable for small sample volumes.
-
Sample Preparation: Place a small amount of the liquid isomer into a small test tube or a fusion tube.
-
Capillary Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the liquid in the test tube.
-
Heating: Heat the test tube in a suitable apparatus, such as a Thiele tube or a metal heating block.[25]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube as the trapped air expands and is replaced by the vapor of the liquid.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[26][27] This occurs when the vapor pressure of the liquid equals the atmospheric pressure.[26]
Melting Point Determination
This procedure is used for solid compounds, and for low-melting solids like some hexane isomers, a cryo-bath would be necessary.
-
Sample Preparation: Ensure the sample is dry and, if necessary, finely powdered.[28]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the material.
-
Apparatus Setup: Place the capillary tube into a melting point apparatus.[28]
-
Heating: Heat the sample, initially at a rapid rate to approach the expected melting point, then more slowly (1-2 °C per minute) as the melting point is neared.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[29] A pure sample will have a sharp melting point range of 1-2°C.
Conclusion
The boiling and melting points of hexane isomers provide a classic and compelling illustration of the structure-property relationship in organic chemistry. While boiling points are primarily governed by the surface area available for intermolecular London dispersion forces, melting points are more intricately linked to molecular symmetry and the ability of a molecule to pack efficiently into a crystal lattice. For researchers, a firm grasp of these principles is not merely academic; it is a practical tool for predicting compound behavior, designing purification strategies, and ultimately, advancing scientific discovery.
References
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- 2. Hexane - Wikipedia [en.wikipedia.org]
- 3. gneebio.com [gneebio.com]
- 4. Hexane [commonorganicchemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. This compound CAS#: 107-83-5 [m.chemicalbook.com]
- 7. This compound | 107-83-5 [chemicalbook.com]
- 8. This compound (Isohexane) CAS 107-83-5 Best Price & High Purity Supplier in Mumbai [nacchemical.com]
- 9. 3-Methylpentane - Wikipedia [en.wikipedia.org]
- 10. 3-METHYLPENTANE CAS#: 96-14-0 [m.chemicalbook.com]
- 11. grokipedia.com [grokipedia.com]
- 12. 75-83-2 CAS MSDS (2,2-Dimethylbutane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. 2,2-Dimethylbutane CAS#: 75-83-2 [m.chemicalbook.com]
- 14. chemicalpoint.eu [chemicalpoint.eu]
- 15. 2,2-dimethylbutane [stenutz.eu]
- 16. 2,3-Dimethylbutane - Wikipedia [en.wikipedia.org]
- 17. chemicalpoint.eu [chemicalpoint.eu]
- 18. 2,3-Dimethylbutane CAS#: 79-29-8 [m.chemicalbook.com]
- 19. 2,3-dimethylbutane [stenutz.eu]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. tutorchase.com [tutorchase.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 24. researchgate.net [researchgate.net]
- 25. byjus.com [byjus.com]
- 26. Video: Boiling Points - Concept [jove.com]
- 27. uomus.edu.iq [uomus.edu.iq]
- 28. westlab.com [westlab.com]
- 29. pennwest.edu [pennwest.edu]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Methylpentane for Laboratory Professionals
Navigating the complexities of chemical waste management is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-Methylpentane (also known as isohexane), a common solvent in research and development. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of a robust safety culture. We will delve into the causality behind each step, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste stream with confidence and precision.
Part 1: Core Principles of this compound Waste Management
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is essential. It is a highly flammable liquid and vapor, can cause skin irritation, and may cause drowsiness or dizziness.[1][2] Furthermore, it is toxic to aquatic life with long-lasting effects.[1][3] Therefore, all handling and disposal operations must be approached with meticulous care.
Immediate Safety & Handling Protocols
The foundation of safe disposal is proactive hazard mitigation during routine handling.
Personal Protective Equipment (PPE): Always don the appropriate PPE before handling this compound. This creates a necessary barrier between you and the chemical, mitigating risks of exposure.
-
Eye Protection: Wear safety goggles or a face shield.[4]
-
Hand Protection: Use chemical-resistant gloves. Consult your glove manufacturer's specifications for compatibility with this compound.[5]
-
Body Protection: A lab coat or a chemical-resistant suit is mandatory to protect against splashes.[6]
-
Respiratory Protection: In areas with inadequate ventilation or during spill cleanup, a respirator with a filter for organic vapors may be necessary.[7]
Safe Handling Practices: The intrinsic volatility and flammability of this compound dictate stringent handling protocols.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]
-
Ignition Source Control: This is paramount. Prohibit all open flames, sparks, and smoking in the vicinity.[7] Use only explosion-proof electrical equipment and non-sparking tools.[3][8]
-
Electrostatic Discharge: this compound can generate electrostatic charges.[7] Ensure that all containers and equipment are properly grounded and bonded to prevent static discharge, which can ignite vapors.[1][3]
Part 2: Waste Characterization and Segregation
Proper disposal begins with accurate waste identification and segregation. Mischaracterization can lead to hazardous reactions, improper treatment, and regulatory violations.
Regulatory Classification: this compound is classified as a flammable liquid.[10] When disposed of, it is considered a hazardous waste. While specific EPA waste codes can vary based on the process generating the waste, spent solvents like this compound often fall under "F-listed" wastes from non-specific sources if they are used in certain applications. Always consult your institution's Environmental Health and Safety (EHS) office for precise waste code determination.
Segregation: A Critical Step:
-
Do Not Mix: Never mix this compound waste with other waste streams, particularly incompatible materials like strong oxidants, as this can create a fire and explosion hazard.[3][7]
-
Halogenated vs. Non-Halogenated: While this compound itself is non-halogenated, it is crucial to maintain the segregation between halogenated and non-halogenated solvent waste streams, as their disposal methods and costs differ significantly.[9]
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the systematic process for collecting and preparing this compound waste for final disposal.
Step 1: Waste Collection
-
Collect waste this compound at the point of generation in a designated, compatible waste container.
-
Use a funnel to prevent spills during transfer.
-
Keep the waste container closed at all times, except when adding waste.[8]
Step 2: Containerization and Labeling
-
Container Selection: Use a container that is in good condition, compatible with this compound, and has a secure, tight-fitting lid. Do not use plastic containers that may be attacked by the chemical.[7]
-
Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., Flammable Liquid).[9]
-
Capacity: Do not overfill the container. A general rule is to fill it to no more than 80% capacity to allow for vapor expansion.[9]
Step 3: Storage Pending Disposal
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[11]
-
The storage area must be cool, dry, well-ventilated, and away from ignition sources.[3][8]
-
Ensure the storage area has secondary containment to capture any potential leaks.
Step 4: Arranging for Final Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.[11]
-
The primary and recommended method for the final disposal of this compound is high-temperature incineration at a licensed facility.[8][10] This method ensures the complete destruction of the chemical.
-
Never discharge this compound into the sewer system or dispose of it with regular trash.[7][8]
Part 4: Emergency Procedures - Spill Management
In the event of a spill, a swift and correct response is critical to mitigate hazards.
Small Spill Cleanup (less than 500 mL)
-
Alert Personnel: Notify others in the immediate area.[12]
-
Control Ignition Sources: Immediately extinguish any open flames and turn off equipment that could create sparks.[8]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material like sand, earth, or vermiculite.[7][13] Start from the outside of the spill and work inwards to prevent it from spreading.[12] Do not use combustible absorbents.
-
Collection: Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the material into a sealable, properly labeled container for hazardous waste disposal.[8][14]
-
Decontamination: Clean the spill area with soap and water.[5]
-
Report: Inform your supervisor or EHS department about the incident.[12]
Large Spill Response (greater than 500 mL)
-
Evacuate: Immediately evacuate the area.[7]
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team or call 911.
-
Isolate: If safe to do so, close doors to the affected area to isolate the spill.
-
Do Not Attempt to Clean: Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of professional responders.
Quantitative Data Summary
The following table summarizes key physical and safety data for this compound, crucial for risk assessment and safe handling.
| Property | Value | Source |
| CAS Number | 107-83-5 | [4] |
| Molecular Formula | C6H14 | [7] |
| Molecular Mass | 86.2 g/mol | [4] |
| Appearance | Colorless liquid | [7] |
| Boiling Point | 60.3 °C (140.5 °F) | [13] |
| Flash Point | -23 °C (-9.4 °F) | [13] |
| Autoignition Temp. | 264 °C (507 °F) | [13] |
| Vapor Density | 3.0 (Air = 1) | [13] |
| UN Number | 1208 (as Hexanes) | [4][10] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste management.
References
- 1. fishersci.se [fishersci.se]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. This compound [training.itcilo.org]
- 5. research.uga.edu [research.uga.edu]
- 6. hpc-standards.com [hpc-standards.com]
- 7. ICSC 1262 - this compound [chemicalsafety.ilo.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 13. This compound | C6H14 | CID 7892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
